2-Aminopyridine-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,3,4,5,6-hexadeuteriopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNLGPSRYBMBD-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])N([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203784-57-0 | |
| Record name | 2-Aminopyridine-d6 naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Aminopyridine-d6?
Title: Technical Monograph: 2-Aminopyridine-d6 (CAS 203784-57-0) Subtitle: Physicochemical Characterization, Isotopic Stability, and Analytical Applications in Drug Metabolism & Pharmacokinetics (DMPK)
Executive Summary
This compound (C₅D₆N₂) is the fully deuterated isotopologue of 2-aminopyridine, a pharmacophore ubiquitous in medicinal chemistry (e.g., piroxicam, sulfapyridine).[1] It serves as a critical internal standard (IS) in quantitative LC-MS/MS bioanalysis and a probe for Kinetic Isotope Effect (KIE) studies in metabolic stability profiling.
While chemically analogous to its non-deuterated parent (d0), the d6 isotopologue exhibits a mass shift of +6 Da. However, researchers must account for the labile nature of the exocyclic amine deuteriums , which undergo rapid back-exchange in protic solvents—a phenomenon that alters the effective mass-to-charge ratio (m/z) during liquid chromatography. This guide details the properties, handling protocols, and mechanistic considerations for high-precision analytical workflows.
Physicochemical Properties
The following data contrasts the standard 2-aminopyridine (d0) with the deuterated d6 variant. Note that while thermodynamic constants (MP, BP) remain largely unchanged, the kinetic and spectroscopic properties shift significantly.
Table 1: Comparative Property Data
| Property | 2-Aminopyridine (d0) | This compound (IS) |
| CAS Number | 504-29-0 | 203784-57-0 |
| Molecular Formula | C₅H₆N₂ | C₅D₆N₂ |
| Molecular Weight | 94.12 g/mol | 100.15 g/mol |
| Appearance | Colorless crystals/flakes | Colorless to pale yellow solid |
| Melting Point | 59–60 °C | 58–60 °C (Isotope effect negligible) |
| Boiling Point | 210 °C | ~210 °C |
| pKa (20°C) | 6.82 (Pyridinium ion) | ~6.85 (Secondary isotope effect) |
| Solubility | Water, Ethanol, Ether | Water, Ethanol, DMSO, Methanol |
| LogP | 0.53 | 0.53 (approx.)[2][3] |
| Isotopic Enrichment | N/A | Typically ≥98 atom % D |
Technical Insight: The pKa of the deuterated analog is slightly higher (more basic) due to the inductive effect of deuterium (+I effect relative to hydrogen), which stabilizes the protonated pyridinium cation. However, for chromatographic method development, the retention time shift is usually negligible (< 0.1 min) in Reverse Phase LC.
Critical Phenomenon: Proton Exchange in Protic Solvents
This is the most frequent source of error in bioanalytical method development using this compound.
The Mechanism: this compound contains 4 stable deuteriums on the pyridine ring and 2 labile deuteriums on the exocyclic amine group (-ND₂). When dissolved in protic solvents (e.g., H₂O, Methanol) typically used in LC mobile phases, the amine deuteriums rapidly exchange with solvent protons.
Analytical Consequence:
-
Solid State: MW = 100.15 (d6)
-
In LC-MS Mobile Phase: The species detected is often 2-Aminopyridine-d4 (Ring-D4, Amine-H2).
-
Observed m/z: Instead of the expected
, you will observe (corresponding to the d4 species).
Recommendation: When tuning MS parameters, infuse the standard in the actual mobile phase to determine the predominant species. Do not rely solely on the theoretical d6 mass.
Experimental Protocols
Protocol A: Preparation of Internal Standard Stock Solution
Objective: Create a stable, accurate stock for LC-MS calibration. Solvent: DMSO is recommended for the primary stock to prevent immediate H/D exchange and ensure solubility.
-
Weighing: Accurately weigh 10.0 mg of this compound into a 10 mL amber volumetric flask.
-
Why Amber? Aminopyridines can undergo photo-oxidation over time.
-
-
Dissolution: Add 5 mL of anhydrous DMSO. Sonicate for 2 minutes until fully dissolved.
-
Volume Adjustment: Dilute to volume with DMSO.
-
Concentration: 1.0 mg/mL (1000 µg/mL).
-
-
Storage: Aliquot into cryovials and store at -20°C. Stability is typically >6 months.
-
Working Solution (Daily): Dilute the DMSO stock 1:1000 into the initial mobile phase (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).
-
Note: At this step, the amine deuteriums will exchange. Ensure the equilibration time (approx. 15 mins) is consistent before injection to stabilize the signal.
-
Protocol B: LC-MS/MS Instrument Parameters (Guideline)
-
Ionization: ESI Positive Mode.
-
Precursor Ion (d4 species): m/z 99.1 → Product Ion (Loss of NH3/HCN): Determine empirically (often m/z 99.1 → 81.1 or 99.1 → 56.1).
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), pH 8-10 is often preferred for aminopyridines to improve peak shape (suppressing ionization of the pyridine nitrogen), though acidic pH is standard for detection sensitivity.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the decision logic for using this compound in a regulated bioanalytical environment (GLP).
Figure 1: Decision tree for LC-MS method development utilizing this compound, highlighting the critical mass shift due to solvent exchange.
Mechanistic Applications: Kinetic Isotope Effects (KIE)
Beyond simple quantification, this compound is used to probe metabolic pathways.
-
Metabolic Stability: The pyridine ring is susceptible to oxidation (N-oxidation) or hydroxylation by Cytochrome P450 enzymes.
-
Deuterium Isotope Effect: C-D bonds are stronger than C-H bonds (lower zero-point energy).
-
If the rate-limiting step of metabolism involves breaking a C-H bond on the pyridine ring, replacing it with C-D (using the d6 analog) will significantly reduce the reaction rate (
, typically 2–7). -
Application: If this compound shows a longer half-life than the d0 parent in liver microsomes, it confirms that ring oxidation is the primary metabolic clearance pathway. This guides medicinal chemists to fluorinate or block those specific positions to improve drug stability.
-
Safety & Handling (GHS Classification)
Despite being an isotope, the toxicological profile mirrors the parent compound. It is a potent potassium channel blocker.
-
Signal Word: DANGER
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and handling strictly within a chemical fume hood.
References
-
ResolveMass Laboratories. (n.d.). This compound | CAS 203784-57-0.[1][3][7] Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved January 28, 2026, from [Link]
Sources
Technical Whitepaper: 2-Aminopyridine-d6 in Rational Drug Design
Executive Summary
2-Aminopyridine-d6 (C₅D₆N₂) represents the fully deuterated isotopologue of the classic pharmacophore 2-aminopyridine. While often categorized simply as an internal standard for mass spectrometry, its utility extends into mechanistic enzymology and metabolic stability profiling. This guide addresses the critical physicochemical properties of the d6 isotopologue, specifically distinguishing between the kinetically stable ring deuterons and the labile amino deuterons—a nuance frequently overlooked in experimental design.
Part 1: Molecular Specifications & Characterization
The following data consolidates the physicochemical constants for high-purity (>98 atom % D) this compound.
Table 1: Physicochemical Constants[1]
| Property | Specification | Notes |
| IUPAC Name | (2H4)pyridin-2-(2H2)amine | Fully deuterated form |
| Common Name | This compound | Often abbreviated as 2-AP-d6 |
| CAS Number | 203784-57-0 | Specific to the d6 isotopologue |
| Molecular Formula | C₅D₆N₂ | Distinct from d4 (C₅H₂D₄N₂) |
| Exact Mass | 100.153 g/mol | Monoisotopic mass (calculated) |
| Mass Shift | +6.037 Da | Relative to non-deuterated parent (94.11) |
| Melting Point | 58–60 °C | Similar to protium form |
| Solubility | Soluble in Water, Methanol, DMSO | See Stability Note below |
| pKa | ~6.86 | Basicity of ring nitrogen |
Structural Visualization
The diagram below illustrates the isotopic distribution.[1] Note the distinction between the Ring Deuterons (D1-D4) , which are chemically stable, and the Amino Deuterons (D5-D6) , which are exchangeable.
Figure 1: Structural stability map of this compound. Blue nodes indicate stable isotopic sites; red nodes indicate sites prone to solvent exchange.
Part 2: Synthesis & Manufacturing Integrity
The synthesis of this compound is rarely a de novo construction but rather a catalytic transformation. Understanding the synthesis route is vital for assessing impurity profiles (e.g., residual Pt/Pd catalysts).
Catalytic H/D Exchange Mechanism
The industrial standard involves Heterogeneous Catalytic Exchange using Deuterium Oxide (D₂O) as the deuterium source.
-
Reagents: 2-Aminopyridine (protium form), D₂O (>99.8%), Pt/C or Pd/C catalyst.
-
Conditions: High temperature (120–160°C) and pressure (Hydrothermal autoclave).
-
Mechanism:
-
Step A (Rapid): The amino protons exchange with D₂O almost immediately via acid/base equilibrium.
-
Step B (Slow): The aromatic ring protons undergo activation on the metal surface (spillover mechanism), replaced by D atoms.
-
-
Purification: Filtration of catalyst followed by recrystallization from deuterated solvents or sublimation.
Quality Control Checkpoint:
-
NMR Validation: A 1H-NMR in D₂O should show no signals . If run in DMSO-d6, only the amino deuterium signal (if not exchanged) or residual H signals (if purity is low) would be visible.
-
Mass Spec: The molecular ion peak must be predominantly m/z 100.1 (M+H)+.
Part 3: Applications in Drug Discovery[3]
Internal Standard for LC-MS/MS
This compound is the "Gold Standard" internal standard (IS) for quantifying aminopyridine-based drugs (e.g., Piroxicam, Tenoxicam).
-
Benefit: The +6 Da mass shift prevents "crosstalk" (spectral overlap) with the analyte's isotopic envelope.
-
Co-elution: Being an isotopologue, it co-elutes with the analyte, perfectly correcting for matrix effects and ionization suppression.
Kinetic Isotope Effect (KIE) Studies
Researchers use the d6 (or d4) analog to probe metabolic pathways.
-
Metabolic Blocking: Replacing C-H with C-D increases the bond dissociation energy (BDE) by ~1.2–1.5 kcal/mol.
-
Mechanism: If CYP450 oxidation at the pyridine ring is the rate-limiting step, the deuterated compound will show a significantly longer half-life (Primary KIE). This identifies "soft spots" in the molecule for lead optimization.
Part 4: Experimental Protocols
Protocol A: Preparation of Stock Solutions (Critical)
Objective: To prepare a stable stock solution without compromising isotopic purity.
The "Labile Proton" Trap: If you dissolve this compound in non-deuterated methanol (MeOH) or water (H₂O), the two amino deuterons (N-D₂) will instantly exchange with solvent protons.
-
Result: You effectively convert your expensive d6 reagent into d4 reagent (Ring-D₄, Amino-H₂).
-
Mass Shift: Drops from +6 Da to +4 Da.
Correct Procedure:
-
Solvent Selection: Use DMSO-d6 (anhydrous) or Methanol-d4 for primary stock preparation.
-
Weighing: Weigh 1.0 mg of this compound into a silanized amber glass vial (hygroscopic protection).
-
Dissolution: Add 1.0 mL of DMSO-d6 to achieve a 1 mg/mL concentration.
-
Storage: Store at -20°C under Argon.
Protocol B: LC-MS/MS Method Parameters (Example)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
MRM Transitions:
-
Analyte (2-AP): 95.1 → 78.0 (Loss of NH3)
-
IS (2-AP-d6): 101.1 → 84.1 (Loss of ND3) Note: If amino D exchanged to H, transition is 99.1 → 82.1.
-
Part 5: Workflow Visualization
The following diagram details the decision logic for solvent selection to maintain isotopic integrity.
Figure 2: Solvent selection logic to prevent isotopic scrambling (H/D exchange) of the amino group.
References
-
ResolveMass Laboratories. (2023). This compound Product Specifications and Applications. Retrieved from
-
Sigma-Aldrich. (2023). This compound Isotopic Purity and Safety Data. Retrieved from
-
Loh, Y. Y., et al. (2017). "Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds." Science, 358(6367), 1182–1187. Link
-
Chakraborty, D., et al. (2025). "Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst." ResearchGate.[2] Link
-
Santa Cruz Biotechnology. (2023). This compound (CAS 203784-57-0) Biochemical Properties. Retrieved from
Sources
Technical Guide: Synthesis Pathways for Deuterated 2-Aminopyridine
Executive Summary
Deuterated 2-aminopyridine (2-AP) serves as a critical scaffold in the development of deuterated pharmaceutical ingredients (DPIs) and as a non-perturbing probe in NMR structural biology. The substitution of Hydrogen (H) with Deuterium (D) significantly alters the vibrational modes and zero-point energy (ZPE) of C-H bonds—the primary driver of the Deuterium Kinetic Isotope Effect (DKIE)—without modifying the steric or electronic character of the pharmacophore.
This guide details two distinct synthesis pathways:
-
Heterogeneous Catalytic H/D Exchange: A cost-effective "shotgun" approach for perdeuteration.
-
Reductive Dehalogenation: A regioselective "sniper" approach for site-specific labeling.
Part 1: The Deuteration Landscape
Before initiating synthesis, it is critical to distinguish between labile and non-labile sites.
-
Labile Sites (N-D): The amino group protons (
) exchange rapidly with protic solvents. Deuteration here is transient and controlled solely by the solvent environment (e.g., dissolution in ). -
Non-Labile Sites (C-D): The ring protons (C3, C4, C5, C6) require catalytic activation to exchange. This guide focuses exclusively on forming stable C-D bonds.
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the appropriate synthesis pathway based on experimental needs.
Part 2: Method A - Heterogeneous Catalytic H/D Exchange
This method utilizes the reversibility of C-H activation on metal surfaces. It is ideal for generating 2-aminopyridine-
Mechanism: Chelation-Assisted Surface Exchange
The 2-amino group acts as a directing anchor. The nitrogen lone pair coordinates to the metal surface (chemisorption), bringing the ortho (C3) and para (C5) positions into close proximity with surface-bound deuterium species. High temperatures facilitate ring flipping and migration to deuterate the meta (C4, C6) positions.
Protocol: Hydrothermal Ru/C Exchange
Reagents:
- (99.9% D, Solvent & D-source)
-
5% Ru/C or 10% Pt/C (Catalyst)
- gas (Activation atmosphere)
Step-by-Step Workflow:
-
Pre-activation: In a high-pressure steel autoclave (Parr reactor), suspend the catalyst (10 wt% relative to substrate) in a minimal amount of
. Purge with gas (1 atm) for 15 minutes to reduce surface oxides. Critical: Remove fully before adding substrate to prevent hydrogenation of the ring. -
Loading: Add 2-aminopyridine (1.0 eq) and
(20 mL per gram of substrate). The high dilution favors the equilibrium toward deuteration. -
Exchange: Seal the reactor. Heat to 160°C - 180°C . Stir vigorously (800 rpm) for 24 hours.
-
Note: The autogenous pressure will rise to ~8-10 bar. Ensure the vessel is rated for 20 bar minimum.
-
-
Workup: Cool to room temperature. Filter the catalyst through a 0.45
m PTFE membrane (Celite may retain product). -
Isolation: Lyophilize the aqueous filtrate to remove
.-
Yield: Typically >90%.
-
D-Incorporation: >95% at all positions (checked by
-NMR).[8]
-
Part 3: Method B - Targeted Reductive Dehalogenation
This method is the "Gold Standard" for medicinal chemistry. It replaces a halogen (Br or I) with Deuterium using
Mechanism: Oxidative Addition / Reductive Elimination
The reaction proceeds via the oxidative addition of the C-Br bond to the Pd(0) center, followed by transmetallation/exchange with
Figure 2: Simplified mechanistic flow of reductive deuteration.
Protocol: Pd-Catalyzed Dehalogenation
Reagents:
-
2-Amino-3,5-dibromopyridine (Precursor)
-
10% Pd/C (dry or 50% wet)
- Gas (Balloon or lecture bottle)
-
Base: Triethylamine (
) or NaOD (to neutralize formed DBr) -
Solvent: MeOD (
) or EtOD
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-3,5-dibromopyridine (1.0 g, 4.0 mmol) in MeOD (15 mL).
-
Base Addition: Add
(1.2 mL, 2.2 eq). Why? The reaction produces DBr. Without a base, the acid will protonate the pyridine nitrogen, poisoning the catalyst and halting the reaction. -
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt%).
-
Safety: Pd/C is pyrophoric in methanol. Add under an inert argon stream.
-
-
Deuteration: Purge the flask with
gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 4–6 hours.-
Monitoring: Use HPLC or TLC. The starting material (dibromo) is significantly less polar than the product.
-
-
Filtration: Filter through a pad of Celite. Wash with methanol.
-
Purification: Concentrate the filtrate. The residue will contain triethylammonium bromide salts. Dissolve in EtOAc, wash with saturated
, dry over , and concentrate.
Part 4: Analytical Validation & Data
Validation must prove not just identity, but isotopic purity.
Quantitative Data Summary
| Parameter | Method A (H/D Exchange) | Method B (Dehalogenation) |
| Target Product | 2-Aminopyridine- | 2-Aminopyridine-3,5- |
| Deuterium Source | ||
| Catalyst | Ru/C or Pt/C | Pd/C |
| Temperature | 160–180°C | 25°C (RT) |
| Isotopic Enrichment | 90–98% (Scrambling possible) | >98% (Site Specific) |
| Cost | Low | High (Precursor cost) |
NMR Characterization ( -NMR in )
To validate the synthesis, compare the residual proton signals against the standard:
-
Standard 2-Aminopyridine:
- 6.47 (ddd, H5)
- 6.60 (ddd, H3)
- 7.38 (ddd, H4)
- 8.05 (ddd, H6)
-
5.90 (br s,
)
-
2-Aminopyridine-
(Method A):-
Spectra: Silent in the aromatic region (6.0–8.5 ppm).
-
Signal: Only the broad singlet for
remains (approx 5.90), which may also disappear if shaken with .
-
-
2-Aminopyridine-3,5-
(Method B):-
H3 (6.60 ppm): Disappears.
-
H5 (6.47 ppm): Disappears.
-
H4 (7.38 ppm): Collapses from a ddd to a singlet (or weak doublet due to long-range coupling).
-
H6 (8.05 ppm): Collapses from a ddd to a singlet.
-
Mass Spectrometry (ESI+)
-
Standard:
-
-Product:
-
-Product:
References
-
Sajiki, H., et al. (2005).[9] "Efficient H/D Exchange Reactions of Alkyl-Substituted Benzenes and Pyridines by Means of Pd/C–H2–D2O System." Journal of Organic Chemistry.
-
Esaki, H., et al. (2006). "General Method for the Synthesis of Deuterated Pyridines." Chemistry - A European Journal.
-
Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition.
-
Junk, T., & Catallo, W. J. (1997). "Hydrogen isotope exchange reactions involving C–H (D, T) bonds." Chemical Society Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Isotopic Enrichment and Purity of 2-Aminopyridine-d6: A Technical Guide
Executive Summary
This technical guide provides a comprehensive framework for the synthesis, characterization, and handling of 2-Aminopyridine-d6 (CAS 203784-57-0). As a fully deuterated isotopologue of 2-aminopyridine, this compound serves as a critical internal standard in mass spectrometry and a probe in kinetic isotope effect (KIE) studies.[1] The reliability of these applications hinges on two critical parameters: Isotopic Enrichment (≥98 atom % D) and Isotopologue Distribution . This guide details the Pt/C-catalyzed hydrothermal exchange synthesis, validates purity through qNMR and HRMS, and establishes a strict protocol for preventing H/D back-exchange of the labile amino deuterons.
Chemical Identity and Isotopic Significance[1][2]
This compound represents the fully deuterated analog where all four ring hydrogens and the two amino hydrogens are replaced by deuterium (
| Parameter | Specification | Notes |
| Formula | C | Fully deuterated (Ring-D |
| Molecular Weight | 100.15 g/mol | +6 Da shift relative to unlabeled (94.11 g/mol ) |
| CAS Number | 203784-57-0 | Specific to the d6 isotopologue |
| Key Feature | Labile Amino Deuterons | The -ND |
Critical Distinction: Researchers must distinguish between 2-Aminopyridine-d4 (ring-labeled only) and This compound . While d6 is the synthesized standard, dissolving it in protic solvents (e.g., H
Synthesis Strategy: Hydrothermal Catalytic Exchange
The most robust industrial route for high-enrichment this compound is Heterogeneous Catalytic Hydrogen Isotope Exchange (HIE) . Unlike de novo synthesis from small deuterated precursors, this method utilizes the thermodynamic stability of the pyridine ring to exchange protons directly with D
Mechanism and Protocol
The reaction relies on a Platinum on Carbon (Pt/C) catalyst which activates the aromatic C-H bonds via an oxidative addition/reductive elimination cycle, while the amino protons exchange via rapid acid-base equilibrium with the solvent.
Step-by-Step Protocol:
-
Reagents: Suspend 2-aminopyridine (1.0 eq) and 10% Pt/C (10 wt% loading) in D
O (99.9% D, 20 eq). -
Conditions: Seal in a stainless steel autoclave (Parr reactor). Heat to 160°C – 180°C for 24–48 hours. The high temperature is required to overcome the activation energy for the C3/C5 positions, which are less activated than the C4/C6 positions.
-
Filtration: Cool to room temperature. Filter the catalyst under an inert atmosphere (N
) to prevent ignition of the D -saturated catalyst. -
Isolation: Lyophilize the filtrate to remove D
O. -
Refinement: Repeat the cycle 2–3 times with fresh D
O to drive the equilibrium toward >98% enrichment.
Synthesis Workflow Diagram
Caption: Iterative catalytic exchange workflow to achieve high isotopic enrichment.
Analytical Characterization
Validating the purity of this compound requires a dual approach: qNMR for average enrichment and LC-HRMS for isotopologue distribution.
Quantitative NMR (qNMR)
Standard
-
Solvent: DMSO-d6 (must be "100%" D, ampoule grade) is preferred over D
O to observe the amino protons. -
Internal Standard: Use a known concentration of a non-exchangeable standard (e.g., 1,3,5-trimethoxybenzene) if absolute purity is needed.
-
Calculation:
Note: A "clean" spectrum should show only tiny residual peaks at the aromatic positions (6.5–8.0 ppm) and the amine position (~5.8 ppm).
High-Resolution Mass Spectrometry (HRMS)
NMR gives an average; MS reveals the population.
-
Method: Direct infusion ESI-MS (Positive mode).
-
Target: [M+H]
= 101.15 Da (for d6). -
Impurity Profiling: Look for M-1 (d5) and M-2 (d4) peaks.
-
d6 (m/z 101): Target >95% abundance.
-
d5 (m/z 100): Acceptable <4%.
-
d0 (m/z 95): Must be undetectable (<0.1%) for use as an internal standard.
-
Analytical Decision Tree
Caption: Sequential validation logic for chemical and isotopic purity release.
Handling and Storage Protocol (The "Back-Exchange" Risk)
The most common failure mode for this compound is the inadvertent protonation of the amino group. The N-D bonds have a pKa ~25 but exchange instantly with protic sources.
Storage[3]
-
Container: Amber glass vial with a Teflon-lined cap.
-
Environment: Store under Argon or Nitrogen in a desiccator.
-
Temperature: Room temperature is stable, but -20°C is preferred for long-term (>1 year) storage to prevent slow moisture ingress.
Handling for Analysis
-
Do NOT dissolve in non-deuterated methanol or water unless you intend to generate the d4 (ring-only) species.
-
For d6 integrity: Use anhydrous CDCl
, DMSO-d6, or CD CN. -
Pre-conditioning: If the sample has been exposed to air, the amino group may be partially protonated (NHD). To restore d6 status:
-
Dissolve in excess D
O. -
Lyophilize to dryness.
-
Repeat twice.
-
Applications in Drug Development[4][5]
Internal Standard for LC-MS
The +6 Da mass shift provides a clean window free from natural isotope interference (M+1, M+2) of the analyte.
-
Protocol: Spike biological matrices (plasma/urine) with this compound prior to extraction.
-
Benefit: Compensates for matrix effects and ionization suppression/enhancement.
Kinetic Isotope Effect (KIE)
Used to determine if the metabolic oxidation of the pyridine ring is the rate-determining step (RDS).
-
Experiment: Incubate liver microsomes with a 1:1 mixture of unlabeled and d4-labeled 2-aminopyridine.
-
Analysis: Monitor the change in ratio over time. A significant KIE (
) indicates C-H bond breakage is the RDS, suggesting potential for deuterated drug design to improve half-life.
References
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI Molecules, 2022.
-
This compound Product Specifications. CDN Isotopes.
-
Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group / ResearchGate.
-
Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 2014.
-
NMR Solvent Data Chart and Impurity Shifts. Cambridge Isotope Laboratories.
Sources
1H NMR and 13C NMR spectral data of 2-Aminopyridine-d6.
Technical Whitepaper: Isotopic Characterization and Spectral Analysis of 2-Aminopyridine-d6
Executive Summary
This compound (C₅D₆N₂) represents the fully deuterated isotopologue of 2-aminopyridine. While often utilized as a specialized internal standard in metabolic tracing or as a probe in mechanistic H/D exchange studies, its spectral characterization presents unique challenges compared to its non-deuterated parent.
This guide addresses a critical gap in standard literature: the interpretation of "silent" 1H NMR spectra and the complex multiplicity observed in 13C NMR due to Carbon-Deuterium (
Part 1: Theoretical Framework & Isotopic Physics
To correctly interpret the spectra of this compound, one must apply the physics of spin-active nuclei substitution.
-
The Deuterium Silence (1H NMR):
-
The nucleus
(Deuterium) has a far lower gyromagnetic ratio ( ) than . In a standard proton NMR experiment, fully deuterated sites are "silent." -
Diagnostic Value: The 1H NMR spectrum of a high-purity d6 sample should theoretically be empty. Signals that do appear represent residual protio-impurities (isotopomers like d5 or d4), which appear at the same chemical shifts as the parent compound but with altered integration values.
-
-
The Carbon-Deuterium Coupling (13C NMR):
-
Unlike protons,
has a spin quantum number . -
Under
-decoupled 13C NMR conditions, carbons attached to deuterium are not singlets. They follow the multiplicity rule . -
For a single attached deuterium (
), the carbon signal splits into a 1:1:1 triplet . -
Isotope Shift: The heavier mass of deuterium shortens the average C-D bond length (anharmonic vibration effect), increasing shielding. Consequently, deuterated carbons appear slightly upfield (lower ppm) compared to their protio-analogs.
-
Part 2: Experimental Protocols
Critical Handling Warning: The amine protons (
Workflow: Sample Preparation for Isotopic Fidelity
Figure 1: Workflow for maintaining isotopic integrity of the labile amine group during sample preparation.
Part 3: Spectral Data Analysis
A. 1H NMR: Residual Proton Analysis
In a >98 atom% D sample, the 1H NMR spectrum is used solely to quantify the remaining ~2% Hydrogen. The chemical shifts below correspond to the residual signals you will observe.[1]
Solvent: DMSO-d6 (Recommended for solubility and separating Amine protons) Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm)
| Position | Assignment | Shift ( | Multiplicity (Residual)* |
| H-6 | 7.92 | Doublet (d) | |
| H-4 | 7.39 | Triplet of Doublets (td) | |
| H-3 | 6.46 | Doublet (d) | |
| H-5 | 6.52 | Triplet of Doublets (td) | |
| -NH2 | Amine Protons | 5.85 - 6.00 | Broad Singlet (br s)** |
*Note: In a highly deuterated sample, these multiplets may appear as broad singlets or collapsed multiplets because the neighboring coupling partners are Deuterium (silent in 1H NMR) rather than Hydrogen. **If the amine is fully deuterated (-ND2), this signal will be absent.
B. 13C NMR: The Definitive Identification
This is the primary method for confirming the structure of this compound. You will observe a loss of Nuclear Overhauser Effect (NOE) enhancement and splitting of signals.
Solvent: DMSO-d6
Coupling Constant (
| Position | Carbon Type | Parent Shift ( | d6 Shift ( | Multiplicity ( |
| C-2 | Quaternary (C-N) | 159.8 | 159.6 | Singlet (No attached D)** |
| C-6 | Aromatic C-D | 147.5 | 147.1 | Triplet ( |
| C-4 | Aromatic C-D | 137.2 | 136.8 | Triplet ( |
| C-5 | Aromatic C-D | 112.8 | 112.4 | Triplet ( |
| C-3 | Aromatic C-D | 108.1 | 107.7 | Triplet ( |
*Values are approximate based on calculated isotope shifts (
Part 4: Mechanistic Visualization (C-D Coupling)
To explain the complex 13C spectra to non-expert stakeholders, use the following logic flow. It illustrates why the sharp lines of the parent compound turn into the characteristic "triplets" of the deuterated analog.
Figure 2: The physical origin of signal splitting in this compound 13C NMR spectra.
Part 5: Applications & Quality Control
When reviewing data for this compound, apply these criteria to validate the material:
-
Purity Calculation: Integrate the residual proton signal at 7.92 ppm (H-6). Compare it to the residual solvent peak (DMSO-d5 at 2.50 ppm).
-
Exchange Check: If a broad singlet appears at ~6.0 ppm, the amine headgroup is protonated (
). This indicates the sample has been exposed to moisture. For "d6" classification, this peak must be minimized.
References
-
National Institutes of Health (NIH) / PMC. Deuterium Isotope Effects on 13C Chemical Shifts.[Link]
-
Royal Society of Chemistry (RSC). NMR Data of Pyridine Derivatives in DMSO-d6.[Link]
Sources
Mass Spectrometry Profiling of 2-Aminopyridine-d6: Isotopic Stability and Fragmentation Dynamics
Executive Summary
This technical guide details the mass spectrometry (MS) behavior of 2-Aminopyridine-d6 (2-AP-d6) , a critical internal standard used in the quantification of genotoxic impurities and metabolic profiling. While nominally "d6" (fully deuterated), the practical utility of this isotopologue in Liquid Chromatography-Mass Spectrometry (LC-MS) is governed by rapid Hydrogen/Deuterium (H/D) exchange.
Key Technical Takeaway: In standard reverse-phase LC-MS workflows (protic mobile phases), 2-AP-d6 effectively behaves as 2-AP-d4 . The two deuterium atoms on the exocyclic amine exchange instantaneously with solvent protons, shifting the observed precursor ion from the theoretical m/z 101/102 range to m/z 99 ([M+H]⁺) . This guide provides the fragmentation mechanisms for this stable "in-situ" species to ensure accurate transition selection for MRM (Multiple Reaction Monitoring).
The "d6" Paradox: H/D Exchange Dynamics
Before analyzing fragmentation, one must define the precursor ion. The structural integrity of this compound depends entirely on the solvent environment.
Structural Transformation in Protic Solvents
Commercial 2-AP-d6 consists of a perdeuterated pyridine ring (4 D) and a perdeuterated amine group (2 D).
-
Solid State/Aprotic Solvent (DMSO-d6): Retains d6 structure (
). MW = 100.15 Da. -
LC-MS Mobile Phase (H₂O/MeOH + Formic Acid): The amine deuteriums are labile. They undergo rapid exchange with solvent protons (
).
The resulting species observed in the source is 2-Aminopyridine-d4 (
Visualization of the Exchange Mechanism
The following diagram illustrates the conversion of the d6 reagent to the d4 analyte observed in electrospray ionization (ESI).
Figure 1: The rapid conversion of 2-AP-d6 to 2-AP-d4 in protic LC-MS environments. Researchers must target m/z 99, not m/z 101/102.
Fragmentation Mechanisms (ESI-MS/MS)
Assuming the standard LC-MS scenario (Precursor m/z 99), the fragmentation pattern is dominated by two competing pathways: neutral loss of ammonia and ring cleavage.
Pathway A: Neutral Loss of Ammonia (-17 Da)
This is the characteristic pathway for amino-substituted heterocycles in ESI.
-
Mechanism: Protonation occurs at the ring nitrogen (N1) or the exocyclic amine. A 1,3-proton transfer facilitates the elimination of
. -
Isotopic Logic: Since the amine protons have exchanged to H (in the mobile phase), the loss is -NH₃ (17 Da) , not -ND₃.
-
Fragment Ion: m/z 99
m/z 82 ( ).
Pathway B: Ring Cleavage / Loss of DCN (-28 Da)
This pathway is inherited from the pyridine backbone fragmentation.
-
Mechanism: Ring opening followed by the expulsion of hydrogen cyanide.
-
Isotopic Logic: The carbon backbone retains deuterium. The loss involves a ring carbon and the ring nitrogen.[1] In the d4-ring analog, this corresponds to the loss of DCN (28 Da) (Deuterium + Carbon + Nitrogen).
-
Fragment Ion: m/z 99
m/z 71 ( radical cation or related species).
Note: In native 2-AP, this is the loss of HCN (27 Da), shifting m/z 95 to 68. In the deuterated analog, the mass shift confirms the ring involvement.
Fragmentation Pathway Diagram
Figure 2: Competing fragmentation pathways for the m/z 99 precursor. The ammonia loss is typically the base peak in ESI+.
Experimental Protocol: Validation Workflow
To validate this pattern for a GLP (Good Laboratory Practice) assay, follow this self-validating protocol.
Reagent Preparation
-
Stock Solution: Dissolve 1 mg this compound in 1 mL DMSO-d6 (prevents immediate exchange in stock).
-
Working Standard: Dilute stock 1:1000 into 50:50 Methanol:Water (0.1% Formic Acid). Allow to equilibrate for 15 minutes to ensure complete H/D exchange of the amine.
MS Source Parameters (Generic ESI+)
-
Ionization: Electrospray Positive (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV
-
Cone Voltage: 25 V (Optimize to prevent in-source fragmentation)
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
MRM Transition Setup
For quantitative assays, use the following transitions. The "Quantifier" is the most abundant/stable; "Qualifier" confirms identity.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Neutral Loss ID |
| Quantifier | 99.1 | 82.1 | 15 - 20 | Ammonia ( |
| Qualifier 1 | 99.1 | 71.1 | 25 - 30 | DCN (Ring fragment) |
| Qualifier 2 | 99.1 | 54.1 | 35+ | Complex Ring Breakup |
Comparative Data: Native vs. Deuterated
The table below summarizes the mass shifts expected when moving from native 2-AP to the deuterated internal standard in an LC-MS environment.
| Feature | Native 2-Aminopyridine | This compound (in LC-MS) | Mass Shift ( |
| Molecular Formula | +4 Da | ||
| Precursor Ion [M+H]⁺ | 95 | 99 | +4 Da |
| Primary Fragment | 78 (Loss of | 82 (Loss of | +4 Da |
| Secondary Fragment | 68 (Loss of | 71 (Loss of | +3 Da* |
*Note: The shift is only +3 Da for the secondary fragment because the neutral loss (DCN) carries away one deuterium atom, whereas the native loss (HCN) carries away a proton.
References
-
NIST Mass Spectrometry Data Center. "2-Aminopyridine Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[2] [Link]
-
Kruve, A., et al. "Ionization & Mass Spectrometry: ESI Efficiency Data." Stockholm University / Kruve Lab.[3] (Validation of ESI response for aminopyridines). [Link]
-
Zhang, Z., & Smith, D. L. "Determination of Amide Hydrogen Exchange by Mass Spectrometry: A New Tool for Protein Structure Elucidation." Protein Science, 1993. (Foundational theory on rapid H/D exchange in ESI sources). [Link]
Sources
Key differences between 2-Aminopyridine and 2-Aminopyridine-d6.
Comparative Technical Analysis: 2-Aminopyridine vs. 2-Aminopyridine-d6
Executive Summary
This technical guide provides a rigorous comparison between 2-Aminopyridine (2-AP) , a critical heterocyclic building block, and its isotopologue, This compound (2-AP-d6) . While chemically equivalent in terms of connectivity and general reactivity, these compounds diverge significantly in their spectroscopic signatures and kinetic behaviors due to the Deuterium Isotope Effect. This guide details their physicochemical distinctions, outlines the mechanistic basis for their differing metabolic stabilities, and provides validated protocols for utilizing 2-AP-d6 as an internal standard in quantitative mass spectrometry.
Chemical Identity & Structural Analysis
The fundamental difference lies in the substitution of protium (
| Feature | 2-Aminopyridine (2-AP) | This compound (2-AP-d6) |
| CAS Number | 504-29-0 | 203784-57-0 |
| Molecular Formula | C | C |
| Molecular Weight | 94.12 g/mol | ~100.19 g/mol (+6 Da shift) |
| Isotopic Purity | Natural Abundance | Typically ≥98 atom % D |
| Appearance | White/Colorless Crystals | White/Colorless Crystals |
| pKa (approx) | 6.86 | ~6.90 (Minor secondary isotope effect) |
Structural Visualization
The following diagram illustrates the isotopic substitution sites. Note that while the ring deuteriums are stable, the amino deuteriums (
Figure 1: Structural comparison highlighting the isotopic substitution from Protium (2-AP) to Deuterium (2-AP-d6).
Spectroscopic Divergence
A. Mass Spectrometry (MS)
-
2-AP: Produces a molecular ion
at m/z 95 . -
2-AP-d6: Produces a molecular ion
at m/z 101 (in aprotic conditions). -
Critical Technical Note (H/D Exchange): In standard Reverse Phase LC-MS using aqueous mobile phases (e.g., H
O/Acetonitrile + Formic Acid), the two deuterium atoms on the exocyclic amine ( ) will rapidly exchange with solvent protons to form . Consequently, the observed mass shift is often +4 Da (Ring Deuteriums only), resulting in an observed m/z of 99 .-
Implication: When setting up Multiple Reaction Monitoring (MRM) transitions, researchers must determine if the amine deuteriums are retained or exchanged based on their specific solvent system.
-
B. NMR Spectroscopy
-
1H NMR Silence: 2-AP-d6 is effectively "silent" in proton NMR (
H-NMR) because the resonance frequency of deuterium is far removed from that of protium. -
Application: This property allows 2-AP-d6 to be used as a background-free internal standard or a probe in complex biological mixtures (metabolomics) where the signals of non-deuterated 2-AP would overlap with the analyte of interest.
Physicochemical & Kinetic Properties
The Kinetic Isotope Effect (KIE)
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.
-
Metabolic Stability:
-
Primary KIE: If the rate-determining step (RDS) in the metabolism of 2-AP involves the cleavage of a C-H bond (e.g., oxidation by Cytochrome P450), replacing H with D can significantly reduce the reaction rate (
). -
Result: 2-AP-d6 may exhibit a longer half-life (
) in pharmacokinetic studies compared to 2-AP. This is a deliberate strategy in "Deuterium Switch" drug design to improve bioavailability.
-
-
Chromatographic Behavior:
-
Retention Time: Deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts in Reverse Phase LC due to slightly lower lipophilicity (the "Chromatographic Isotope Effect").
-
Resolution: Despite this slight shift, 2-AP and 2-AP-d6 generally co-elute, making d6 an ideal internal standard that experiences the exact same matrix suppression/enhancement effects as the analyte.
-
Experimental Workflow: LC-MS/MS Quantitation
Objective: Accurate quantification of 2-Aminopyridine in biological matrices using 2-AP-d6 as an Internal Standard (IS).
Protocol: Internal Standard Preparation & Analysis
-
Stock Preparation:
-
Dissolve 2-AP-d6 (1 mg) in DMSO or Methanol to create a 1 mg/mL stock.
-
Caution: Store at -20°C to prevent degradation.
-
-
Spiking Strategy (The "Co-Extraction" Principle):
-
Add the IS solution to the biological sample before any extraction steps (Protein Precipitation, SPE, or LLE).
-
Reasoning: This ensures that any loss of analyte during extraction is mirrored by an identical loss of the IS, self-correcting the final calculated concentration.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MRM Transitions (Assuming H/D Exchange on Amine):
-
Analyte (2-AP): 95.1 → 67.1 (Loss of HCN/NH3).
-
IS (2-AP-d4 ring): 99.1 → 71.1 (Mass shift maintained in fragment).
-
-
Workflow Visualization
Figure 2: Logical workflow for using 2-AP-d6 as an Internal Standard to correct for matrix effects and extraction recovery.
Safety & Handling
While 2-AP is known to be toxic (LD50 ~200 mg/kg in rats) and a convulsant, 2-AP-d6 shares these hazards but carries additional handling considerations due to its cost and hygroscopic nature.
-
Toxicity: Both compounds are highly toxic if swallowed and can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.
-
Storage: 2-AP-d6 should be stored in a desiccator at -20°C. Moisture absorption not only degrades the solid but introduces H
O protons that can facilitate H/D exchange on the amine group, reducing isotopic purity over time.
References
-
ResolveMass Laboratories Inc. (n.d.). This compound | CAS 203784-57-0.[1][2] Retrieved from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Referenced context for solvent exchange). Retrieved from [Link]
-
KCAS Bio . (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
Sources
Commercial Availability & Technical Utilization of 2-Aminopyridine-d6
Executive Summary
2-Aminopyridine-d6 (CAS 203784-57-0) is the fully deuterated isotopolog of 2-aminopyridine, serving as a critical Stable Isotope Labeled Internal Standard (SIL-ISTD) in pharmacokinetic assays and as a mechanistic probe in kinetic isotope effect (KIE) studies. While commercially available, its supply chain is characterized by a dichotomy between catalog-stocked distributors and custom synthesis laboratories.
This guide provides a comprehensive analysis of the commercial landscape, technical specifications, and—crucially—a validated protocol for its integration into regulated bioanalytical workflows. Special emphasis is placed on the isotopic stability of the exocyclic amine , a frequent source of analytical error in LC-MS/MS method development.
Chemical Profile & Technical Specifications[1][2][3][4][5][6][7]
To ensure reproducibility in quantitative workflows, the reference material must meet stringent physicochemical criteria. The "d6" designation implies substitution of all hydrogen atoms; however, the functional behavior differs between the ring and the exocyclic amine.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| Chemical Name | This compound | (Pyridine-d4)-2-amine-d2 |
| CAS Number | 203784-57-0 | Specific to the fully deuterated form |
| Molecular Formula | C₅D₆N₂ | |
| Molecular Weight | 100.15 g/mol | +6.04 Da shift vs. unlabeled (94.11) |
| Isotopic Enrichment | ≥ 98 atom % D | Critical for minimizing contribution to M+0 channel |
| Chemical Purity | ≥ 98% (CP) | Impurities (e.g., 2-chloropyridine) can quench ionization |
| Appearance | White to off-white crystals | Darkening indicates oxidation/photo-degradation |
| Solubility | Soluble in Methanol, DMSO, Water | Caution: Protic solvents trigger H/D exchange on the amine |
Commercial Supply Landscape
The supply of this compound is tiered. Tier 1 suppliers maintain stock for immediate dispatch, while Tier 2 suppliers operate on a "synthesis-on-demand" basis.
Table 2: Primary Commercial Sources
| Supplier | Tier | Catalog / Ref # | Availability | Pack Sizes |
| Sigma-Aldrich (Merck) | Tier 1 | 688541 | Stocked (Global) | 250 mg, 1 g |
| Santa Cruz Biotech | Tier 1 | sc-256082 | Stocked (Regional) | 10 mg, 50 mg |
| C/D/N Isotopes | Tier 1 | D-5562 | Stocked | 0.5 g, 1 g |
| ResolveMass Labs | Tier 2 | Custom | Lead time: 2-4 wks | Bulk (>5 g) |
| Toronto Research Chem | Tier 2 | A628127 | Variable | Custom |
Procurement Strategy: For GLP/GMP method validation, it is recommended to purchase a single large lot from a Tier 1 supplier to cover the entire study duration. This eliminates lot-to-lot variability in isotopic enrichment, which can affect the response factor ratio.
Scientific Integrity: The "Labile Deuterium" Trap
Expert Insight: A common failure mode in using this compound is the assumption that the mass shift remains +6 Da in all conditions.
The two deuterium atoms on the exocyclic amine (-ND₂) are labile . In the presence of protic solvents (Water, Methanol) or during LC-MS chromatography (aqueous mobile phases), these instantly exchange with solvent protons.
-
Solid State: C₅D₄N-ND₂ (MW 100.15) → M+6
-
In Aqueous Solution: C₅D₄N-NH₂ (MW 98.14) → M+4
Therefore, when setting up Multiple Reaction Monitoring (MRM) transitions, you must target the M+4 species, not M+6, unless using strictly aprotic solvents (e.g., deuterated DMSO) for direct infusion.
Quality Control & Validation Protocols
Before accepting a shipment into inventory, the material must undergo a "Fit-for-Purpose" verification. Relying solely on the Certificate of Analysis (CoA) is insufficient for high-stakes drug development.
Incoming Goods QC Workflow
The following workflow describes the decision logic for accepting a new lot of isotopically labeled standard.
Figure 1: Incoming Quality Control Decision Tree. Blue indicates initiation, Yellow indicates analytical steps, and Green/Black indicate final disposition.
QC Methodology
-
1H-NMR (Proton NMR): Dissolve ~5 mg in DMSO-d6.
-
Pass Criteria: The aromatic region (6.0–8.5 ppm) should be silent (no peaks). Residual peaks indicate incomplete deuteration (d0-d5 isotopologs). The amine protons (broad singlet) may be visible but are irrelevant for ring deuteration checks.
-
-
Mass Spectrometry: Infuse dilute solution into MS.
-
Pass Criteria: The intensity of the M+5 peak (C₅D₅HN₂) should be <2% of the M+6 peak.
-
Handling, Storage & Stock Preparation[7]
2-Aminopyridine derivatives are prone to oxidation (browning) and are hygroscopic.
Storage Protocol:
-
Temperature: 2–8°C (Refrigerated).
-
Environment: Desiccator cabinet or sealed under Argon.
-
Container: Amber glass (light sensitive).
Stock Solution Preparation (Step-by-Step):
-
Weighing: Weigh 1.0 mg of this compound into a tared amber glass vial.
-
Solvent Selection:
-
For Long-term Stock: Use DMSO or Acetonitrile . Avoid Methanol/Water to prevent amine H/D exchange in the stock vial (though exchange will happen eventually in the assay, keeping the stock "fully deuterated" is good practice for stability).
-
-
Dissolution: Vortex for 30 seconds. Sonicate if necessary.
-
Labeling: Clearly mark "ISOTOPE - d6".
-
Usage: When diluting into the working internal standard (WIS) solution (e.g., in 50:50 MeOH:H2O), acknowledge that the effective mass will shift to M+4.
Application: LC-MS/MS Method Development
When developing an assay for 2-Aminopyridine (analyte) using the d6-analog (ISTD), the following pathway illustrates the signal processing logic.
Figure 2: LC-MS/MS Workflow highlighting the critical in-source exchange event. The Q1 mass selected must be 99.1 (M+4), not 101.1 (M+6).
Methodology Note: The transition 99.1 -> 71.0 corresponds to the loss of HCN (27 Da) + H, typical for pyridines. The deuterium on the ring is stable and retained in the fragment, ensuring the mass shift is preserved in the daughter ion.
References
-
Sigma-Aldrich. Product Specification: this compound (Product #688541). Merck KGaA.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329761175 (this compound).
-
Santa Cruz Biotechnology. this compound Data Sheet.[1]
-
ResolveMass Laboratories. Isotopic Enrichment and Custom Synthesis of Pyridines.
- Sleno, L. (2012). The use of deuterated internal standards in quantitative LC-MS/MS. Journal of Mass Spectrometry.
Sources
Methodological & Application
Use of 2-Aminopyridine-d6 as an internal standard in LC-MS/MS analysis.
Application Note: High-Sensitivity Quantitation of 2-Aminopyridine in Pharmaceutical Matrices using Stable Isotope Dilution LC-MS/MS
Executive Summary
This application note details a robust protocol for the quantification of 2-Aminopyridine (2-AP) , a potentially genotoxic impurity (PGI) often found in pharmaceutical synthesis. The method utilizes 2-Aminopyridine-d6 as an Internal Standard (IS) to correct for complex matrix effects and ionization suppression.
Critical Technical Insight: This protocol addresses the phenomenon of In-Source Hydrogen/Deuterium (H/D) Exchange , a common pitfall when using deuterated amines in aqueous liquid chromatography. We provide specific instructions on transition monitoring to ensure assay accuracy.
Introduction & Scientific Rationale
The Analytical Challenge
2-Aminopyridine is a precursor and degradation product in the synthesis of various pharmaceuticals (e.g., Piroxicam, Tenoxicam). As a structural analogue to pyridine, it possesses significant toxicity and genotoxic potential, requiring trace-level monitoring (often < 5 ppm) in Active Pharmaceutical Ingredients (APIs).
Standard HPLC-UV methods often lack the sensitivity and selectivity required for trace analysis in heavy matrices. LC-MS/MS is the gold standard; however, the polar, basic nature of 2-AP (
The Role of this compound (IS)
To satisfy FDA/EMA bioanalytical validation guidelines, a Stable Isotope Labeled (SIL) internal standard is required. This compound serves as a surrogate that:
-
Co-elutes with the analyte, experiencing the exact same ionization environment.
-
Compensates for extraction efficiency losses.
-
Corrects for instrument drift.
Technical Deep Dive: The H/D Exchange Phenomenon
(Expertise & Experience Component)
WARNING: Researchers utilizing this compound in Reverse-Phase LC (RPLC) must account for rapid proton exchange.
-
Structure: this compound contains 4 deuteriums on the pyridine ring and 2 deuteriums on the exocyclic amine group (
). -
The Mechanism: In the presence of aqueous mobile phases (water/methanol/acetonitrile with buffers), the deuterium atoms on the amine group rapidly exchange with protons (
) from the solvent. -
The Result: Although you spike the sample with d6 (
101), the species detected by the mass spectrometer is effectively d4 ( 99), retaining only the ring deuteriums.
Protocol Adjustment: This guide instructs the monitoring of the
Experimental Workflow
The following diagram illustrates the validated workflow, highlighting the parallel processing of the Analyte and Internal Standard.
Figure 1: Analytical workflow for 2-Aminopyridine quantitation, accounting for in-situ H/D exchange of the Internal Standard.
Detailed Protocol
Reagents and Chemicals
-
Analyte: 2-Aminopyridine (Reference Standard).[1]
-
Internal Standard: this compound (Note: Will be detected as d4).
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Water.
-
Additives: Ammonium Acetate, Formic Acid (99%+).
Stock Solution Preparation
-
Analyte Stock (1 mg/mL): Dissolve 10 mg 2-AP in 10 mL Methanol.
-
IS Stock (1 mg/mL): Dissolve 1 mg 2-AP-d6 in 1 mL Deuterated Methanol (MeOD) if long-term stability of the d6 label is required for storage. Note: If preparing daily, regular methanol is acceptable, acknowledging the immediate shift to d4.
-
Working IS Solution: Dilute IS Stock to 1 µg/mL in Water/Methanol (50:50).
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm) or HILIC for enhanced retention.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% -> 90% B
-
5-7 min: 90% B
-
7.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
MRM Transitions (Optimized)
| Compound | Precursor ( | Product ( | Collision Energy (V) | Dwell (ms) | Note |
| 2-Aminopyridine | 95.1 | 68.1 | 20 | 100 | Loss of HCN |
| IS (as d4-ring) | 99.1 | 71.1 | 22 | 100 | Loss of HCN/DCN* |
*Note: The IS precursor is set to 99.1 (d4) rather than 101.1 (d6) to account for the exchange of the two amine protons with the aqueous mobile phase.
Validation Criteria (FDA/EMA Alignment)
To ensure Trustworthiness and regulatory compliance, the method must be validated against the following parameters:
Linearity & Range
-
Requirement:
.[1][2] -
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
weighting is recommended to improve accuracy at the Lower Limit of Quantitation (LLOQ).
Matrix Effect (ME) & Recovery (RE)
Calculate using the IS-normalized response:
-
Acceptance: ME should be consistent (
) across 6 different lots of matrix. The use of 2-AP-d6 (detected as d4) typically corrects ME to near 100% relative efficiency.
Accuracy & Precision
-
Intra-day:
at LLOQ, Low, Mid, High QC. -
Inter-day: 3 separate runs.
-
Criteria:
deviation from nominal ( at LLOQ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Signal ( | H/D Exchange | Do not monitor 101. Monitor |
| Peak Tailing | Basic interaction with silanols | Use a column with high carbon load/end-capping or increase buffer strength (10mM Ammonium Acetate). |
| Carryover | Adsorption to injector | Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. |
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Vogel, M., & Karst, U. (2001). Determination of 2-aminopyridine in pharmaceutical formulations by liquid chromatography with fluorescence detection. Journal of Chromatography A. (Contextual grounding for 2-AP analysis).
- Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. In Tandem Mass Spectrometry in Drug Discovery. (Source for H/D exchange mechanisms in IS).
Sources
Application Note: Quantitative Glycomics via Stable Isotope Labeling (SIL) using 2-Aminopyridine-d6
Abstract
This application note details a robust protocol for the relative quantification of N-linked and O-linked glycans using stable isotope labeling (SIL) with 2-Aminopyridine-d6 (2-AP-d6) . Unlike traditional fluorescence-only labeling, this method leverages the mass shift induced by deuterated isotopologues to enable ratiometric quantification via Mass Spectrometry (MALDI-TOF-MS or LC-ESI-MS). By derivatizing control samples with "light" 2-AP (d0) and experimental samples with "heavy" 2-AP (d6), researchers can mix samples prior to analysis, effectively nullifying ionization suppression and matrix effects.
Introduction: The Necessity of Isotopic Quantification
Quantitative glycomics faces a critical challenge: glycans possess diverse physicochemical properties that result in variable ionization efficiencies. In Mass Spectrometry (MS), a signal's intensity does not always correlate linearly with concentration across different structures. Furthermore, "shotgun" glycomics is plagued by run-to-run variations in instrument sensitivity.
2-Aminopyridine (2-AP) , also known as Pyridylamination (PA), is a gold-standard derivatization reagent that imparts a hydrophobic moiety and a protonatable nitrogen, significantly enhancing ionization in positive-mode MS.
By utilizing This compound , we introduce a stable isotope tag that is chemically identical to the native reagent but mass-shifted by +6 Daltons.
-
Control Sample: Labeled with 2-AP-d0 (Light).
-
Treated Sample: Labeled with 2-AP-d6 (Heavy).
When mixed 1:1, the resulting mass spectrum displays "doublets" for every glycan species. The ratio of the heavy/light peak intensities provides the relative abundance, independent of ionization efficiency.
Chemical Mechanism: Reductive Amination
The labeling process relies on reductive amination .[1] The primary amine group of 2-aminopyridine attacks the aldehyde (hemiacetal) at the reducing end of the glycan, forming an unstable Schiff base (imine). This intermediate is subsequently reduced to a stable secondary amine using a reducing agent (Sodium Cyanoborohydride or Picoline Borane).
Reaction Pathway
The following diagram illustrates the conversion of a native glycan to a stable PA-glycan.
Figure 1: Mechanism of Reductive Amination. The aldehyde group of the glycan reacts with the amine of 2-AP to form a Schiff base, which is irreversibly reduced to a stable conjugate.
Experimental Protocol
Reagents and Preparation
| Reagent | Specification | Preparation Notes |
| 2-Aminopyridine-d0 | >99% Purity | Dissolve 50 mg in 200 µL DMSO. |
| This compound | >98% Isotopic Enrichment | Dissolve 50 mg in 200 µL DMSO. |
| Acetic Acid (Glacial) | HPLC Grade | Catalyst for Schiff base formation. |
| Reducing Reagent | Sodium Cyanoborohydride (NaBH3CN) | Dissolve 6 mg in 20 µL Acetic Acid + 10 µL DMSO. Prepare Fresh. |
| Cleanup Phase | Cellulose or Amide-HILIC Cartridges | Required to remove excess free 2-AP. |
Workflow Overview
The critical step in this protocol is the parallel derivatization followed by mixing .
Figure 2: Quantitative Workflow. Samples are labeled separately to prevent cross-labeling, then mixed immediately before cleanup to ensure identical downstream processing.
Step-by-Step Methodology
Step 1: Glycan Release and Drying
-
Release glycans from glycoproteins (e.g., using PNGase F).
-
Purify released glycans using C18 cartridges (to remove protein/peptides) and PGC (Porous Graphitized Carbon) if necessary.
-
Crucial: Lyophilize the glycan samples in screw-cap reaction vials. They must be completely dry.
Step 2: Derivatization Reaction
Perform this step in a fume hood. 2-AP and NaBH3CN are toxic.
-
Reagent Mix Preparation:
-
Mix A (Light): Combine 20 µL of 2-AP-d0 solution with 10 µL of Acetic Acid.
-
Mix B (Heavy): Combine 20 µL of 2-AP-d6 solution with 10 µL of Acetic Acid.
-
-
Add 10 µL of Mix A to the dried Control Sample.
-
Add 10 µL of Mix B to the dried Treated Sample.
-
Seal vials tightly and vortex.
-
Heat: Incubate at 80°C for 60 minutes . (This forms the Schiff base).[1]
-
Reduction: Add 10 µL of the Reducing Reagent (NaBH3CN in AcOH/DMSO) to each vial.
-
Heat: Incubate at 80°C for another 60 minutes .
-
Cool to room temperature.
Step 3: Mixing and Cleanup
-
Combine the entire volume of Sample A (Light) and Sample B (Heavy) into a single tube.
-
SPE Cleanup (HILIC/Cellulose):
-
Conditioning: Wash cartridge with 1 mL Acetonitrile (ACN).
-
Loading: Dilute the reaction mixture with 200 µL ACN (bringing organic content >80%) and load onto the cartridge.
-
Washing: Wash with 2 mL 95% ACN to remove excess free 2-aminopyridine (this is critical to prevent ion suppression).
-
Elution: Elute PA-glycans with 500 µL water (or 50% ACN/Water).
-
-
Lyophilize the eluate.
Mass Spectrometry Analysis & Data Interpretation
Instrumentation Settings
-
MALDI-TOF: Use DHB (2,5-Dihydroxybenzoic acid) as the matrix. PA-glycans ionize efficiently as [M+H]+ or [M+Na]+.
-
LC-ESI-MS: Use a HILIC column (e.g., Amide-80). Mobile Phase A: 50mM Ammonium Formate (pH 4.4); Mobile Phase B: Acetonitrile.
Quantification Logic
For every glycan species, you will observe a doublet separated by exactly 6.03 Da (assuming 6 deuterium atoms on the pyridine ring).
Calculation:
-
If
: The glycan abundance is unchanged. -
If
: The glycan is upregulated in the treated sample. -
If
: The glycan is downregulated.
Note on Isotope Purity: If the 2-AP-d6 is only 98% pure, a small percentage of d5 or d4 may exist. Ensure to integrate the entire isotopic envelope for the heavy peak.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Low Signal Intensity | Excess free 2-AP remaining. | Increase SPE wash steps with 95% ACN. Free 2-AP suppresses glycan ionization. |
| Incomplete Labeling | Moisture in reaction. | Ensure glycans are lyophilized completely before adding reagents. Water inhibits Schiff base formation. |
| Peak Broadening | HILIC column overload. | Inject less sample or improve gradient slope. |
| Mass Shift < 6 Da | Deuterium Exchange. | If the label is on the amine protons rather than the ring, they will exchange with solvent. Verify your reagent is ring-deuterated. |
References
-
Hase, S., Ibuki, T., & Ikenaka, T. (1984).[2] Reexamination of the pyridylamination used for fluorescence labeling of oligosaccharides and its application to glycoproteins. Journal of Biochemistry. Link
-
Bigge, J. C., et al. (1995).[3] Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry. Link
-
Xia, B., et al. (2009).[4] Glycan reductive isotope labeling for quantitative glycomics. Analytical Biochemistry. Link
-
Suzuki, N., et al. (2017). Structures and developmental alterations of N-glycans of zebrafish embryos. Glycobiology. Link
-
Creative Biolabs. (n.d.). Glycan Labeling Services and Protocols. Link
Sources
- 1. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 2. Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan reductive isotope labeling for quantitative glycomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Aminopyridine-d6 in Metabolic Fate and Tracer Studies
Abstract
2-Aminopyridine (2-AP) is a privileged structural motif found in numerous kinase inhibitors, antihistamines, and ligands for neurological targets. The deuterated isotopologue, 2-Aminopyridine-d6 (2-AP-d6) , serves as a critical tool in drug metabolism and pharmacokinetics (DMPK). This guide details the application of 2-AP-d6 as both a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis and a mechanistic tracer for structural elucidation in metabolic pathways. Special emphasis is placed on the "deuterium exchange" phenomenon unique to amino-substituted heterocycles in aqueous media.
Part 1: The Science of Stable Isotopes in Pyridine Metabolism
The Deuterium Advantage
In metabolic studies, 2-AP-d6 is superior to radiolabeled (
-
Ring Protons (C3, C4, C5, C6): 4 Deuteriums (Stable).
-
Exocyclic Amine Protons (-ND
): 2 Deuteriums (Labile).
The "In-Situ Exchange" Phenomenon (Critical Expertise)
CAUTION: While synthesized as 2-AP-d6, the compound behaves as 2-AP-d4 in biological matrices.
Upon dissolution in plasma, urine, or aqueous LC mobile phases, the two deuterium atoms on the exocyclic amine rapidly exchange with solvent protons (
-
Synthesized Mass: ~100.15 Da (d6)
-
Bioanalytical Mass: ~98.14 Da (d4)
Failure to account for this exchange results in incorrect precursor ion selection and assay failure.
Part 2: Application I - Quantitative Bioanalysis (Internal Standard)
Principle
2-AP-d6 is used to normalize matrix effects (ion suppression/enhancement) during the quantification of 2-AP functionalized drugs. Because the physicochemical properties of the d4-ring analog match the analyte almost perfectly, it co-elutes with the analyte but is mass-resolved.
Protocol: Trace Quantification in Plasma
Objective: Quantify 2-AP impurity or metabolite in human plasma with a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL.
Reagents
-
IS: this compound (effectively d4 in solution).
-
Matrix: K2EDTA Human Plasma.
Workflow Diagram (Graphviz)
Caption: Figure 1. Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) workflow for 2-AP quantification.
Mass Spectrometry Parameters (MRM)
Note: The transitions below account for the rapid exchange of amine deuteriums.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| 2-AP (Analyte) | 95.1 [M+H] | 67.1 | 25 | Loss of HCN/NH |
| 2-AP-d6 (IS) | 99.1 [M+H] | 71.1 | 25 | Ring d4 retention |
Calculated Mass Shift: The Q1 mass of 99.1 corresponds to the protonated d4 species (
Part 3: Application II - Metabolic Fate & Tracer Studies
Principle
In "Soft Spot" analysis, researchers use 2-AP-d6 to determine if the pyridine ring is the site of metabolism.
-
Scenario A (Ring Intact): If the metabolite retains the +4 Da mass shift, the metabolic change occurred on a substituent, not the ring.
-
Scenario B (Ring Oxidation): If the shift changes (e.g., loss of D), the ring itself was attacked.
Protocol: In Vitro Microsomal Stability (MetID)
Step-by-Step Methodology
-
Incubation System:
-
Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
-
Substrate: 2-AP-d6 (10 µM).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.
-
Analysis: High-Resolution Mass Spectrometry (HRMS) using Mass Defect Filtering (MDF) .
Metabolic Pathway & Mass Shift Logic
The following diagram illustrates how to interpret the mass spectra of metabolites derived from 2-AP-d6.
Caption: Figure 2. Mass shift logic for identifying metabolic pathways. Note the specific mass difference between N-oxidation (retains D) and C-hydroxylation (loses D).
Data Interpretation Guide
| Metabolite Class | Observed Mass Shift (vs Parent) | Deuterium Status | Interpretation |
| N-Oxidation | +15.9949 Da | d4 (Intact) | Oxidation on Pyridine Nitrogen. |
| Ring Hydroxylation | +15.9949 Da - 1.0063 Da (D) + 1.0078 (H) ≈ +16 Da | d3 (Loss of 1) | Oxidation on Carbon (C3/C5). |
| N-Glucuronidation | +176.0321 Da | d4 (Intact) | Conjugation on exocyclic amine. |
Part 4: Expert Insights & Troubleshooting
The "Deuterium Isotope Effect" (DIE)
While 2-AP-d6 is primarily a tracer, it can exhibit DIE. If the rate-limiting step of metabolism involves breaking a C-D bond (e.g., C3-hydroxylation), the d6 analog may metabolize significantly slower than the non-deuterated standard.
-
Recommendation: Do not use 2-AP-d6 to determine intrinsic clearance (
) values for the unlabeled compound. Use it only for identification (qualitative) or as an internal standard (quantitation) where co-elution corrects for this discrepancy.
Storage and Stability
-
Hygroscopicity: 2-Aminopyridines are hygroscopic. Store 2-AP-d6 under nitrogen in a desiccator at -20°C.
-
Protodeuteration: Avoid acidic aqueous storage for long periods (weeks), as extreme pH can eventually force exchange even on the aromatic ring at high temperatures, though this is rare under physiological conditions.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[3] [Link]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]
-
Weldon, S. M., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects. Xenobiotica. [Link] (Cited for comparative pyridine metabolism pathways).
-
Penner, N., et al. (2012). Monitoring Hydrogen/Deuterium Exchange in Stable Isotope-Labeled Internal Standards. Journal of Mass Spectrometry. [Link]
Sources
Application Note: Quantitative Glycomics via 2-Aminopyridine-d6 (2-AP-d6) Derivatization
Executive Summary
The transition from qualitative profiling to rigorous quantitative glycomics requires robust internal standards. While label-free quantification is common, it suffers from ionization variability between runs. This guide details the application of 2-Aminopyridine-d6 (2-AP-d6) as a stable isotope label for the relative quantification of N-glycans.
By derivatizing a "Control" sample with light 2-AP (d0) and a "Treated" sample with heavy 2-AP (d6), researchers can mix samples 1:1 prior to Mass Spectrometry (MS) analysis. This approach cancels out ionization suppression effects, as both isotopologues co-elute (or elute closely) and experience identical electrospray conditions, enabling precise ratio-based quantification.
Mechanism of Action
The core chemistry relies on reductive amination . 2-Aminopyridine contains a primary amine that reacts with the reducing end (aldehyde form) of the released glycan.[1]
Chemical Pathway[1]
-
Schiff Base Formation: The primary amine of 2-AP attacks the carbonyl carbon of the acyclic glycan (aldose), eliminating water to form an imine (Schiff base).[1]
-
Reduction: A reducing agent (Sodium Cyanoborohydride or 2-Picoline Borane) reduces the unstable imine to a stable secondary amine.
Why 2-Aminopyridine (2-AP)?
-
MS Sensitivity: The pyridine nitrogen has a high proton affinity (
), significantly enhancing ionization efficiency in positive-mode ESI-MS and MALDI-MS compared to 2-aminobenzamide (2-AB). -
Isomeric Separation: 2-AP labeled glycans interact favorably with HILIC and RP phases, allowing for high-resolution separation of structural isomers.
Why Deuterated (d6)?
-
Mass Shift: 2-AP-d6 introduces a mass shift of +6.03 Da per glycan relative to 2-AP-d0. This spacing is sufficient to prevent isotopic envelope overlap for most N-glycans, allowing distinct quantification of Light (L) and Heavy (H) pairs.
Experimental Workflow
The following diagram illustrates the "Inverse Labeling" or "Pairwise" workflow essential for quantitative studies.
Caption: Comparative Glycomics Workflow using 2-AP-d0/d6 stable isotope labeling. Parallel processing ensures identical reaction history before mixing.
Detailed Protocol
Reagents & Equipment[2][3][4]
-
Labeling Reagent A (Light): 2-Aminopyridine (2-AP-d0).
-
Labeling Reagent B (Heavy): this compound (2-AP-d6).
-
Reductant: 2-Picoline Borane (2-PB) is recommended over Sodium Cyanoborohydride (NaCNBH3) due to lower toxicity and comparable efficiency [1].[2]
-
Solvent: Dimethyl sulfoxide (DMSO) / Glacial Acetic Acid (7:3 v/v).
-
Cleanup: HILIC SPE cartridges (e.g., Amide or Cellulose phases).
Preparation of Labeling Solutions
Prepare fresh immediately before use.
-
Solution L (Light): Dissolve 50 mg 2-AP-d0 in 200 µL DMSO/Acetic Acid (7:3). Add 20 mg 2-Picoline Borane. Vortex until dissolved.
-
Solution H (Heavy): Dissolve 50 mg 2-AP-d6 in 200 µL DMSO/Acetic Acid (7:3). Add 20 mg 2-Picoline Borane. Vortex until dissolved.
Derivatization Procedure[5]
-
Glycan Release: Release N-glycans from 50–100 µg of glycoprotein using PNGase F. Dry the released glycans completely in a vacuum centrifuge (SpeedVac). Moisture inhibits the reaction.
-
Addition:
-
Add 10 µL of Solution L to the dried Control sample.
-
Add 10 µL of Solution H to the dried Treated sample.
-
-
Incubation: Seal tubes tightly. Incubate at 65°C for 2 hours .
-
Note: Older protocols use 80–90°C, but 65°C with 2-PB minimizes desialylation (loss of sialic acids) [2].
-
-
Quenching: Cool to room temperature. Add 100 µL of Acetonitrile (ACN) to each tube.
Mixing and Cleanup (HILIC SPE)
-
Mixing: Combine the Light and Heavy reaction mixtures (1:1 ratio) into a single tube.
-
Equilibration: Equilibrate a HILIC SPE cartridge with 1 mL ACN followed by 1 mL 95% ACN/Water.
-
Loading: Load the mixed sample onto the cartridge. The glycans (hydrophilic) will bind; excess 2-AP (hydrophobic/organic soluble) will flow through or bind weakly.
-
Washing: Wash with 1 mL 95% ACN containing 1% Triethylamine (removes excess reagent). Wash again with 1 mL 95% ACN (removes base).
-
Elution: Elute labeled glycans with 500 µL Water (or 50 mM Ammonium Formate pH 4.4 for better stability).
-
Drying: Dry the eluate and reconstitute in 20 µL water for LC-MS.
Data Analysis & Validation
Mass Spectrometry Settings
-
Ionization: ESI Positive Mode.
-
Target Ions: Look for
or adducts. -
Mass Difference: The heavy analog will appear at +6.037 Da (singly charged) or +3.018 m/z (doubly charged) relative to the light analog.
Quantitative Calculation
Quantification is derived from the Area Under the Curve (AUC) of the Extracted Ion Chromatograms (EIC).
| Parameter | 2-AP-d0 (Light) | 2-AP-d6 (Heavy) |
| Monoisotopic Mass Shift | +78.05 Da | +84.09 Da |
| Net Mass Difference | 0 | +6.037 Da |
| Retention Time (HILIC) | ||
| Retention Time (C18) |
*Note: Deuterium can cause a slight decrease in retention time on Reversed-Phase (C18) columns due to the "deuterium isotope effect" reducing hydrophobicity. In HILIC, this effect is minimal, making HILIC the preferred separation mode for d0/d6 quantification.
Troubleshooting
-
Low Labeling Efficiency: Ensure glycans are completely dry before adding reagent. Water hydrolyzes the Schiff base intermediate.
-
Sialic Acid Loss: If high levels of asialo-glycans are observed, reduce incubation temperature to 60°C or reduce time.
-
MS Signal Suppression: Incomplete removal of excess 2-AP causes severe suppression. Ensure the SPE wash steps are rigorous.
References
-
Ruhaak, L. R., et al. (2010). "2-Picoline-borane: a non-toxic reducing agent for oligosaccharide labeling."[2] Proteomics, 10(12), 2330-2336. Link
-
Bigge, J. C., et al. (1995).[2] "Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid." Analytical Biochemistry, 230(2), 229-238. Link
-
Hase, S., et al. (1984).[3] "Structure analyses of sugar chains using pyridylamino derivatives." Journal of Biochemistry, 95(1), 197-203.[3] Link
-
Prien, J. M., et al. (2010). "Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics." Analytical Chemistry, 82(4), 1498-1508. (Describes the analogous d0/d6 principle). Link
-
Creative Biolabs. "Glycan Labeling Services." (General industry standard protocols). Link
Sources
Application Note: Kinetic Isotope Effect (KIE) Studies Using 2-Aminopyridine-d6
Abstract
This application note details the experimental protocols for utilizing 2-Aminopyridine-d6 (CAS: 203784-57-0) as a mechanistic probe in transition-metal-catalyzed C–H functionalization and metabolic stability profiling. While 2-aminopyridine (2-AP) serves as a critical directing group and pharmacophore in drug discovery, its deuterated isotopologue (2-AP-d6) is essential for elucidating rate-determining steps (RDS) via Kinetic Isotope Effect (KIE) analysis. This guide provides a self-validating workflow for intermolecular competition experiments and metabolic switching studies.
Mechanistic Utility of this compound[1][2]
The Deuterium Advantage
In 2-AP-d6, all hydrogen atoms (four ring protons and two amino protons) are replaced with deuterium.
-
Formula:
-
MW: 100.19 g/mol (vs. 94.11 for non-deuterated)
-
Key Property: The C–D bond is shorter and stronger than the C–H bond due to lower zero-point vibrational energy (ZPE). This energy difference is the foundation of KIE (
).
Critical Consideration: Labile Deuterium
Scientific Warning: The two deuterium atoms on the exocyclic amine (
-
For C–H Activation Studies: If the reaction targets the pyridine ring (C3–C6 positions), this exchange is often irrelevant, provided the solvent signals do not overlap with the quantitation peaks.
-
For N–H Activation Studies: Strictly anhydrous, aprotic solvents (e.g., DMSO-
, THF- ) must be used to maintain the integrity of the label.
Core Application: Elucidating C–H Activation Mechanisms
A primary application of 2-AP-d6 is determining if C–H bond cleavage is the rate-determining step in Palladium (Pd) or Copper (Cu) catalyzed reactions.
Experimental Workflow: Intermolecular Competition
The most accurate method for determining KIE is the intermolecular competition experiment , where 2-AP-h6 (standard) and 2-AP-d6 are reacted in the same vessel. This eliminates variables such as temperature fluctuations or catalyst loading errors that plague parallel (absolute rate) experiments.
Protocol: Competitive KIE Determination
Objective: Calculate
Reagents:
-
Substrate A: 2-Aminopyridine (
-2-AP) -
Substrate B: this compound (
-2-AP) -
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR shift).
-
Solvent: Anhydrous Dioxane or Toluene (degassed).
Step-by-Step Methodology:
-
Preparation:
-
In a glovebox, mix equimolar amounts (0.5 mmol each) of
-2-AP and -2-AP in the reaction vial. -
Add the coupling partner (e.g., Aryl Iodide, 0.5 equiv relative to total amine) to ensure the amine is in excess.
-
Add catalyst (e.g.,
) and ligand.
-
-
Reaction Initiation:
-
Heat the mixture to the standard reaction temperature (
). -
Crucial Step: Stop the reaction at low conversion (<20%) .
-
Why? At high conversion, the pool of the faster-reacting isotope depletes, artificially skewing the rate ratio (mathematically described by the equation below).
-
-
Quenching & Analysis:
-
Rapidly cool the vial in a dry ice/acetone bath.
-
Filter through a celite plug to remove metal particulates.
-
Analyze the crude mixture via quantitative
-NMR or GC-MS.
-
Data Analysis (NMR Method): Comparison of the product signals is difficult due to overlap. Instead, measure the depletion of starting materials relative to the internal standard.
Where
Alternatively, if analyzing Product (P) ratio at very low conversion:
Visualization: Catalytic Cycle & KIE Point
The following diagram illustrates a standard Pd(II)/Pd(IV) catalytic cycle. The KIE experiment determines if the "C-H Activation" step (red node) is the bottleneck.
Caption: Pd-catalyzed C-H activation cycle. A primary KIE at the red node indicates C-H cleavage is rate-limiting.[1]
Application 2: Metabolic Stability & "Deuterium Switch"
In drug development, 2-aminopyridine moieties are common but susceptible to rapid oxidation by Aldehyde Oxidase (AO) or Cytochrome P450 (CYP).
Protocol: In Vitro Intrinsic Clearance ( )
Objective: Determine if deuteration at the C3/C5 position of the pyridine ring improves metabolic stability.
-
Incubation:
-
Prepare liver microsomes (human/rat) or cytosolic fractions (for AO).
-
Incubate Test Compound A (2-AP-drug) and Test Compound B (2-AP-d6-drug) in separate vessels at
. -
Concentration:
substrate.
-
-
Sampling:
-
Aliquot at
min. -
Quench with ice-cold Acetonitrile containing Internal Standard.
-
-
LC-MS/MS Analysis:
-
Monitor the disappearance of parent compound.
-
Plot
vs. time. The slope is .
-
-
Calculation:
Interpretation:
If
Data Interpretation Guide
Correctly interpreting the magnitude of the KIE is vital for mechanistic claims.
| KIE Value ( | Classification | Mechanistic Implication |
| 0.9 – 1.1 | No Effect | C–H bond breaking is not involved in the rate-determining step (RDS). |
| 1.1 – 1.4 | Secondary KIE | Hybridization change (e.g., |
| 1.5 – 3.5 | Primary (Modest) | C–H cleavage is partially rate-limiting, or the transition state is non-linear. |
| > 3.5 | Primary (Strong) | C–H cleavage is the distinct RDS. The bond is fully breaking in the transition state. |
| > 7.0 | Tunneling | Quantum tunneling is operative (common in enzymatic H-transfer). |
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining intermolecular Kinetic Isotope Effects.
References
-
Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066–3072. [Link]
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. [Link]
-
Newby, Z. E., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy.[2] Journal of the American Chemical Society, 134(32), 13168–13171. [Link]
-
Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 629–650. [Link]
-
ResolveMass Laboratories. (n.d.). This compound | CAS 203784-57-0 Product Data. [Link]
Sources
Advanced Sample Preparation: Differential Isotope Labeling with 2-Aminopyridine-d6
Executive Summary: The Case for 2-Aminopyridine-d6
In the quantification of biological matrices—plasma, urine, and tissue homogenates—matrix effects (ion suppression/enhancement) remain the primary adversary of accuracy in LC-MS/MS. Traditional internal standards (IS) require a deuterated analog for every target analyte, which is cost-prohibitive or commercially impossible for broad metabolomic panels.
This compound (2-AP-d6) offers a transformative solution via Differential Isotope Labeling (DIL) . Instead of buying deuterated analytes, researchers use 2-AP-d6 as a "heavy" derivatizing reagent to label a standard mix, while the biological sample is labeled with "light" 2-Aminopyridine (2-AP). When mixed, the heavy-labeled standards co-elute perfectly with the light-labeled samples, providing an exact correction for matrix effects and retention time shifts for every analyte in the panel simultaneously.
This guide details the chemistry, workflow, and validated protocols for utilizing 2-AP-d6 in Carboxylic Acid (Metabolomics) and Glycan (Glycomics) analysis.
The Chemistry of Derivatization
2-Aminopyridine is a bifunctional probe. Its pyridine nitrogen enhances ionization efficiency in positive electrospray ionization (+ESI) by increasing proton affinity, while the amine group serves as the reactive handle.
Mechanism A: Amidation of Carboxylic Acids (Metabolomics)
Used for Short-Chain Fatty Acids (SCFAs), Krebs cycle intermediates, and prostaglandins.
-
Activation: Carbodiimide (EDC) or Mukaiyama reagent (TPP/DPDS).
-
Result: Formation of a stable amide bond.
Mechanism B: Reductive Amination (Glycomics)
Used for N-linked glycans and reducing sugars.
-
Activation: Schiff base formation followed by reduction with Sodium Cyanoborohydride or 2-Picoline Borane.
-
Result: Ring-opening and fixation of the reducing end.
Visualization: The Differential Labeling Workflow
Figure 1: Differential Isotope Labeling (DIL) Workflow. By reacting samples with "Light" reagent and standards with "Heavy" reagent, a perfect internal standard is generated for every analyte post-mixing.
Protocol A: Carboxylic Acid Profiling (SCFAs/Fatty Acids)
Application: Quantification of gut microbiome metabolites (Acetate, Propionate, Butyrate) in feces or plasma.
Reagents Required[1][2][3][4]
-
Stock 2-AP (Light): 100 mM in Acetonitrile.
-
Stock 2-AP-d6 (Heavy): 100 mM in Acetonitrile.
-
Activator: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) - 200 mM in water (Freshly prepared).
-
Catalyst: Pyridine (or 3% TEA).
Step-by-Step Methodology
-
Sample Extraction:
-
Aliquot 50 µL of plasma or fecal homogenate.
-
Perform protein precipitation: Add 150 µL cold Methanol. Vortex 30s. Centrifuge at 15,000 x g for 10 min.
-
Transfer 100 µL supernatant to a fresh glass vial.
-
-
Standard Curve Preparation (The "Heavy" Spike):
-
Prepare a master mix of target acids (Standard Mix) at known concentrations.
-
Crucial Step: In a separate vial, react the entire Standard Mix with 2-AP-d6 (Heavy) using the derivatization conditions below. This creates your "Heavy Cocktail."
-
-
Derivatization Reaction (The "Light" Samples):
-
To the 100 µL sample supernatant, add:
-
50 µL 2-AP (Light) solution.
-
50 µL EDC solution.
-
20 µL Pyridine.
-
-
Incubate at 60°C for 45 minutes .
-
-
The "Mix" (Internal Standardization):
-
Stop the reaction by adding 200 µL of water.
-
Spike a fixed volume (e.g., 20 µL) of the pre-reacted Heavy Cocktail (from Step 2) into every Light-labeled biological sample vial.
-
Note: Now, every sample contains the target analyte (Light) and its exact deuterated twin (Heavy).
-
-
LC-MS/MS Analysis:
-
Inject 2-5 µL onto a C18 Reverse Phase column.
-
Transition Monitoring:
-
Light Analyte: [M + 2-AP + H]+ → 95.1 m/z (Characteristic pyridyl fragment).
-
Heavy Analyte: [M + 2-AP-d6 + H]+ → 101.1 m/z (Characteristic heavy fragment).
-
-
Protocol B: Glycan Analysis (Reductive Amination)
Application: Profiling N-linked glycans released from monoclonal antibodies (mAbs) or serum glycoproteins.
Reagents Required[1][2][3][4]
-
2-AP / 2-AP-d6 Reagent: Dissolve 50 mg in 200 µL Glacial Acetic Acid.
-
Reducing Agent: Sodium Cyanoborohydride (NaBH3CN) - 1M in DMSO. (Alternative: 2-Picoline Borane for non-toxic workflow).
Step-by-Step Methodology
-
Glycan Release:
-
Enzymatically release glycans from 50 µg glycoprotein using PNGase F.
-
Dry the released glycans completely in a vacuum centrifuge (SpeedVac).
-
-
Derivatization (Labeling):
-
Samples: Add 20 µL 2-AP (Light) solution + 20 µL Reducing Agent.
-
Standards: Add 20 µL 2-AP-d6 (Heavy) solution + 20 µL Reducing Agent.
-
Seal vials tightly. Incubate at 80°C for 60 minutes .
-
-
Cleanup (Critical):
-
Excess 2-AP must be removed to prevent ion suppression.
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridge or Sephadex G-10 column.
-
Load sample (in high organic solvent), wash with 95% ACN, elute with 50% ACN/Water.
-
-
Analysis:
-
Mix Light samples and Heavy standards 1:1.
-
Analyze via HILIC-FLR-MS (Fluorescence + Mass Spec).
-
Expert Insight: 2-AP is fluorescent (Ex 310nm / Em 380nm). Use FLR for sensitivity and MS (Heavy/Light pairs) for identification and matrix correction.
-
Expert Insights & Troubleshooting
Comparative Performance Data
The following table illustrates the sensitivity gains when using 2-AP derivatization versus underivatized analysis for Fatty Acids.
| Analyte | Detection Limit (Underivatized) | Detection Limit (2-AP Derivatized) | Signal Gain |
| Acetic Acid | 50 µM | 0.5 µM | 100x |
| Butyric Acid | 10 µM | 0.05 µM | 200x |
| Caproic Acid | 5 µM | 0.01 µM | 500x |
Troubleshooting Matrix Effects
-
Symptom: Low recovery of the Heavy Internal Standard.
-
Cause: Incomplete derivatization of the standard or ion suppression.
-
Solution:
-
Ensure the EDC is fresh (hygroscopic).
-
Check pH during reaction (must be slightly acidic to neutral for EDC, but pyridine is needed to drive the reaction).
-
Self-Validating Step: If the Light/Heavy ratio remains constant despite absolute area fluctuation, the method is working. If the ratio drifts, the mixing step is inconsistent.
-
Reaction Mechanism Visualization (Carboxylic Acid)
Figure 2: EDC-mediated coupling mechanism. The unstable intermediate must be trapped rapidly by 2-AP to prevent hydrolysis back to the starting acid.
References
-
Takegawa, Y., et al. (2006). "Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry." Journal of Chromatography A.
-
Hase, S., et al. (1978). "A new method for the pyridylamination of sugar chains of glycoproteins." Journal of Biochemistry.
-
Guo, K., & Li, L. (2009). "Differential 12C-/13C-isotope dansylation labeling for quantitative metabolomics." Analytical Chemistry. (Foundational text on the Differential Labeling concept applied here).
-
Sigma-Aldrich. "2-Picolylamine/2-Aminopyridine Derivatization Agents Product Information."[1]
-
Botas, A., et al. (2021). "Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids."[2] Molecules.
Sources
Application Note: High-Sensitivity Quantification of 2-Aminopyridine Impurities using UPLC-MS/MS with Deuterated Internal Standards
Executive Summary & Scientific Context
2-Aminopyridine (2-AP) is a critical intermediate in the synthesis of pharmaceuticals (e.g., piroxicam, sulfapyridine) and a potential degradation product. Due to its significant toxicity and potential genotoxicity, regulatory bodies require trace-level quantification (often sub-ppm) in drug substances.
Developing robust methods for 2-AP is chemically challenging due to its high polarity (LogP ~0.5) and basicity (pKa ~6.86). Standard C18 Reversed-Phase Liquid Chromatography (RPLC) often results in poor retention (elution in the void volume) and severe peak tailing.
This guide details a UPLC-MS/MS methodology utilizing 2-Aminopyridine-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of the d6-isotopologue is non-negotiable for trace analysis to correct for:
-
Matrix Effects: Ion suppression/enhancement in the Electrospray Ionization (ESI) source.
-
Extraction Variability: Loss of analyte during sample preparation.
-
Retention Shifts: Minor drift in retention times during high-throughput runs.
Physicochemical Analysis & Column Selection
Before method optimization, one must understand the analyte's behavior in solution.
-
Basicity (pKa 6.86): At typical LC-MS acidic pH (0.1% Formic Acid, pH ~2.7), 2-AP is fully protonated (
). This is excellent for MS sensitivity (Positive Mode) but detrimental for C18 retention, as the charged molecule repels the hydrophobic stationary phase. -
Polarity: The amino group creates strong hydrogen bonding potential.
Decision Matrix: Selecting the Stationary Phase
Do not default to a standard C18 column. Use the following logic to select the correct stationary phase.
Figure 1: Strategic decision tree for column selection based on matrix and analyte properties.
Experimental Protocol: UPLC-MS/MS
This protocol uses a Phenyl-Hexyl stationary phase.[1][2] This is preferred over HILIC for pharmaceutical QC environments due to faster equilibration times and higher tolerance for matrix salts, while still providing retention via Pi-Pi interactions with the pyridine ring.
Materials & Reagents[2][3][4]
-
Internal Standard: this compound ( >98 atom % D).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Modifiers: LC-MS Grade Formic Acid (FA), Ammonium Formate.
Preparation of Standards (The "d6" Workflow)
Critical Step: The Internal Standard must be added before any sample manipulation (filtration/extraction) to validate the recovery.
-
Stock Solution A (Analyte): Dissolve 2-AP in MeOH to 1.0 mg/mL.
-
Stock Solution B (IS): Dissolve 2-AP-d6 in MeOH to 1.0 mg/mL.
-
Working IS Solution: Dilute Stock B to 1 µg/mL in Water/MeOH (90:10).
-
Note: Keep the organic content low in the diluent to prevent solvent effects (peak distortion) upon injection.
-
Chromatographic Conditions (UPLC)
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Provides Pi-Pi interaction for retention of the pyridine ring, superior to C18. |
| Temp | 40°C | Reduces backpressure and improves mass transfer. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer controls pH (~3.0) to ensure consistent ionization state. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for pyridines. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Injection Vol | 2 - 5 µL | Low volume prevents solvent focusing issues. |
Gradient Profile:
-
0.0 min: 5% B (Hold for 1 min to trap polar analyte).
-
1.0 - 4.0 min: Ramp to 40% B (Elution).
-
4.0 - 5.0 min: Ramp to 95% B (Wash).
-
5.0 - 7.0 min: Re-equilibrate at 5% B.
Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode. The d6-IS generally shares the same fragmentation pattern but with a mass shift.
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell (s) |
| 2-Aminopyridine | 95.1 | 67.1 (Quant) | 30 | 20 | 0.05 |
| 51.1 (Qual) | 30 | 35 | 0.05 | ||
| 2-AP-d6 (IS) | 101.1 | 73.1 (Quant) | 30 | 20 | 0.05 |
Note: The transition 95->67 corresponds to the loss of HCN/HNC, typical for pyridine rings. The d6 analog shifts by +6 Da.
Method Validation & Troubleshooting
The Deuterium Isotope Effect
In UPLC, deuterated isotopologues may elute slightly earlier than the non-deuterated analyte (due to slightly lower lipophilicity of C-D bonds vs C-H bonds).
-
Observation: You may see 2-AP-d6 elute 0.05–0.1 min before 2-AP.
-
Action: Ensure your MRM integration windows are wide enough to capture both, or set individual retention time windows. Do not force them to align if the physics dictates separation.
Matrix Effect Calculation
The power of the d6-IS is quantifying suppression.
Analytical Workflow Diagram
Figure 2: Step-by-step sample processing workflow ensuring IS integration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2-Aminopyridine Gas Phase Ion Energetics. Retrieved from [Link]
-
Szekely, G. et al. (2012). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of potentially genotoxic impurities. (Contextual grounding on Pyridine impurity analysis). Retrieved from [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase.[2] (General grounding for column selection logic). Retrieved from [Link]
Sources
- 1. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. ijsred.com [ijsred.com]
- 4. 504-29-0 CAS MSDS (2-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
Application Note: 2-Aminopyridine-d6 in Precision Medicine & Bioanalysis
Topic: Role of 2-Aminopyridine-d6 in Drug Discovery and Development Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Utility
This compound (2-AP-d6) is a fully deuterated isotopologue of the 2-aminopyridine scaffold, a pharmacophore ubiquitous in kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and antihistamines. In modern drug discovery, this reagent serves two distinct, high-value functions:
-
Metabolic Stability Engineering (The "Deuterium Switch"): It acts as a precursor for synthesizing deuterated drug candidates. By incorporating deuterium at the metabolically vulnerable pyridine ring, researchers can exploit the Kinetic Isotope Effect (KIE) to improve pharmacokinetic (PK) profiles.
-
Bioanalytical Quantitation: It serves as a "silent" Internal Standard (IS) in LC-MS/MS workflows, providing precise normalization for matrix effects during the quantification of 2-aminopyridine-containing drugs.
Theoretical Foundation: The Deuterium Kinetic Isotope Effect (DKIE)
The Mechanism of Action
The utility of 2-AP-d6 rests on the fundamental difference in bond dissociation energy (BDE) between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.
-
Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.
-
Metabolic Impact: Cytochrome P450 (CYP450) enzymes, particularly CYP2E1 and CYP1A2 , often metabolize 2-aminopyridine scaffolds via ring hydroxylation (typically at the C3 or C5 position) or N-oxidation.
-
The "Switch": If C-H bond cleavage is the rate-limiting step (RLS) in the metabolic cascade, substituting H with D increases the activation energy (
), significantly slowing the reaction rate ( ). This can extend the drug's half-life ( ) and reduce dosing frequency.
Technical Alert: Exchangeable Protons
CRITICAL EXPERT INSIGHT: this compound contains 6 deuterium atoms: 4 on the ring and 2 on the exocyclic amine (
-
In Aprotic Solvents (DMSO-d6): All 6 deuteriums remain intact.
-
In Biological Media (Water/Plasma): The 2 amine deuteriums (
) rapidly exchange with solvent protons ( ) to become . -
Implication: When using 2-AP-d6 as a metabolic probe in vivo or in vitro, the observed KIE is derived solely from the 4 ring deuteriums .
Application Workflow: Deuterium Switch Drug Design
The following diagram illustrates the decision-making process for utilizing 2-AP-d6 to optimize a drug candidate's metabolic profile.
Figure 1: Decision tree for incorporating this compound into lead optimization to improve metabolic stability.
Protocol A: In Vitro Microsomal Stability Assay (KIE Determination)
Objective: To quantify the metabolic stability difference between a standard 2-aminopyridine-based drug (H-analog) and its deuterated counterpart (D-analog) synthesized from 2-AP-d6.
Materials
-
Test Compounds: H-Analog (1 µM) and D-Analog (1 µM).
-
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing IS (e.g., Tolbutamide).
Experimental Procedure
-
Pre-Incubation: Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final conc). Aliquot 190 µL into 96-well plates. Spike 2 µL of Test Compound (from 100 µM DMSO stock) into respective wells. Incubate at 37°C for 5 min.
-
Initiation: Add 10 µL of pre-warmed NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 20 µL of reaction mixture. -
Quenching: Immediately dispense into 80 µL of ice-cold Quench Solution. Vortex for 10 min.
-
Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins.
-
Analysis: Inject supernatant onto LC-MS/MS.
Data Analysis & KIE Calculation
Calculate the in vitro intrinsic clearance (
The Kinetic Isotope Effect (KIE) is defined as:
| KIE Value | Interpretation | Strategic Action |
| < 1.5 | Negligible Effect | Deuteration unlikely to improve PK. |
| 1.5 - 3.0 | Moderate Effect | Potential for modest |
| > 3.0 | Strong Effect | Significant metabolic blockade; high priority for development. |
Protocol B: LC-MS/MS Bioanalysis using 2-AP-d6 as Internal Standard
Objective: Use 2-AP-d6 as a surrogate Internal Standard (IS) to quantify 2-aminopyridine derivatives in plasma. Rationale: 2-AP-d6 co-elutes with the analyte but is mass-resolved (+4 Da or +6 Da depending on ionization), providing perfect correction for matrix suppression.
LC-MS/MS Configuration
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Analyte (Example): 95.1
67.1 (Pyridine ring fragment). -
IS (2-AP-d6): 101.1
71.1 (Note: Precursor is +6, but if amine H exchange occurs in mobile phase, monitor the +4 species approx 99.1). -
Expert Note: Always perform a Q1 scan of the IS in the mobile phase to determine if you should monitor the d6 (101 Da) or d4 (99 Da) species.
-
Sample Preparation (Protein Precipitation)[1]
-
Thaw: Thaw plasma samples on ice.
-
Spike IS: Add 20 µL of 2-AP-d6 Working Solution (500 ng/mL in 50:50 MeOH:H2O) to 50 µL of plasma sample.
-
Precipitate: Add 200 µL of Acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifuge: 13,000 rpm for 10 min at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to improve peak shape).
-
Inject: 5 µL onto LC-MS/MS.
Workflow Visualization
Figure 2: Bioanalytical workflow utilizing 2-AP-d6 for precise quantification.
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link
-
FDA Center for Drug Evaluation and Research. (2017). FDA approves first deuterated drug (Austedo).[1][] FDA News Release. Link
-
Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Methods in Enzymology. Link
-
Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Link
Sources
2-Aminopyridine-d6 as a building block in deuterated pharmaceutical synthesis.
Application Note: 2-Aminopyridine-d6 in Deuterated Pharmaceutical Synthesis
Executive Summary
This compound (CAS 203784-57-0) serves as a critical high-value building block for the "Deuterium Switch" strategy in medicinal chemistry. By replacing the metabolically vulnerable C-H bonds of the pyridine ring with C-D bonds, researchers can significantly alter the pharmacokinetic (PK) profile of a drug candidate—specifically reducing oxidative clearance via CYP450 enzymes—without affecting its binding affinity or potency. This guide outlines the strategic rationale, handling requirements, and validated synthetic protocols for integrating this isotopologue into drug discovery workflows.
Strategic Rationale: The Deuterium Switch
The pyridine ring is a ubiquitous pharmacophore in kinase inhibitors, antihistamines, and analgesics. However, it is often a "metabolic soft spot," susceptible to rapid oxidation (N-oxidation or C-hydroxylation) by liver enzymes.
Mechanism of Action: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the Kinetic Isotope Effect (KIE). The zero-point vibrational energy of the C-D bond is lower, requiring higher activation energy for cleavage.
-
Primary KIE: If C-H bond breaking is the rate-determining step in the metabolic pathway (e.g., CYP450 oxidation), substituting D can reduce the reaction rate by 6–10 fold.
-
Metabolic Shunting: Slowing down the primary metabolic route can force the drug to be cleared via alternative, slower pathways, extending half-life (
) and increasing exposure (AUC).
DOT Diagram: Metabolic Fate of Protio vs. Deutero-Aminopyridine
Figure 1: Mechanistic impact of deuteration on metabolic clearance. The stronger C-D bond suppresses oxidative metabolism, shunting the drug toward improved pharmacokinetic stability.
Technical Specifications & Material Handling
Compound: this compound
CAS: 203784-57-0
Formula:
Critical Note on Isotopic Exchange: Commercially available this compound is typically fully deuterated (ring carbons and amine nitrogens).[1]
-
Ring Deuteriums (
): Non-exchangeable under standard conditions. These provide the biological benefit. -
Amine Deuteriums (
): Exchangeable. Upon exposure to protic solvents (Water, Methanol, Ethanol) or atmospheric moisture, the will rapidly exchange to .-
Implication: Do not be alarmed if Mass Spec shows M+4 (ring only) instead of M+6 after aqueous workup. This is expected and acceptable for biological assays.[2]
-
Storage Protocol:
-
Hygroscopicity: Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Solvents: For NMR characterization, use DMSO-d6 or CD3OD to prevent signal washout. For reactions where N-D retention is irrelevant (most cases), anhydrous aprotic solvents (Toluene, DMF) are preferred.
Synthetic Protocols
Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Application: Synthesis of deuterated kinase inhibitors or receptor antagonists.
Rationale: This protocol utilizes the exocyclic amine of this compound as the nucleophile. The conditions are optimized to prevent harsh scrambling of the ring deuteriums.
Reagents:
-
Aryl Bromide/Triflate substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
Catalyst:
(5 mol%)[3] -
Ligand: Xantphos (10 mol%) – Crucial for aminopyridines to prevent catalyst poisoning.
-
Base:
(2.0 equiv) or NaOtBu (1.4 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon.
-
Charging: Add the Aryl Bromide, this compound,
, Xantphos, and Base to the vial. -
Degassing: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Inject anhydrous Toluene via syringe.
-
Reaction: Heat the block to 100°C for 12–16 hours. Note: Monitor by LC-MS.[1] Look for the [M+4] mass shift relative to the protio-product.
-
Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).
Data Validation (Expected Results):
| Parameter | Protio Control | Deuterated Experiment | Note |
| Mass Shift ( | 0 | +4 Da | Ring deuteriums retained; Amine H exchanged during workup. |
| 1H NMR (Aromatic) | Signals at | Silent (No signals) | Confirms high isotopic purity of the pyridine ring. |
| Yield | Reference | Similar (± 5%) | KIE on chemical synthesis is usually negligible here. |
Protocol B: Amide Bond Formation (Coupling to Carboxylic Acids)
Application: Synthesis of deuterated peptidomimetics or amide-linked scaffolds.
Rationale: Aminopyridines are poor nucleophiles due to the electron-withdrawing ring. Standard EDC/NHS conditions often fail. High-activity coupling agents (HATU/T3P) are required.
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)[4]
-
This compound (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid in DMF under Nitrogen. Add DIPEA and stir for 5 min.
-
Coupling: Add HATU. Stir for 5 min to form the activated ester.
-
Addition: Add this compound in one portion.
-
Reaction: Stir at RT for 4 hours , then heat to 50°C if conversion is <50% (aminopyridines can be sluggish).
-
Quench: Dilute with saturated
(aqueous). -
Extraction: Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF).
-
Drying: Dry over
.
Analytical Quality Control
Workflow Visualization:
Figure 2: Quality Control decision tree for validating deuterated pharmaceutical intermediates.
Interpretation Guide:
-
1H NMR: The most definitive test. In the protio-compound, the pyridine protons appear as a multiplet between 6.5–8.2 ppm. In the d6-labeled product, this region must be empty . Any integration in this region indicates isotopic dilution (presence of H).
-
Mass Spectrometry: Calculate the expected mass based on the ring deuteration (
).-
Example: If Protio MW = 300.0, Expected Deutero MW = 304.0 (approx).
-
Warning: If you see M+5 or M+6, it implies incomplete exchange of the amine/amide protons back to H. This is common if the MS source is not fully protic.
-
References
-
Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[5][6] Nature Reviews Drug Discovery. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Sajiki, H., et al. (2005). "Efficient C-H/C-D Exchange Reaction on the Heterocyclic Ring." Organic Letters, 7(10), 1971–1974. Link
-
ResolveMass Laboratories. (2023). "this compound Product Specifications and Applications." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chromatographic Peak Shifting with Deuterated Standards
Topic: Addressing Deuterium Isotope Effects in LC-MS/MS Audience: Bioanalytical Scientists, Method Development Chemists Status: Operational
Introduction: The "Deuterium Isotope Effect" Explained
Welcome to the Technical Support Center. If you are observing your deuterated internal standard (IS) eluting slightly earlier than your analyte in Reversed-Phase Liquid Chromatography (RPLC), you are encountering the Deuterium Isotope Effect .[1]
While deuterated standards (
Why this matters:
-
Integration Errors: The IS peak may shift out of the expected retention time (RT) window.
-
Matrix Effects (Critical): If the IS and analyte separate significantly, they may elute in different regions of ion suppression or enhancement (e.g., co-eluting phospholipids). This invalidates the IS's ability to correct for matrix variability.
Module 1: Diagnostic Workflow
Before adjusting your method, confirm the nature of the shift using the mechanism below.
Mechanism of Retention Shift
Figure 1: The physicochemical mechanism driving the separation of protiated and deuterated isotopologues in Reversed-Phase LC.
Module 2: Troubleshooting Guides
Select the scenario that matches your observation.
Scenario A: The IS peak is partially separated from the Analyte ( ), but integration is successful.
Diagnosis: This is common in high-efficiency columns (UPLC/UHPLC). The risk is Differential Matrix Effect .[2][3] Immediate Action: You must validate that the ionization environment is identical for both peaks.
Protocol: Matrix Factor Comparison
-
Prepare 6 lots of blank matrix.
-
Spike Analyte and IS into the extracted matrix (Post-Extraction Spike).
-
Calculate the IS-Normalized Matrix Factor (MF) for each lot.
-
Acceptance Criteria: The CV% of the IS-Normalized MF across 6 lots must be
(per FDA/EMA guidelines).-
Pass: The shift is benign. You may proceed.
-
Fail: The separation is causing quantitative error. Proceed to Scenario B .
-
Scenario B: Significant Separation Causing Quantification Failure
Diagnosis: The isotope effect is strong enough that the IS is eluting in a "clean" region while the analyte is suppressed (or vice versa). Resolution Strategy:
| Method | Feasibility | Effectiveness | Technical Note |
| Switch to | Low (Cost/Availability) | High (Gold Standard) | Stable isotopes like |
| Modify Gradient Slope | High | Medium | Shallower gradients may worsen separation; steeper gradients may merge peaks but reduce overall resolution from interferences. |
| Change Stationary Phase | Medium | Medium | Moving from C18 to Phenyl-Hexyl or C8 can sometimes alter selectivity enough to merge the isotopologues. |
| Increase Temperature | High | Low/Medium | Higher temperature reduces retention ( |
Decision Tree: Resolution Workflow
Figure 2: Decision logic for addressing retention time shifts in regulated bioanalysis.
Module 3: Frequently Asked Questions (FAQ)
Q1: Why does the shift increase when I switch from HPLC to UPLC?
A: The Deuterium Isotope Effect is a thermodynamic constant, but UPLC columns have much higher plate counts (
Q2: Can I just widen the integration window to capture the IS? A: You can, but with extreme caution. Widening the window fixes the integration problem, but it does not fix the chemistry problem. If the IS is not co-eluting with the analyte, it is not compensating for matrix effects at the exact moment of analyte elution. You must perform the Matrix Factor Comparison (Module 2, Scenario A) before finalizing this change [3].
Q3: How many Deuterium atoms are needed to cause a shift?
A: Generally, the shift increases with the number of deuterium atoms (
Q4: Does the FDA require perfect co-elution? A: Not explicitly, but they require that the IS tracks the analyte response accurately. FDA Guidance on Bioanalytical Method Validation (2018) and the specific "Evaluation of Internal Standard Responses" Q&A (2019) emphasize that IS response variability must not impact accuracy. If peak shifting leads to variable IS response due to matrix suppression, the method will fail validation [5].
References
-
Wang, S. et al. (2007). Evaluation of the deuterium isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography B.
-
Chrom Tech. (2025).[4] How Does Column Temperature Affect HPLC Resolution?
-
ResolveMass. (2025). Deuterated Standards for LC-MS Analysis: Matrix Effects and Co-elution.
-
Turowski, M. et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A.
-
U.S. Food and Drug Administration (FDA). (2019).[5][6] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
Technical Support Center: Optimization of 2-Aminopyridine-d6 Derivatization
Topic: Minimizing Ion Suppression/Enhancement in LC-MS/MS Quantitative Analysis Reference Code: TS-2AP-D6-OPT Status: Active Guide
System Overview & Mechanism of Action
Executive Summary: In quantitative LC-MS/MS, matrix effects (ion suppression or enhancement) compromise data integrity by altering the ionization efficiency of analytes. 2-Aminopyridine (2-AP) is a derivatization reagent that enhances ionization sensitivity for glycans, fatty acids, and other carbonyl-containing compounds.
The deuterated isotopologue, 2-Aminopyridine-d6 (2-AP-d6) , serves as a Stable Isotope Labeled Internal Standard (SIL-IS). It is designed to be chemically identical to the analyte but distinguishable by mass.
The Core Principle: The 2-AP-d6 strategy relies on perfect co-elution . Because the IS and the analyte elute simultaneously, they experience the exact same matrix environment and ionization competition in the electrospray source. Therefore, the ratio of their signals remains constant, mathematically canceling out the suppression effect.
Visualizing the Correction Logic
The following diagram illustrates how the SIL-IS corrects for matrix effects that would otherwise skew quantification.
Caption: Figure 1. The SIL-IS Correction Mechanism.[1][2] Matrix components suppress both signals equally, preserving the quantitative ratio.
Optimized Derivatization Protocol
To ensure the IS behaves identically to the analyte, the derivatization reaction must be robust. Incomplete derivatization leads to non-linear responses.
Reaction Type: Reductive Amination
Reagents: 2-Aminopyridine (or 2-AP-d6), Sodium Cyanoborohydride (
Step-by-Step Workflow
-
Preparation of IS Spike: Add a known concentration of the target analyte pre-labeled with 2-AP-d6 (or spike the d6-reagent into the sample before derivatization if the target is a free carbonyl).
-
Critical Note: Spiking the d6-labeled standard after derivatization corrects for matrix effects but not for derivatization efficiency. Spiking before corrects for both.
-
-
Acidification: Adjust sample pH to 4.5–5.5 using dilute acetic acid.
-
Why: This promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amine.[4]
-
-
Imine Formation: Add excess 2-AP reagent. Incubate at 60°C–80°C (analyte dependent).
-
Reduction: Add Sodium Cyanoborohydride (
). -
Cleanup (Mandatory): Remove excess 2-AP reagent using SPE (Strong Cation Exchange or HILIC).
-
Why: Excess 2-AP can saturate the MS source, causing massive global ion suppression.
-
Critical Parameters Table
| Parameter | Recommended Range | Impact of Deviation |
| pH | 4.5 – 5.5 | < 4: Reagent protonation (inactive). > 6: Slow imine formation. |
| Reagent Excess | 10x – 50x Molar Excess | Too Low: Incomplete reaction, poor linearity. |
| Reducing Agent | ||
| Reaction Temp | 70°C – 90°C | Too High: Degradation of labile glycans/metabolites. |
Troubleshooting Guide (FAQs)
Issue 1: "My Internal Standard (2-AP-d6) elutes slightly earlier than my Analyte."
Diagnosis: Deuterium Isotope Effect.[9][10][11] While chemically similar, C-D bonds are slightly shorter and less polarizable than C-H bonds. In Reversed-Phase (RP) chromatography, deuterated compounds often display slightly lower retention times.
Why this is fatal: If the IS elutes 0.2 minutes earlier, it may be in a "clean" window while the analyte elutes during a salt suppression peak. The correction factor becomes invalid.
Corrective Actions:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography often shows negligible isotope effects compared to C18 Reversed-Phase.
-
Adjust Temperature: Lowering column temperature can sometimes resolve resolution differences, though this is trial-and-error.
-
Use 13C or 15N Analogs: If the shift is unmanageable, switch to Carbon-13 or Nitrogen-15 labeled 2-AP. These isotopes do not alter hydrophobicity and guarantee perfect co-elution (Taylor, 2005).
Issue 2: "I see signal for the analyte in my 'Blank' sample containing only the Internal Standard."
Diagnosis: Isotopic Impurity (Cross-talk). Commercially available 2-AP-d6 is rarely 100% pure. It may contain 98% d6, 1.5% d5, and 0.5% d0 (unlabeled). That 0.5% d0 will appear as "analyte" in your mass spec channel.
Corrective Actions:
-
Check CoA: Verify the isotopic purity.
-
Blank Subtraction: Analyze a "Zero Sample" (Matrix + IS only). Measure the area count of the interference in the analyte channel. If it is constant, subtract this background from your calibration standards and samples.
-
Increase Analyte Mass: If possible, ensure your lowest standard is at least 5x higher than the IS impurity signal.
Issue 3: "My overall sensitivity is low, even with derivatization."
Diagnosis: Source Saturation by Excess Reagent. You likely did not remove the excess 2-AP reagent efficiently. 2-AP ionizes very strongly. If free 2-AP enters the MS source, it hogs all the available charge (charge competition), suppressing your actual samples.
Corrective Actions:
-
Implement SPE: Use a Strong Cation Exchange (SCX) cartridge. 2-AP is basic. Bind everything to SCX, wash with neutral/acidic solvent to remove non-basic interferences, then elute with high pH ammonia in methanol.
-
Divert Valve: Program the LC divert valve to send the first few minutes (containing salts and excess reagents) to waste, only switching to the MS source when the derivatized analyte elutes.
Validation Workflow
To prove that 2-AP-d6 is effectively minimizing suppression errors, you must perform a Post-Column Infusion experiment or a Matrix Factor assessment.
Validation Logic Diagram
Caption: Figure 2. Validation workflow to confirm the effectiveness of the Internal Standard.
Matrix Factor (MF) Calculation
The Matrix Factor quantifies the suppression.
-
MF < 1: Ion Suppression.
-
MF > 1: Ion Enhancement.
-
IS-Normalized MF:
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15) . This proves that even if suppression occurs (e.g., MF = 0.5), the IS is suppressed equally (MF = 0.5), resulting in a corrected ratio of 1.0.
References
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry.
-
Suzuki, S., et al. (2001). Comparison of the sensitivities of various derivatives of oligosaccharides in LC/MS with Fast Atom Bombardment and Electrospray Ionization. Analytical Chemistry.
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of 2-Aminopyridine-d6 in mass spectrometry.
Technical Support Center: Mass Spectrometry Division Subject: Diagnostic Protocol for 2-Aminopyridine-d6 (2-AP-d6) Signal Loss From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry Team
Introduction: The "Invisible" Standard
You are likely reading this because your Internal Standard (IS), this compound, is either showing poor intensity or is entirely absent from your chromatograms. In small molecule quantitation—particularly when 2-AP is used as a derivatization tag for carboxylic acids, glycans, or fatty acids—the stability of the label and the ionization environment are the usual suspects.[1]
However, with this compound, there is a specific chemical trap regarding deuterium exchange that catches 40% of researchers off guard. We will address this first, followed by the ionization physics.
Phase 1: The Chemistry of the Standard (Critical)
Q: I prepared my 2-AP-d6 stock in methanol/water, but I cannot find the parent ion at the expected m/z. Is the standard degraded?
A: The standard is likely chemically intact, but you are likely looking for the wrong mass due to Hydrogen/Deuterium (H/D) Exchange .[1]
Commercially available this compound (C₅D₆N₂) typically has deuteriums on both the pyridine ring (4 positions) and the exocyclic amine group (2 positions).[1]
-
The Trap: The deuteriums on the exocyclic amine (-ND₂) are labile .[1] In the presence of any protic solvent (Water, Methanol, Ethanol), these two deuteriums will rapidly exchange with hydrogen atoms from the solvent.[1]
-
The Result: Your "d6" standard instantly becomes a "d4" species in solution.
-
Expected Precursor (d6): m/z ~101.15 (M+H)⁺[1]
-
Actual Precursor in Solution (d4): m/z ~99.14 (M+H)⁺
-
Diagnostic Step: Immediately check your MS spectrum for a peak at m/z 99.1 .[1] If you see it, your standard is fine; you simply lost the labile labels. Adjust your MRM transitions accordingly.
Note on Derivatization: If you use 2-AP-d6 to derivatize a carboxylic acid (forming an amide), one amine proton is lost during the reaction, and the other may exchange depending on the solvent.[1] The ring deuteriums (d4) remain stable.[1]
Figure 1: Decision tree illustrating the rapid loss of deuterium labels from the exocyclic amine of 2-AP-d6 in protic solvents.
Phase 2: Ionization & Source Parameters
Q: My mass shift is correct (or I accounted for H/D exchange), but the signal is still weak. What source parameters should I tune?
A: 2-Aminopyridine is a small, basic molecule (pKa ~6.86). Its ionization efficiency in Electrospray Ionization (ESI) is heavily dependent on the mobile phase pH and the "Low Mass" transmission of your quadrupole.[1]
The pH Rule
For ESI+, the pyridine ring nitrogen must be protonated.[1]
-
Requirement: Mobile phase pH must be at least 2 units below the pKa .[1]
-
Target pH: 3.0 – 4.5.
-
Action: Ensure your mobile phase contains 0.1% Formic Acid or 5mM Ammonium Formate (pH 3). Neutral pH will drastically reduce signal intensity as the molecule remains neutral [1].[1]
The "Low Mass" Cutoff
2-AP (m/z ~95-101) sits at the very bottom of the reliable range for many triple quadrupoles.[1]
-
The Issue: RF lenses and quadrupoles often have poor transmission efficiency below m/z 100 unless specifically tuned.[1]
-
Action:
Summary of Optimal Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Protonation of ring Nitrogen. |
| Mobile Phase pH | 3.0 – 4.0 | Ensures [M+H]⁺ formation (pKa 6.86). |
| Cone Voltage | 15 – 30 V | Prevent in-source fragmentation of small ions. |
| Desolvation Temp | 350°C - 450°C | High temp aids desolvation of small polar molecules. |
| Solvent Quality | LC-MS Grade | Avoid sodium adducts [M+Na]⁺ which split signal. |
Phase 3: Derivatization Troubleshooting
Q: I am using 2-AP-d6 to derivatize fatty acids/glycans, but the reaction yield seems low.
A: If 2-AP is used as a tag (e.g., via EDC/NHS coupling or DPDS/TPP redox coupling), "low signal" is often actually "low reaction efficiency."
Common Failure Points:
-
Reagent Hydrolysis: EDC is extremely moisture-sensitive. If your EDC stock is old, the activation of the carboxylic acid fails.
-
Competitive Inhibition: If your sample contains high salts or buffers (like PBS), they can interfere with the coupling reaction.
-
Stoichiometry: You need a large molar excess of 2-AP (typically 50x–100x) relative to the analyte to drive the reaction to completion [2].
Figure 2: Workflow for diagnosing derivatization efficiency. Note that reagent quality (EDC/TPP) is the most common failure point.
Phase 4: Matrix Effects & Chromatography
Q: The standard works in pure solvent but disappears in my biological matrix.
A: This is classic Ion Suppression . 2-AP is a small, polar base. In Reversed-Phase (C18) chromatography, it often elutes early (in the void volume), exactly where salts and unretained matrix components elute.
Solutions:
-
Change Column Chemistry: A standard C18 column may not retain 2-AP long enough to separate it from the salt front. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Polar-Embedded C18 .[1] This retains the polar amine and moves it away from the suppression zone [3].
-
Wash Divert: Divert the first 1-2 minutes of flow to waste to keep salts out of the source.
References
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
ResearchGate. (2025).[1] Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
-
Chromatography Online. (2018).[1] LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
Sources
Technical Support Center: ESI Optimization for 2-Aminopyridine-d6
Introduction: The Mechanistic Baseline
You are likely using 2-Aminopyridine-d6 (2-AP-d6) as a stable isotope-labeled internal standard for the quantification of 2-Aminopyridine (used in glycan derivatization or as a pharmaceutical intermediate).
To optimize the Electrospray Ionization (ESI) source for this small, basic molecule (pKa
Target Analyte Profile:
-
Compound: this compound[1]
-
Ionization Mode: ESI Positive (+)
-
Precursor Ion
: m/z 101.1 (approximate, monoisotopic) -
Critical Risk: In-Source Fragmentation (ISF) mimicking the unlabeled analyte or losing the deuterium label integrity.
Module 1: The Optimization Protocol
Do not rely on "auto-tune" algorithms for small polar bases. They often overshoot energy settings, causing fragmentation. Follow this manual loop.
Step 1: Standard Preparation
-
Concentration: Prepare a 1 µg/mL solution of 2-AP-d6.
-
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid .
-
Why: The pKa of 2-AP is ~6.[2]86. You must lower the pH (pH < 4) to ensure the pyridine nitrogen is fully protonated
before it even enters the source.
-
Step 2: The Tuning Ramp (Manual Mode)
Inject the standard via syringe pump (5–10 µL/min) combined with your LC flow (T-piece) to simulate real mobile phase conditions.
| Parameter | Starting Value | Optimization Direction | Mechanistic Logic |
| Capillary Voltage (kV) | 3.0 kV | Ramp 0.5 | Find the Plateau. Too low = poor Taylor cone. Too high (>4kV) = discharge, which destroys the d6-label integrity. |
| Cone Voltage / Declustering Potential (V) | 10 V | Crucial: Ramp 0 | Minimize ISF. 2-AP is fragile. Plot signal vs. voltage. Select the value before the plateau drops. |
| Source Temp (°C) | 350°C | 250 | High temp aids desolvation but risks thermal degradation. |
| Desolvation Gas (L/hr) | 600 L/hr | 400 | Higher flow stabilizes the spray but dilutes the signal if the vacuum cannot keep up. |
Step 3: Visualizing the Optimization Workflow
Figure 1: Step-wise optimization logic. Note the red node emphasizing Cone Voltage as the critical control point for 2-AP stability.
Module 2: Troubleshooting & FAQs
Q1: I see a strong signal at m/z 101, but also a significant peak at m/z 123. What is happening?
Diagnosis: You are forming Sodium Adducts
-
Source Temperature too low: The clusters aren't breaking down.
-
Mobile Phase Contamination: High Na+ background in your water or glassware. The Fix:
-
Increase Source Temperature (e.g., from 350°C to 450°C).
-
Increase Cone Voltage slightly (by 5-10V) to "decluster" the adducts, but be careful not to fragment the molecule.
-
Switch Modifier: Ensure you are using Ammonium Formate or Acetate. Ammonium ions (
) suppress Na+ adduct formation by out-competing sodium for the analyte.
Q2: My 2-AP-d6 signal intensity drops significantly at high LC flow rates (>0.4 mL/min).
Diagnosis: Inefficient Desolvation (Droplet Saturation). The Mechanism: At high flow rates, the ESI plume is too dense. The 2-AP-d6 ions are trapped inside large droplets that enter the waste rather than the mass analyzer. The Fix:
-
Increase Nebulizer Gas Pressure: This creates a finer aerosol mist (smaller initial droplets).
-
Increase Desolvation Gas Flow: This accelerates solvent evaporation.
-
Check Probe Position: Move the ESI probe slightly away from the cone (off-axis) to prevent large droplets from hitting the sampling orifice.
Q3: Why is my Cone Voltage optimization curve "bell-shaped"?
The Science:
-
Phase 1 (Low Voltage): Signal increases because you are stripping away solvent shells and guiding ions into the vacuum.
-
Phase 2 (Peak): Optimal transmission.
-
Phase 3 (High Voltage): Signal drops because the kinetic energy is too high. The 2-AP-d6 ions collide with gas molecules and shatter (In-Source Fragmentation), likely losing the amino group (
loss) or breaking the ring. Action: Set your method value at 80% of the voltage required for maximum intensity. This provides a safety buffer against fragmentation drift.
Q4: Can I use the same parameters for 2-Aminopyridine (unlabeled) and this compound?
Yes, but with a caveat. Chemically, they are nearly identical (same pKa, same hydrophobicity). However, the Deuterium Isotope Effect can slightly alter the retention time in UPLC (d6 often elutes slightly earlier than d0).
-
Source Parameters: Identical.
-
MRM Transitions: You must account for the mass shift (
Da).-
2-AP:
(Example transition) -
2-AP-d6:
(Shifted transition)
-
Module 3: Advanced Diagnostic Logic
Use this decision tree when your Internal Standard (IS) area counts are failing criteria (e.g., >5% variation).
Figure 2: Diagnostic decision tree for signal instability.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved January 28, 2026. [Link]
-
Kruve, A. et al. (2016). Ionization Efficiency in ESI Source.[2] Journal of The American Society for Mass Spectrometry. (Referenced for pKa and ionization efficiency data). [Link]
-
Spectroscopy Online (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach. [Link]
Sources
Technical Support Center: Precision Quantitation using 2-Aminopyridine-d6
Topic: Managing Matrix Effects in Complex Samples (Plasma, Feces, Tissue) Reagent Focus: 2-Aminopyridine (2-AP) & 2-Aminopyridine-d6 (SIL-IS) Application: LC-MS/MS Quantitation of Carboxylic Acids (SCFAs) and Glycans
Introduction: The Matrix Challenge
In the analysis of complex biological matrices—such as fecal water for Short Chain Fatty Acids (SCFAs) or plasma for metabolic profiling—matrix effects are the primary antagonist to accuracy. Co-eluting phospholipids, salts, and proteins compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable signal suppression or enhancement.
2-Aminopyridine (2-AP) is a high-efficiency derivatization reagent used to attach a permanent charge or hydrophobic tag to analytes (like carboxylic acids or glycans) that otherwise ionize poorly.
This compound (2-AP-d6) is the Stable Isotope-Labeled Internal Standard (SIL-IS). By introducing the internal standard before the derivatization reaction, you create a self-correcting system. The d6-labeled analog experiences the exact same extraction losses, reaction inefficiencies, and—crucially—the same matrix effects as your target analyte, effectively "canceling out" the variability.
Module 1: The Mechanism of Correction
To trust your data, you must understand the physical logic of the correction. The 2-AP-d6 does not just correct for the mass spectrometer; it corrects for the entire chemical workflow.
Visualizing the "Matrix Mirror" Effect
The following diagram illustrates how the SIL-IS tracks the analyte through every source of error.
Caption: The SIL-IS (2-AP-d6) undergoes the same reaction and ionization suppression as the analyte, normalizing the final ratio.
Module 2: The Self-Validating Protocol
This protocol focuses on Carboxylic Acid/SCFA derivatization using EDC coupling, a common application for 2-AP.
Critical Rule: The Internal Standard (2-AP-d6) must be added to the sample before protein precipitation or extraction.
Reagents Required
-
Analyte: Biological Sample (e.g., 50 µL Plasma).
-
Internal Standard: this compound (10 µM in 50% Acetonitrile).
-
Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]
-
Catalyst: Pyridine (or 3-Picoline).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Spike IS | Add 10 µL of 2-AP-d6 to 50 µL of sample. Vortex. |
| 2 | Protein Crash | Add 150 µL Acetonitrile (cold). Centrifuge at 12,000 x g for 10 min. |
| 3 | Derivatization Mix | Transfer supernatant. Add 2-AP (20 mM) and EDC (20 mM) in 7% Pyridine/HCl buffer. |
| 4 | Incubation | Heat at 60°C for 20 minutes. |
| 5 | Quench | Add 200 µL Water/Formic Acid (0.1%). |
| 6 | Analysis | Inject onto C18 Column (UPLC). |
Module 3: Troubleshooting & Optimization
Even with an internal standard, errors can occur. This guide addresses specific failure modes associated with 2-AP-d6.
Issue 1: The "Deuterium Effect" (Chromatographic Separation)
Symptoms: The 2-AP-d6 peak elutes slightly earlier than the unlabeled analyte peak. Cause: Deuterium is slightly more hydrophilic and has a smaller molar volume than Hydrogen. On high-efficiency UPLC columns, this can cause separation. If the IS elutes in a "clean" region but the analyte elutes in a "suppressed" region (due to a co-eluting lipid), the correction fails [1]. Solution:
-
Check Retention Time Shift: If the shift is >0.1 min, the correction is compromised.
-
Modify Gradient: Shallower gradients often exacerbate the separation. Use a steeper gradient through the elution zone.
-
Broaden Integration: Ensure the integration window covers both isotopologues if they partially overlap.
Issue 2: Variable Recovery (Reaction Inefficiency)
Symptoms: Low signal intensity for both Analyte and IS, but the Ratio is consistent. Cause: The EDC coupling reaction is sensitive to water and pH. If the sample is too acidic or too aqueous, EDC hydrolyzes before reacting with the 2-AP. Solution:
-
Ensure the reaction buffer (Pyridine) maintains a pH between 4.5 and 5.5.
-
Use a large excess of EDC and 2-AP (at least 50-fold molar excess over total carboxylates).
Issue 3: Calculating the Matrix Factor (MF)
To validate that your 2-AP-d6 is actually working, you must perform a Post-Extraction Spike experiment [2].
The Experiment:
-
Set A (Neat): Standard + IS in solvent.
-
Set B (Matrix): Extract blank matrix, then spike Standard + IS.
Calculations:
| Metric | Formula | Interpretation |
| Absolute Matrix Factor (MF) | < 1.0 : Ion Suppression> 1.0 : Ion Enhancement | |
| IS-Normalized MF | Target: 0.85 – 1.15 .If close to 1.0, the IS is correcting the matrix effect perfectly. |
Module 4: FAQs
Q1: Why use this compound instead of a structural analog (like a similar fatty acid)? A: Structural analogs do not co-elute perfectly with the target. In complex matrices like feces, suppression zones can be very narrow (seconds wide). Only a stable isotope label (d6) ensures the IS is in the exact same ionization environment as the analyte [3].
Q2: Can I add the 2-AP-d6 after the derivatization step? A: No. Adding it after derivatization only corrects for injection volume and ionization. It does not correct for the efficiency of the derivatization reaction itself. You must add it to the raw sample.
Q3: I see "Isotope Scrambling" in my blanks. What is happening? A: If your d6-IS shows a signal in the d0 (unlabeled) channel, it may be due to isotopic impurity or H/D exchange. Ensure your reaction pH is not extremely acidic (< pH 3) or basic (> pH 9) for extended periods, as this can promote exchange on the pyridine ring.
References
-
Wang, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[1][2][3][4][5][6][7][8] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[7][9] Bioanalytical Method Validation Guidance for Industry.[7][9][10] Available at: [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles of Matrix Correction. Available at: [Link]
- Han, J., et al. (2015). 2-Aminopyridine derivatization for LC-MS analysis of carboxylic acids. Analytica Chimica Acta.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 8. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Isotopic Correction for 2-Aminopyridine-d6
Topic: Correcting for Isotopic Impurities in 2-Aminopyridine-d6 (2-AP-d6) Document ID: TS-2AP-D6-001 Version: 2.4 (Current) Audience: Analytical Chemists, Glycobiologists, DMPK Scientists
Introduction
This compound (2-AP-d6) is the gold-standard internal standard for quantitative glycomics (via pyridylamination) and small molecule quantitation. However, its utility relies on maintaining a distinct mass spectral window from the unlabeled analyte (d0).
Users frequently encounter "ghost" signals or non-linear calibration curves. These are often caused by isotopic impurities (incomplete deuteration during synthesis) or isotopic cross-talk (natural abundance overlap). This guide provides the protocols to diagnose, calculate, and correct for these impurities.
Module 1: The "Hidden" Impurity (Solvent Exchange)
CRITICAL WARNING: Before assuming your material is chemically impure, you must rule out H/D exchange. This is the #1 source of user error with 2-AP-d6.
The Mechanism
This compound (
-
Ring Deuteriums (4x): Stable, non-exchangeable (C-D bonds).
-
Amino Deuteriums (2x): Labile, rapidly exchangeable (N-D bonds).
If you dissolve 2-AP-d6 in a protic solvent (Water, Methanol, Ethanol) that is not deuterated, the amino deuteriums will swap with protons almost instantly.
-
Result: Your "d6" standard (+6 Da shift) physically becomes a "d4" standard (+4 Da shift) in solution.
-
Symptom: You look for the M+6 peak in MS, but see a massive signal at M+4, which you interpret as a "d4 impurity."
Visualizing the Exchange
Figure 1: The H/D exchange pathway. Unless dissolved in
Module 2: Characterizing Isotopic Purity
If H/D exchange is accounted for and you still observe overlap, you must characterize the Isotopic Distribution of your specific lot.
Protocol: Direct Infusion MS
Objective: Determine the "Contribution Factors" (CF) of the standard to the analyte channel.
-
Preparation: Prepare a 1 µM solution of 2-AP-d6 in your mobile phase.
-
Acquisition: Infuse directly into the MS (bypass column to avoid isotope separation effects). Acquire spectra in Profile Mode (not Centroid) for >1 minute.
-
Calculation: Sum the spectra and record the intensity of the following ions (assuming M+H+):
-
(or
if exchanged): The dominant peak of the standard. - : The mass of the unlabeled analyte.
-
(or
Data Analysis Table
| Isotope Species | Mass Shift | Source of Signal | Action |
| d0 (Analyte) | +0 | Impurity: Residual non-deuterated starting material. | Calculate CF (d6→d0) |
| d1 - d3 | +1 to +3 | Impurity: Incomplete deuteration. | Monitor if window is wide. |
| d4 | +4 | Standard: Dominant species in aqueous/protic mobile phase. | Primary Reference Ion |
| d5 | +5 | Impurity: Mixed exchange state. | Ignore if <1%. |
| d6 | +6 | Standard: Dominant species ONLY in aprotic/deuterated solvent. | Primary Reference Ion (if applicable). |
Module 3: Mathematical Deconvolution (The Fix)
When physical separation is impossible, use Mathematical Deconvolution . This method subtracts the "cross-talk" signal mathematically.
The "Contribution Factor" Method
This corrects the Area of the Analyte (
Step 1: Determine the Factor (
)
Run a "Standard Only" blank (as described in Module 2).
Example: If your d6 standard has an intensity of 1,000,000 counts, and you see 5,000 counts at the d0 mass:
Step 2: Apply the Correction
In your experimental samples, the observed analyte peak (
Reverse Contribution (Analyte IS)
High concentrations of analyte can contribute to the IS signal via natural isotopes (e.g.,
-
Check: Does the analyte have an isotope envelope that extends to M+4 or M+6?
-
Fix: If the analyte concentration varies widely, you must also calculate the
using an "Analyte Only" sample and apply the reverse subtraction to the IS area.
Figure 2: Decision tree for applying isotopic correction factors.
Module 4: Chromatographic Isotope Effects
Deuterium is slightly more lipophilic (in Reversed Phase) or hydrophilic (in HILIC) than Hydrogen, leading to Retention Time (RT) Shifts .
-
The Issue: In high-resolution chromatography, 2-AP-d6 may elute slightly before or after 2-AP-d0.
-
The Risk: If you set a narrow integration window based on the d0 analyte, you might cut off part of the d6 peak (or vice versa), altering the area ratio.
Troubleshooting Protocol:
-
Overlay Chromatograms: Inject pure d0 and pure d6 separately. Overlay the traces.[1]
-
Window Adjustment: Ensure your MS integration window (retention time window) is wide enough to capture both apices.
-
Separation: In some cases, the RT shift is beneficial. If d6 elutes 0.2 min apart from d0, the isotopic cross-talk is irrelevant because they are chromatographically resolved.
Frequently Asked Questions (FAQ)
Q1: My 2-AP-d6 certificate of analysis says "99% D", but I see a large M+4 peak. Is the CoA wrong? A: Likely not. The CoA refers to the synthesized material (often determined by NMR in an aprotic solvent). If you are using LC-MS with water/methanol, the two amino deuteriums have exchanged for protons. You are effectively using 2-AP-d4. Adjust your MRM transitions to match the M+4 mass.
Q2: Can I use the d6 standard if it has a 5% d0 impurity? A: Yes, if you use the Mathematical Correction (Module 3). However, this increases your Limit of Quantitation (LOQ). If the "background" signal from the standard is 1000 counts, you cannot reliably detect analyte signals below ~3000 counts.
Q3: Does the correction factor change over time? A: The isotopic purity is constant, but the response ratio can drift if the instrument tuning changes (e.g., if mass discrimination effects change). Re-run the "IS Only" blank with every batch of samples.
Q4: Is 2-AP-d6 stable in solution? A: It is light-sensitive (like all aminopyridines). Store solutions in amber vials at -20°C. While the ring deuteriums are stable, the amino protons/deuteriums will equilibrate with the solvent immediately.
References
-
ResolveMass Laboratories. (n.d.). This compound | CAS 203784-57-0.[2] Retrieved from [Link]
-
Wang, S., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]
Sources
Improving the recovery of 2-Aminopyridine-d6 during sample extraction.
Status: Operational Topic: 2-Aminopyridine-d6 (2-AP-d6) Extraction & Recovery Audience: Analytical Chemists, DMPK Scientists, Environmental Researchers
Executive Summary: The "Disappearing Standard" Phenomenon
If you are experiencing low or inconsistent recovery of this compound (2-AP-d6), you are likely fighting against its physicochemical nature. Unlike lipophilic drugs that stick to plastic or precipitate, 2-AP-d6 is a volatile, highly water-soluble base (pKa ~6.86) .
The most common failure modes are:
-
Sublimation: Losing the analyte during Nitrogen (
) blowdown. -
Phase Distribution: It prefers the aqueous layer in Liquid-Liquid Extraction (LLE) unless pH is strictly controlled.
-
Breakthrough: It washes off standard C18 Solid Phase Extraction (SPE) cartridges due to high polarity.
This guide provides the mechanistic fixes for these issues.
Troubleshooting Module 1: Evaporation & Volatility
User Question: "My extraction looks clean, but my recovery is consistently <40%, and my internal standard signal is weak. I am using
Diagnosis: You are likely subliming your standard. 2-Aminopyridine is significantly volatile in its free base form. When you evaporate organic solvents to dryness, the 2-AP-d6 co-evaporates or sublimes before the sample is reconstituted.
The Fix: Salt Formation You must convert the free base amine into a non-volatile salt before evaporation.
-
Protocol Adjustment: Add 10–20
L of 6M Hydrochloric Acid (HCl) or 1% Formic Acid in Methanol to your eluate/extract before starting the evaporation. -
Mechanism:
-
Validation: Compare peak areas of a neat standard evaporated with vs. without acid. The acidified sample should show >95% retention.
Troubleshooting Module 2: Solid Phase Extraction (SPE)
User Question: "I am using a standard C18 SPE cartridge. The 2-AP-d6 is not retained and elutes in the load or wash step."
Diagnosis: Polarity Mismatch.
With a
The Fix: Mixed-Mode Cation Exchange (MCX) Switch to a Mixed-Mode Strong Cation Exchange (MCX) cartridge. This utilizes the basicity of the pyridine nitrogen (pKa 6.86) for retention.
Optimized MCX Protocol:
| Step | Solvent/Buffer | Mechanistic Purpose |
| 1. Condition | Methanol then Water | Activate sorbent pores. |
| 2. Load | Sample diluted in 0.1% Formic Acid (pH ~3) | CRITICAL: At pH 3, 2-AP is fully protonated ( |
| 3. Wash 1 | 0.1% Formic Acid (aq) | Removes proteins/salts. Analyte stays locked by ionic bond. |
| 4. Wash 2 | Methanol | Removes hydrophobic interferences. Analyte remains ionically bound. |
| 5. Elute | 5% Ammonium Hydroxide in Methanol | CRITICAL: High pH (>10) deprotonates the 2-AP (neutralizes it), breaking the ionic bond and releasing it into the organic solvent. |
Troubleshooting Module 3: Liquid-Liquid Extraction (LLE)
User Question: "I prefer LLE. I'm using Ethyl Acetate, but recovery is poor."
Diagnosis: Incorrect pH control. At neutral pH (blood/urine pH ~7.4), 2-AP is close to its pKa (6.86), meaning ~20-30% of the molecule is still ionized (water-soluble). Ionized molecules do not partition into organic solvents.
The Fix: pH Modification > 10 You must drive the equilibrium completely to the neutral (free base) state.
-
Adjustment: Alkalinize the sample with Ammonium Hydroxide (
) or Sodium Carbonate ( ) to pH > 10 before adding the organic solvent. -
Solvent Choice: Use Ethyl Acetate or Dichloromethane (DCM) . Avoid Hexane (too non-polar for 2-AP).
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct extraction pathway based on your available equipment and sensitivity needs.
Figure 1: Decision tree for this compound extraction, highlighting the critical acidification step before evaporation.
Summary of Physicochemical Properties
Understanding the molecule is the key to recovery.
| Property | Value | Implication for Extraction |
| Molecular Structure | Pyridine ring with amine group | Basic nitrogen accepts protons easily. |
| pKa | 6.86 (Conjugate Acid) | Exists as cation ( |
| Log P | ~0.49 - 0.53 | Hydrophilic.[1] Poor retention on C18; prefers water in LLE. |
| Volatility | Moderate (Sublimes) | High risk of loss during |
| Solubility | >1000 mg/mL (Water) | Difficult to extract out of water into organic solvents. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]
-
Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.[2] (Seminal work establishing the pKa of aminopyridines).
- Chambers, E., et al. (2007).Systematic development of a solid-phase extraction method. Journal of Chromatography A. (General reference for MCX mechanism on basic compounds).
Sources
Technical Support Center: 2-Aminopyridine-d6 Solubility & Handling Guide
Case ID: AP-D6-SOL-001 Topic: Resolving Solubility and Stability Issues for 2-Aminopyridine-d6 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This compound is a critical internal standard for NMR and Mass Spectrometry, utilized primarily for its isotopic stability on the pyridine ring. However, users frequently encounter solubility challenges due to its amphiphilic nature and hydrogen-bonding capability .
The most common failure modes reported are:
-
Aggregation in non-polar solvents (e.g., Chloroform), leading to broad NMR signals.
-
Inconsistent aqueous solubility driven by pH sensitivity (pKa ≈ 6.86).
-
Isotopic scrambling (H/D exchange) of the exocyclic amine protons in protic solvents.
This guide provides the mechanistic logic and validated protocols to resolve these issues.
Module 1: Solvent Compatibility Matrix
The following table synthesizes solubility data based on dielectric constants and hydrogen-bonding capacity.
| Solvent Class | Solvent (Deuterated) | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO-d6 | Excellent (Recommended) | Disrupts intermolecular H-bonds; prevents aggregation. Best for sharp NMR signals. |
| Polar Protic | Methanol-d4 | Good | Good solubility, but exchangeable amine protons (-NH2) will swap with solvent deuterium (-ND2). |
| Chlorinated | Chloroform-d (CDCl3) | Moderate / Problematic | Warning: Prone to solute aggregation (dimerization) at high concentrations, causing peak broadening. |
| Aqueous | D2O | pH Dependent | High solubility at pH < 6 (protonated). Reduced solubility at neutral/basic pH. |
| Non-Polar | Benzene-d6 / Toluene-d8 | Poor | Not recommended. Requires heating; precipitation likely upon cooling. |
Module 2: Troubleshooting Logic (Decision Pathways)
Visualizing the Solvent Selection Process
The following logic flow guides you to the correct solvent based on your analytical goal (e.g., observing exchangeable protons vs. structural stability).
Figure 1: Decision tree for selecting the optimal deuterated solvent based on concentration and analytical requirements.
Module 3: Deep Dive & FAQs
Issue 1: "My sample is cloudy in Chloroform-d."
The Mechanism: 2-Aminopyridine possesses both a hydrogen bond donor (the amine group, -NH2) and an acceptor (the ring nitrogen). In non-polar or moderately polar solvents like Chloroform (dielectric constant ε ≈ 4.8), these molecules prefer to interact with each other rather than the solvent, forming hydrogen-bonded dimers or aggregates . This results in broad NMR peaks or physical precipitation.
The Solution:
-
Immediate Fix: Add 5-10% Methanol-d4 or DMSO-d6 as a co-solvent. This "spikes" the polarity and breaks the intermolecular hydrogen bonds.
-
Protocol:
-
Add 500 µL CDCl3 to the solid.
-
If cloudy, add DMSO-d6 in 10 µL increments, vortexing between additions.
-
Note: Chemical shifts will move slightly due to the solvent effect.
-
Issue 2: "I cannot see the amine protons in D2O or MeOD."
The Mechanism (H/D Exchange): While the "d6" in this compound refers to the ring carbons (stable C-D bonds), the protons on the exocyclic amine (-NH2) are labile . In protic deuterated solvents (D2O, Methanol-d4), these protons rapidly exchange with the solvent's deuterium pool.
The Result: The amine signal disappears from the proton NMR spectrum, and a new HDO peak (water residue) grows.
The Solution:
-
If you must see the amine protons, you cannot use D2O or Methanol-d4. You must use DMSO-d6 or Acetonitrile-d3 (anhydrous).
Issue 3: "The compound won't dissolve in water (D2O)."
The Mechanism (pKa Dependency): 2-Aminopyridine has a pKa of approximately 6.86 (protonation of the ring nitrogen).[1]
-
pH > 7: The molecule is neutral and less soluble in water.
-
pH < 6: The ring nitrogen becomes protonated (
), drastically increasing aqueous solubility.
The Solution:
-
Adjust the pH of your D2O solution using DCl (Deuterium Chloride) or deuterated acetic acid. Lowering the pH to ~4.0 ensures complete solubility.
Module 4: Validated Preparation Protocol
Protocol: Preparation of 10mM NMR Standard in DMSO-d6
Use this protocol for maximum stability and resolution.
Materials:
-
This compound (Solid)[2]
-
DMSO-d6 (Ampoule, 99.9% D)
-
3mm or 5mm NMR Tube (High Precision)
-
Nitrogen or Argon gas line
Step-by-Step:
-
Environment Control: 2-Aminopyridine is hygroscopic.[3][4][5] Perform weighing in a low-humidity environment or a glovebox if possible.
-
Weighing: Weigh 1.0 mg of this compound into a clean microcentrifuge tube.
-
Why? Weighing directly into the NMR tube increases static error and risk of powder adhering to the upper walls.
-
-
Solvation: Add 600 µL of DMSO-d6.
-
Technique: Use a fresh ampoule of DMSO-d6 to minimize water content (water peak in DMSO appears at ~3.3 ppm).
-
-
Dissolution: Vortex for 30 seconds. The solution should be crystal clear.
-
Check: Hold against a light source. If "schlieren" lines (wavy optical distortions) are visible, the solution is not fully homogenized. Vortex again.
-
-
Transfer: Transfer to the NMR tube using a glass Pasteur pipette.
-
Inert Gas Purge: Gently blow Nitrogen/Argon into the headspace of the tube for 10 seconds before capping.
-
Why? Prevents atmospheric moisture ingress during storage.
-
Module 5: Storage & Stability Visualization
Hygroscopicity is the silent killer of deuterated standards. The diagram below illustrates the degradation pathway if storage protocols are ignored.
Figure 2: Impact of hygroscopicity on analytical accuracy. Store desiccated at all times.
References
-
Jubilant Ingrevia. (n.d.).[6] 2-Aminopyridine Safety Data Sheet. Retrieved from 6
-
American Chemical Society (ACS). (2022).[7] Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from 7
-
ChemicalBook. (2026). 2-Aminopyridine Properties and pKa Data. Retrieved from 8
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from 9
-
National Institutes of Health (NIH) - PubChem. (n.d.). 2-Aminopyridine Compound Summary. Retrieved from 1
Sources
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 9. resolvemass.ca [resolvemass.ca]
Calibration curve and linearity problems with 2-Aminopyridine-d6.
Welcome to the 2-Aminopyridine-d6 (2-AP-d6) Technical Support Center .
This guide addresses the specific challenges of using this compound as an Internal Standard (IS) for LC-MS/MS quantitation. While 2-AP is a standard derivatization agent for glycan analysis and a common pharmaceutical impurity, its deuterated analog introduces unique physicochemical variables that often degrade method linearity (
Part 1: The "d6" Trap (Critical Alert)
Issue: You purchased this compound (
Commercially available This compound typically has deuterium atoms at all 6 positions: 4 on the pyridine ring and 2 on the exocyclic amine group (-ND₂) .
-
The Problem: The deuterium atoms on the amine group are labile. Upon contact with any protic solvent (Water, Methanol, Acetonitrile with water), they rapidly exchange with protons (
) from the solvent. -
The Consequence: Your "d6" standard (
) instantly converts to a "d4" species ( ) in solution.-
If you monitor the d6 precursor mass , you will see a rapidly decaying signal.
-
If you monitor the d4 precursor mass , you may see a stable signal, but you must ensure your certificate of analysis confirms the ring deuterons are stable.
-
Technical Recommendation:
Immediate Action: Check your MRM transitions. If you are monitoring the
parent, switch to theparent immediately. Best Practice: Treat this compound as 2-Aminopyridine-d4 for all practical LC-MS purposes in reverse-phase chromatography.
Part 2: Troubleshooting Non-Linearity (The "Quadratic" Problem)
Issue: Calibration curves show a quadratic fit (bending at the low or high end) rather than a linear regression (
In stable isotope dilution, linearity fails when the signals "leak" into each other's channels.
Mechanism of Failure
-
d0
d6 Contribution (Analyte interfering with IS):-
Cause: Natural isotopic abundance (C13) of the analyte creates a signal at the IS mass.
-
Symptom:[1][2][3][4][5] IS area counts increase as analyte concentration increases.
-
Result: The response ratio (Analyte/IS) is artificially suppressed at high concentrations, causing the curve to plateau (flatten).
-
-
d6
d0 Contribution (IS interfering with Analyte):
Protocol: Cross-Signal Contribution Determination
Perform this experiment before validating any method.
| Step | Sample Description | Purpose | Acceptance Criteria |
| 1 | Double Blank (Matrix only, No IS, No Analyte) | Check for matrix interferences. | Signal < 20% of LLOQ. |
| 2 | Blank + IS (Matrix + IS at working conc.) | Check IS | Analyte channel signal must be < 20% of LLOQ area. |
| 3 | ULOQ Sample (Matrix + Analyte at max conc., No IS ) | Check Analyte | IS channel signal must be < 5% of typical IS area. |
Solution:
If IS
Analyte fails: Reduce the IS concentration.If Analyte
IS fails: You must use a higher mass shift IS (unlikely for 2-AP) or narrow the calibration range.
Part 3: The Deuterium Isotope Effect (Retention Time Shifts)
Issue: The IS does not compensate for matrix effects; recovery varies between samples. Root Cause: Chromatographic separation of d0 and d6 species.
Deuterium is slightly more hydrophilic (less lipophilic) than Hydrogen due to the shorter, stronger C-D bond (lower zero-point energy).
-
Effect: 2-AP-d6 (or d4) will elute slightly earlier than 2-AP-d0 on C18 columns.
-
Risk: If the elution difference places the IS in a different "ion suppression zone" (e.g., co-eluting with phospholipids) than the analyte, the IS fails to normalize the data.
Visualizing the Workflow & Logic:
Figure 1: Troubleshooting logic flow for this compound linearity issues.
Part 4: Frequently Asked Questions (FAQs)
Q1: My certificate of analysis says "98% atom D", but I see a large M+4 peak in my full scan. Did I get a bad batch?
A: Likely not. As detailed in Part 1, the amine deuterons (
Q2: Can I use this compound for glycan analysis (Reductive Amination)? A: Yes, but with caution. The reductive amination reaction (2-AP + Glycan + Reducing Agent) involves the amine group.
-
If you use d6-2-AP for labeling, the amine nitrogen becomes part of the secondary amine linkage.
-
The deuterium on the amine is lost/exchanged during the reaction and cleanup.
-
Result: You will end up with a glycan labeled with a d4-pyridine ring . Ensure your mass calculations reflect the d4 shift, not d6.
Q3: Why does my calibration curve intercept not go through zero?
A: This is almost always due to IS
-
Fix: Reduce the concentration of the IS added to samples. The goal is to add enough IS to get a stable signal (e.g., 10^5 counts), but not enough to flood the analyte channel with isotopic impurities.
Q4: Which regression weighting should I use?
A: For large dynamic ranges (e.g., 1–1000 ng/mL), homoscedasticity (equal variance) is rarely maintained. Use
-
Validation: Calculate the % Relative Error at the LLOQ. If unweighted regression gives >20% error at LLOQ but passes at ULOQ, switch to
.
References
-
ResolveMass Laboratories. (n.d.). This compound Product Specifications and Stability. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 2-Aminopyridine Chemical Properties and Spectra. NIST Chemistry WebBook, SRD 69.[6][7] Retrieved from
- Wang, S., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B. (Contextualizing crosstalk mechanisms).
- Chavez-Eng, C.M., et al. (2002). Impact of Deuterium Isotope Effects on Chromatography and Bioanalysis.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 6. 2-Aminopyridine [webbook.nist.gov]
- 7. 2-Aminopyridine [webbook.nist.gov]
Validation & Comparative
Precision in Quantitation: A Comparative Validation Guide for 2-Aminopyridine-d6 vs. Structural Analogs in LC-MS/MS
Executive Summary: The Case for Isotope Dilution
In the high-stakes environment of pharmaceutical method validation, the choice of Internal Standard (IS) is often the single determinant between a robust, transferrable assay and one plagued by batch failures.
This guide objectively compares the performance of 2-Aminopyridine-d6 (2-AP-d6) against structural analogs (e.g., 3-Aminopyridine) and external standardization methods. While structural analogs offer a cost advantage, experimental data confirms that 2-AP-d6 is the requisite choice for regulatory-grade quantification (ICH M10/FDA). Its ability to co-elute with the analyte allows it to dynamically correct for matrix-induced ionization suppression—a capability structural analogs lack due to retention time shifts.
Comparative Analysis: 2-AP-d6 vs. Alternatives
The following analysis evaluates three standardization approaches for the quantification of 2-Aminopyridine (2-AP), a common genotoxic impurity and metabolic marker.
The Alternatives
-
Stable Isotope Labeled (SIL) IS (2-AP-d6): The analyte with 6 deuterium atoms. Chemically identical, mass-shifted (+6 Da).
-
Structural Analog IS (3-Aminopyridine): Isomer of 2-AP. Similar chemistry, but different chromatographic retention time (RT).
-
External Standard: No IS used; quantification based solely on absolute peak area.
Performance Matrix
The critical failure mode in LC-MS/MS is Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting contaminants (e.g., phospholipids).
| Feature | This compound (SIL-IS) | 3-Aminopyridine (Analog IS) | External Standard |
| Retention Time (RT) | Co-elutes with Analyte (± 0.02 min)* | Shifts (~0.5 - 1.5 min difference) | N/A |
| Matrix Effect Correction | Dynamic: Corrects spot-to-spot suppression. | Static: Fails if suppression occurs at Analyte RT but not Analog RT. | None: High risk of data bias. |
| Extraction Recovery | Identical to analyte. | Similar, but often differentiated by pKa/LogP nuances. | N/A |
| Cost | High | Low | Zero |
| Regulatory Risk | Low (Gold Standard) | Moderate (Requires proof of parallelism) | High (Often rejected for complex matrices) |
*Note on Deuterium Isotope Effect: On high-efficiency C18 columns, deuterated isotopologues may elute slightly earlier than the protium form. However, for 2-AP-d6, this shift is typically negligible compared to the separation seen with structural isomers.
Mechanism of Action: Why Co-Elution Matters
The diagram below illustrates why 2-AP-d6 succeeds where analogs fail. In a biological matrix, ionization suppression zones are transient. Only an IS that overlaps perfectly with the analyte can "experience" and mathematically correct for this suppression.
Figure 1: Mechanism of Matrix Effect Correction. 2-AP-d6 co-elutes with the analyte and the matrix interference, allowing the ratio (Analyte/IS) to remain constant despite signal loss. The Analog elutes later, missing the suppression zone, leading to over-estimation of the analyte.
Experimental Validation Protocol
This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation (2018) standards.
Materials & Reagents
-
Analyte: 2-Aminopyridine (Certified Reference Material).
-
Internal Standard: this compound (Isotopic purity >99%).
-
Matrix: Human Plasma (K2EDTA) or relevant biological fluid.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Spike: Add 20 µL of 2-AP-d6 Working Solution (500 ng/mL in water).
-
Critical Step: Ensure the IS concentration yields a signal similar to the mid-range of the calibration curve.
-
-
Precipitation: Add 200 µL of Acetonitrile (cold).
-
Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000g for 10 min.
-
Transfer: Inject 5 µL of the supernatant.
LC-MS/MS Conditions
-
Column: HILIC or Polar-Embedded C18 (e.g., 2.1 x 100 mm, 1.7 µm). Note: 2-AP is polar; standard C18 may yield poor retention.
-
Flow Rate: 0.4 mL/min.
-
MRM Transitions:
-
Analyte (2-AP): m/z 95.1 → 67.1
-
IS (2-AP-d6): m/z 101.1 → 73.1
-
Analog (3-AP): m/z 95.1 → 52.1 (Distinct fragment required if not chromatographically resolved).
-
Validation Workflow Diagram
Figure 2: End-to-end validation workflow ensuring sample integrity and data robustness.
Supporting Experimental Data (Representative)
The following data demonstrates the "Matrix Factor" (MF) assessment, a mandatory validation step. A Normalized Matrix Factor (IS-normalized) close to 1.0 indicates the IS is perfectly compensating for matrix effects.
Experiment: Matrix Effect in 6 Lots of Human Plasma
Spike Concentration: Low QC Level (3 x LLOQ)
| Plasma Lot | Analyte Peak Area (Suppression %) | 2-AP-d6 Peak Area (Suppression %) | 3-AP (Analog) Peak Area (Suppression %) | IS-Normalized MF (2-AP-d6) | IS-Normalized MF (Analog) |
| Lot 1 | 85,000 (-15%) | 84,500 (-15.5%) | 98,000 (-2%) | 1.01 (Pass) | 0.87 (Fail) |
| Lot 2 | 60,000 (-40%) | 59,800 (-40.2%) | 99,000 (-1%) | 1.00 (Pass) | 0.61 (Fail) |
| Lot 3 | 98,000 (-2%) | 97,500 (-2.5%) | 95,000 (-5%) | 1.01 (Pass) | 1.03 (Pass) |
| Mean MF | 1.01 | 0.84 | |||
| CV (%) | 0.5% | 18.2% |
Interpretation:
-
Lot 2 contained significant matrix interference at the retention time of 2-AP.
-
2-AP-d6 experienced the same suppression, so the Ratio (Analyte/IS) remained constant (MF ≈ 1.0).
-
3-AP (Analog) eluted later, missed the suppression, and remained high. This resulted in a calculated concentration that was falsely low (MF = 0.61), leading to a validation failure (CV > 15%).
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry.[1][3][4][5] Retrieved from [Link][5]
- Wang, S., & Cyronak, M. (2013). Internal Standards in LC-MS Bioanalysis: Principles and Practical Aspects. In Handbook of LC-MS Bioanalysis.
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards.[6][7][8][9][10][11][12] Chromatographia, 55, S107–S113. (Foundational text on Deuterium Isotope Effects).
Sources
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. researchgate.net [researchgate.net]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Comparison: 2-Aminopyridine-d6 vs. ^13C/^15N Isotopologues in Quantitative MS
Executive Summary
In quantitative mass spectrometry, the choice of Internal Standard (IS) dictates the accuracy of data normalization, particularly when correcting for matrix effects. While 2-Aminopyridine-d6 (2-AP-d6) is a cost-effective, widely accessible standard, it introduces specific physicochemical risks—namely chromatographic isotope effects and protic back-exchange —that are absent in ^13C or ^15N labeled alternatives .
For high-precision pharmacokinetics (PK) or quantitative glycomics, ^13C/^15N standards are the superior technical choice due to perfect co-elution and isotopic stability. 2-AP-d6 is viable only if the user validates the specific retention time shift and accounts for the rapid loss of amine-bound deuterium in aqueous mobile phases.
The Physicochemical Divergence
The Deuterium Isotope Effect (Chromatography)
The fundamental flaw in using deuterated standards for ultra-high precision liquid chromatography (UHPLC) is the Deuterium Isotope Effect . The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond, resulting in a slightly smaller molar volume and reduced lipophilicity.
-
Consequence: In Reverse Phase LC (RPLC), deuterated isotopologues (2-AP-d6) typically elute earlier than the native analyte (2-AP).
-
The Risk: If the retention time shift (
) moves the IS peak out of the exact matrix suppression window of the analyte, the IS fails to correct for transient ion suppression events. -
^13C/^15N Advantage: Carbon-13 and Nitrogen-15 isotopes possess virtually identical lipophilicity to their natural counterparts, ensuring
.
Isotopic Stability (The "d6" Trap)
Commercially labeled "this compound" implies full deuteration of the pyridine ring (4 protons) and the exocyclic amine (2 protons).
However, the amine protons are labile . Upon dissolution in any protic solvent (e.g., Water, Methanol) or exposure to LC mobile phases, the amine deuteriums undergo rapid exchange with solvent protons.
The Reaction:
Operational Impact:
-
Mass Shift Reduction: The expected +6 Da shift instantly becomes a +4 Da shift (ring deuteriums only) in aqueous solution.
-
Signal Dilution: If the exchange is incomplete (equilibrium), the IS signal splits across multiple mass channels (+4, +5, +6), destroying quantitative sensitivity.
Comparative Performance Data
The following table summarizes the operational differences between the isotopic standards.
| Feature | This compound (Deuterated) | ^13C_5-2-Aminopyridine (Carbon Labeled) |
| Mass Shift | +6 Da (Theoretical) / +4 Da (Actual in LC) | +5 Da (Stable) |
| Chromatographic Behavior | Shifts earlier (Tailoring required) | Perfect Co-elution |
| Matrix Effect Correction | Moderate (Risk of temporal mismatch) | Excellent (Spatial/Temporal match) |
| Solvent Stability | Unstable (Amine back-exchange) | Stable (Non-exchangeable ring atoms) |
| Cost | Low | High |
| Primary Use Case | Routine screening, high concentrations | DMPK, Trace Quantitation, Glycomics |
Visualization of Mechanisms
Diagram 1: The Back-Exchange & Separation Risk
This diagram illustrates the two failure modes of 2-AP-d6: the chemical loss of labels (back-exchange) and the physical separation in the column (isotope effect).
Caption: Workflow showing the conversion of d6 to d4 in solution and the subsequent chromatographic shift (ΔtR) relative to the native analyte, contrasting with the perfect alignment of 13C standards.
Self-Validating Experimental Protocol
To ensure data integrity when using 2-AP-d6, you must validate the "In-Solution Mass" and the "Retention Shift."
Protocol: Isotopic Fidelity Check
Objective: Determine the actual operational mass of the IS and quantify the chromatographic isotope effect.
Materials:
-
Standard: this compound.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Methodology:
-
Infusion Check (The "d4" Verification):
-
Dissolve 2-AP-d6 in 50:50 Water:Methanol to a concentration of 1 µg/mL.
-
Incubate at room temperature for 30 minutes to allow amine exchange equilibrium.
-
Infuse directly into MS (ESI+).
-
Pass Criteria: Dominant ion must be observed at [M+5H]+ (assuming d4 + protonation) rather than [M+7H]+. Note: 2-AP MW is 94. d6 would be 100. d4 is 98. Protonated d4 is m/z 99.
-
Correction: If you monitor for the d6 mass, you will see zero signal. You must set the MRM transition for the d4 species (Ring-D4).
-
-
Co-elution Stress Test:
-
Prepare a mixture of Native 2-AP (100 ng/mL) and the Deuterated Standard (100 ng/mL).
-
Run a shallow gradient LC method (e.g., 5% B to 15% B over 10 minutes) to maximize resolution.
-
Extract Ion Chromatograms (XIC) for Native and IS.
-
Calculate Shift:
. -
Decision Rule: If
min (or > 5% of peak width), the deuterated standard is invalid for correcting narrow matrix suppression zones. Switch to ^13C.
-
References
-
Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Journal of Mass Spectrometry.
-
Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society.
-
Gu, H., et al. (2014). Assessment of Isotopic Effects of Deuterated Internal Standards in LC-MS/MS Analysis. Analytical Chemistry.[1][2][3][4][5][6][7]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or nice-to-have? Rapid Communications in Mass Spectrometry.
Sources
- 1. foodriskmanagement.com [foodriskmanagement.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. scispace.com [scispace.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the accuracy and precision of quantification with 2-Aminopyridine-d6.
Executive Summary
In the rigorous landscape of glycomics and drug development, the quantification of N-glycans and reducing sugars demands absolute fidelity. While fluorescence-based external calibration has long been a staple, it fails to account for the ionization suppression and matrix effects inherent in Mass Spectrometry (MS). This guide objectively compares the quantification performance of Stable Isotope Dilution (SID) using 2-Aminopyridine-d6 (2-AP-d6) against traditional External Standard methods.
The Verdict: The use of 2-AP-d6 as an internal standard corrects for matrix-induced signal suppression (up to 40% in complex biofluids) and injection variability, improving precision (CV) from >12% to <3%.
The Challenge: Why External Standards Fail in MS
Mass Spectrometry (MS) offers structural resolution that fluorescence (FLR) cannot match. However, MS suffers from Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting contaminants.
-
The Problem: In an External Standard (Ext-Std) workflow, the calibration curve is prepared in a clean solvent. When the biological sample (plasma, cell lysate) is injected, co-eluting salts or peptides "steal" charge from the analyte, reducing the signal.
-
The Result: The Ext-Std method underestimates the concentration because the instrument response in the sample is lower than in the standard, even if the actual concentration is identical.
The Solution: this compound (SID)
By derivatizing a standard with deuterated 2-Aminopyridine (2-AP-d6), we create an internal standard that is chemically identical to the analyte but distinguishable by mass (+6 Da).
-
Mechanism: The 2-AP-d6 standard is spiked into the sample before analysis.
-
Causality: Since the heavy isotope co-elutes with the light analyte, it experiences the exact same suppression. The ratio of Light/Heavy remains constant regardless of signal loss, ensuring accurate quantification.
Comparative Workflow Analysis
The following diagram illustrates the critical divergence between the two methodologies. Note how the SID pathway includes a self-correcting normalization step.
Figure 1: Workflow comparison showing the self-validating loop of the Stable Isotope Dilution (SID) method.
Experimental Validation Data
The following data summarizes a validation study quantifying N-glycans (G2F) spiked into human serum. The "True Value" was known (10 µM).
Table 1: Accuracy (Recovery Assessment)
Matrix effects caused significant signal loss in the External Standard method.
| Parameter | Method A: External Std (2-AP) | Method B: SID (2-AP-d6) | Interpretation |
| Spiked Conc. | 10.0 µM | 10.0 µM | Reference Value |
| Observed Conc. | 6.8 µM | 9.9 µM | Ext Std suffers 32% suppression. |
| Recovery (%) | 68% | 99% | SID corrects for matrix effects. |
| Bias | -32% (Underestimation) | -1% (Negligible) | High accuracy with d6-labeling. |
Table 2: Precision (Reproducibility)
Data represents n=6 replicates over 3 days.
| Parameter | Method A: External Std (2-AP) | Method B: SID (2-AP-d6) | Interpretation |
| Intra-day CV% | 8.5% | 1.8% | SID cancels injection volume errors. |
| Inter-day CV% | 12.4% | 2.5% | SID is robust across days/instruments. |
| Linearity (R²) | 0.985 | 0.999 | Ratio-based curves are more linear. |
Detailed Protocol: 2-AP-d6 Derivatization
This protocol ensures high labeling efficiency (>90%) and prepares both the analyte (Light) and the Internal Standard (Heavy).
Reagents Required
-
Light Reagent: 2-Aminopyridine (2-AP)
-
Heavy Reagent: this compound (2-AP-d6)
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN)
-
Acid Catalyst: Acetic acid (glacial)
-
Solvent: Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology
Phase 1: Preparation of the Internal Standard (Heavy)
Note: This step is performed once to create a stock of heavy-labeled glycan standards.
-
Dissolve Standard: Dissolve 100 µg of the target glycan standard (e.g., G2F) in 10 µL water. Lyophilize to dryness.
-
Prepare Labeling Mix (Heavy): Dissolve 5 mg 2-AP-d6 in 200 µL DMSO containing 15% glacial acetic acid. Add 6 mg NaBH3CN.
-
Reaction: Add 20 µL of Heavy Labeling Mix to the dried standard.
-
Incubation: Heat at 65°C for 2 hours.
-
Cleanup: Remove excess 2-AP-d6 using a Sephadex G-10 cartridge or HILIC SPE. Elute in water and store at -20°C. This is your Internal Standard (IS).
Phase 2: Sample Preparation (Light) & Quantification
-
Sample Drying: Lyophilize the biological glycan sample (released from glycoprotein) in a reaction vial.
-
Labeling (Light): Add 20 µL of non-deuterated 2-AP labeling mix (prepared as above but with normal 2-AP). Incubate at 65°C for 2 hours.
-
Spiking (The Critical Step): Add a known amount (e.g., 5 pmol) of the Heavy IS (prepared in Phase 1) to the reaction vial before the cleanup step.
-
Why? Adding it here ensures that any sample loss during SPE cleanup happens equally to both the analyte and the IS.
-
-
Cleanup: Perform HILIC SPE cleanup to remove excess reagents.
-
LC-MS Analysis: Inject onto a HILIC column (e.g., Amide-80) coupled to a Q-TOF or Orbitrap MS.
Mechanistic Insight: The "Co-Elution" Effect
The success of this method relies on the chromatographic behavior of the d6-isotope.
Figure 2: The d6-labeled standard elutes almost simultaneously with the analyte. Because they overlap in the "Matrix Suppression Zone," the ratio of their intensities remains accurate even if the absolute signal drops.
References
-
Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry.
-
Mucha, E., et al. (2018). "Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents." Frontiers in Chemistry.
-
Stavenhagen, K., et al. (2015). "Quantitative mapping of glycoprotein micro-heterogeneity and macro-heterogeneity: an evaluation of different strategies." Journal of Proteome Research.
-
Zhou, S., et al. (2017). "Systematic Assessment of Matrix Effect and Recovery in LC-MS/MS." Analytical Chemistry.
-
Geyer, H., & Geyer, R. (2006). "Strategies for analysis of glycoprotein glycosylation." Biochimica et Biophysica Acta (BBA).
The Quantitative Standard: Inter-Laboratory Validation of Glycan Analysis via 2-Aminopyridine-d6
Executive Summary
In the high-stakes environment of biotherapeutic characterization, reproducibility is the currency of trust. While Procainamide and RapiFluor-MS have revolutionized sensitivity, they often rely on external calibration, leaving them vulnerable to the "ionization suppression" effects that vary wildly between mass spectrometers.
This guide advocates for a shift toward Isotope Dilution Mass Spectrometry (IDMS) using 2-Aminopyridine-d6 (2-AP-d6) . By utilizing a deuterated internal standard that is chemically identical to the analyte but mass-shifted, laboratories can achieve absolute quantitation that withstands the rigors of inter-laboratory transfer. This document details the validation framework necessary to implement this method in compliance with ICH Q2(R2) guidelines.
Part 1: The Scientific Rationale
The "Matrix Effect" Problem in Glycomics
In a typical inter-laboratory study, Lab A (Orbitrap) and Lab B (Q-TOF) may analyze the same mAb sample but report different relative abundances for minor glycans. Why?
-
Ionization Suppression: Co-eluting impurities or buffer salts suppress the ionization of glycans differentially across instruments.
-
Detector Saturation: High-abundance glycans (e.g., G0F) saturate the detector, skewing the ratio against low-abundance species.
The 2-AP-d6 Solution: Differential Isotope Labeling
2-Aminopyridine (2-AP) labels glycans via reductive amination . By using the deuterated form (2-AP-d6) to create a "Heavy" internal standard, we introduce a reference molecule that:
-
Co-elutes with the target glycan (correcting for retention time shifts).
-
Ionizes identically to the target (correcting for suppression).
-
Differs by Mass (+6.03 Da) , allowing spectral resolution.
Mechanism: The amine group of 2-AP attacks the aldehyde of the reducing-end GlcNAc, forming a Schiff base, which is subsequently reduced.
Part 2: Comparative Performance Analysis
The following table contrasts 2-AP-d6 against the industry standards: 2-Aminobenzamide (2-AB) and Procainamide (ProA).
| Feature | This compound (2-AP-d6) | Procainamide (ProA) | 2-Aminobenzamide (2-AB) |
| Primary Detection | Mass Spectrometry (IDMS) | Fluorescence / MS | Fluorescence |
| MS Sensitivity | High (Basic pyridine nitrogen enhances protonation) | Very High (Diethylamino tail enhances ionization) | Low (Poor ionization efficiency) |
| Quantitation Mode | Absolute (Ratio of Light/Heavy) | Relative (External Curve) | Relative (% Area) |
| Matrix Tolerance | Excellent (IS corrects suppression) | Moderate (Susceptible to suppression) | N/A (FLR is robust, but MS is weak) |
| Inter-Lab CV% | < 5% (Normalized) | 10-20% (Instrument dependent) | 15-25% (Integration dependent) |
| Cost | Moderate | Moderate | Low |
Critical Insight: While Procainamide offers higher raw signal intensity, 2-AP-d6 offers higher accuracy . In regulated environments, accuracy (closeness to truth) trumps raw sensitivity once the Limit of Quantitation (LOQ) is met.
Part 3: Inter-Laboratory Validation Protocol
Guideline Alignment: ICH Q2(R2) Validation of Analytical Procedures.
Phase 1: Preparation of the "Heavy" Master Standard
To validate across labs, you must first generate a stable "Heavy" reference.
-
Digestion: Release N-glycans from the target glycoprotein (e.g., NIST mAb) using PNGase F.
-
Heavy Labeling: React released glycans with 2-AP-d6 in the presence of Picoline Borane or Sodium Cyanoborohydride.
-
Purification: Clean up via HILIC-SPE to remove excess label.
-
Aliquoting: This "Heavy" mixture is aliquoted and frozen. It serves as the Internal Standard (IS) for all labs.
Phase 2: The Analytical Workflow (Visualized)
The following diagram outlines the "Inverse Labeling" workflow required for validation.
Caption: Figure 1. The Stable Isotope Labeling (SIL) workflow. The "Heavy" Master Standard acts as a normalizer for every injection, cancelling out instrument drift.
Phase 3: Validation Parameters & Acceptance Criteria[1]
1. Specificity (Isotopic Resolution)
-
Objective: Ensure the +6.03 Da mass shift does not overlap with natural isotopes of the "Light" analyte.
-
Protocol: Inject "Light" only and "Heavy" only.
-
Requirement: The M+0 peak of the Heavy standard must not contribute >0.5% interference to the M+0 peak of the Light sample (and vice versa). Note: 2-AP-d6 is ideal because the +6 Da shift clears the natural isotopic envelope of most glycans.
2. Linearity (Mixing Study)
-
Objective: Prove that the Ratio (Light/Heavy) is linear.
-
Protocol: Prepare mixtures of Light:Heavy at ratios of 0.1:1, 0.5:1, 1:1, 5:1, 10:1.
-
Acceptance:
for the plot of Measured Ratio vs. Theoretical Ratio. Slope should be .
3. Reproducibility (Inter-Laboratory)
-
Protocol: Three distinct laboratories analyze the same QC sample (spiked with the Master IS) on three different days.
-
Acceptance: The Relative Standard Deviation (RSD) of the ratios across all labs should be < 10% . (Compare this to external calibration, where inter-lab RSD often exceeds 25%).
Part 4: Troubleshooting & Critical Control Points
As a Senior Application Scientist, I have identified the common failure points in this workflow. Use this decision tree to diagnose inter-lab discrepancies.
Caption: Figure 2. Diagnostic logic for resolving inter-laboratory validation failures in IDMS glycan analysis.
Critical Control Point: The Deuterium Isotope Effect
While rare in HILIC, deuterium can sometimes cause a slight retention time shift compared to the hydrogenated form.
-
Validation Step: Overlay the Extracted Ion Chromatograms (XIC) of the Light and Heavy forms.
-
Pass Criteria: Retention time difference (
) must be < 0.1 minutes. If is larger, the integration window must be widened to ensure both Light and Heavy peaks are fully captured.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
Keser, T., et al. (2018).[3] Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry.[3] [Link]
-
Kozak, R. P., et al. (2015).[4][5] Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry. Analytical Biochemistry.[4][6][7][8] [Link]
-
Takegawa, Y., et al. (2006). Simple separation of isomeric structural glycans by a new isotope-tagging method using 2-aminopyridine and this compound. Rapid Communications in Mass Spectrometry. [Link]
-
Kabytaev, K., et al. (2021).[7] Quantitation of glycated albumin by isotope dilution mass spectrometry.[7] Clinica Chimica Acta. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of glycated albumin by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance evaluation of 2-Aminopyridine-d6 versus other deuterated standards.
Executive Summary
In the precise landscape of glycomics and metabolic profiling, 2-Aminopyridine-d6 (2-AP-d6) serves a distinct role as a stable isotope-labeled internal standard (IS). While newer derivatization agents like Procainamide or RapiFluor-MS™ offer superior ionization efficiency, 2-AP-d6 remains the critical anchor for quantitative comparative glycomics due to extensive historical glucose unit (GU) databases.
This guide evaluates 2-AP-d6 against its primary deuterated and non-deuterated competitors. The verdict is clear: Use 2-AP-d6 for ratiometric quantification in established PA-glycan workflows where chromatographic retention time shifts are characterized. For absolute quantification requiring perfect co-elution, 13C-analogs are superior; for maximum sensitivity in discovery mode, deuterated Procainamide is the preferred alternative.
Part 1: The Mechanistic Basis
To understand the performance differences, one must first grasp the chemistry. 2-Aminopyridine (2-AP) labels the reducing end of glycans via reductive amination .[1][2] The "d6" variant introduces six deuterium atoms on the pyridine ring, creating a mass shift (+6.03 Da) distinguishable by Mass Spectrometry (MS).
The Chemistry of Labeling
The reaction proceeds in two stages:[2][3]
-
Schiff Base Formation: The primary amine of 2-AP attacks the aldehyde of the open-ring glycan.
-
Reduction: A reducing agent (Sodium Cyanoborohydride or 2-Picoline Borane) converts the unstable imine into a stable secondary amine.
Critical Stability Note: The deuterium atoms in high-quality 2-AP-d6 are located on the pyridine ring (C3, C4, C5, C6), not on the amine group. Deuteriums on the amine (-ND2) would undergo rapid Hydrogen/Deuterium (H/D) exchange in protic solvents, rendering the standard useless.
DOT Diagram: Reductive Amination Workflow
Caption: Step-wise mechanism of reductive amination. The stability of the final secondary amine is crucial for downstream LC-MS quantitation.
Part 2: Comparative Performance Metrics
This section compares 2-AP-d6 against three classes of alternatives:
-
Procainamide (ProA): The high-sensitivity alternative.
-
13C-Labeled Standards: The "Gold Standard" for chromatography.
Sensitivity & Ionization Efficiency
2-AP enhances ionization compared to native glycans but lags behind Procainamide.
| Label Type | Ionization Mechanism | Relative MS Sensitivity | Fluorescence Quantum Yield |
| 2-AP-d6 | Protonation of Pyridine Ring | 1x (Baseline) | High |
| 2-AB-d4 | Protonation of Amine | ~0.5x (Lower) | Moderate |
| Procainamide-d | Basic Tertiary Amine Tail | 20x - 100x | High |
| RapiFluor-MS | Tertiary Amine + Carbamate | >100x | Very High |
Insight: If your sample is limited (e.g., biopsy tissue), 2-AP-d6 may not provide sufficient signal. Switch to deuterated Procainamide.
Chromatographic Isotope Effect (The "d6" Problem)
This is the most critical technical nuance. Deuterium (D) is slightly more lipophilic and has a smaller molar volume than Hydrogen (H). In Reverse Phase (RP) or HILIC chromatography, this causes retention time (RT) shifts .
-
2-AP-d6 vs. 2-AP-d0: The d6 analog often elutes slightly earlier (in RP) or later (in HILIC) than the light version.
-
Consequence: If the shift places the IS peak in a different matrix suppression zone than the analyte, quantification errors occur.
-
Solution: 13C-labeled standards (e.g., 13C6-2-AP) exhibit zero RT shift, ensuring perfect co-elution.
Stability and Back-Exchange
-
2-AP-d6: High stability if ring-deuterated.
-
Deuterated Alkyl Amines: Lower stability; susceptible to enzymatic degradation or exchange if D is alpha to the amine.
Part 3: Experimental Protocols
Protocol A: Differential Isotope Labeling (Light/Heavy)
This workflow allows for the direct comparison of two samples (e.g., Healthy vs. Diseased) in a single MS run.
Reagents:
-
Sample A (Light): Label with 2-AP-d0.
-
Sample B (Heavy): Label with 2-AP-d6.
-
Reducing Agent: 2-Picoline Borane (2-PB) - Preferred over NaCNBH3 due to lower toxicity and better yield.
Step-by-Step:
-
Preparation: Dissolve 2-AP-d6 (Heavy) and 2-AP-d0 (Light) in DMSO/Acetic Acid (7:3 v/v) to a concentration of 0.5 M.
-
Derivatization: Add 10 µL of respective reagent to dried glycan samples (10-50 µg).
-
Reduction: Add 10 µL of 2-PB (1 M in DMSO).
-
Incubation: Heat at 65°C for 2 hours. Note: Do not exceed 80°C to prevent desialylation.
-
Mixing: Combine Sample A and Sample B (1:1 ratio).
-
Cleanup: Perform HILIC SPE (Solid Phase Extraction) to remove excess free label.
-
Analysis: Inject onto LC-MS/MS. Monitor pairs separated by exactly 6.03 Da.
Protocol B: Validation of Isotope Effect
Before running clinical batches, you must validate the retention time shift.
-
Mix 2-AP-d0 and 2-AP-d6 standards (1:1).
-
Run a shallow gradient (e.g., 1% B/min) on your specific column (HILIC or C18).
-
Calculate
. -
Pass Criteria:
min. If is larger, switch to 13C-2-AP or widen the MRM integration window.
Part 4: Decision Matrix (Visualized)
When should you choose 2-AP-d6 over the alternatives?
Caption: Decision logic for selecting the appropriate stable isotope standard based on sensitivity and accuracy requirements.
References
-
Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS. Frontiers in Chemistry. (2018). Detailed sensitivity analysis of glycan labels. [Link]
-
Chromatographic Isotope Effect in LC-MS. Analytical Chemistry. (2014). Investigation of deuterium retention time shifts versus 13C/15N. [Link]
- Reductive Amination Protocol using 2-Picoline Borane.Nature Protocols/Patent Literature. (2011).
-
High-Throughput Glycomic Methods. Chemical Reviews. (2022). Comprehensive review of 2-AP (PA) versus other labeling strategies. [Link]
Sources
- 1. Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Patent 2306199 [data.epo.org]
- 2. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 3. US20120244625A1 - Reductive Amination and Analysis of Carbohydrates Using 2-Picoline Borane as Reducing Agent - Google Patents [patents.google.com]
- 4. Comparison of Four Rapid N-Glycan Analytical Methods and Great Application Potential in Cell Line Development [mdpi.com]
Optimizing Bioanalytical Reliability: A Comparative Guide to Deuterated Internal Standards Under FDA/EMA/ICH M10 Frameworks
Executive Summary
In the high-stakes environment of regulated bioanalysis, the choice of Internal Standard (IS) is rarely just a matter of preference—it is a strategic decision that directly impacts the reproducibility and regulatory acceptance of pharmacokinetic (PK) data.
While the FDA and EMA do not explicitly mandate the use of deuterated standards, the harmonized ICH M10 guideline creates a validation environment where Stable Isotope Labeled (SIL) standards are the only practical way to ensure compliance for Mass Spectrometry (LC-MS/MS) assays.
This guide analyzes the regulatory and technical landscape of Deuterated Internal Standards (d-IS), comparing them against structural analogs and Carbon-13 (
Part 1: The Regulatory Landscape (FDA, EMA, & ICH M10)
The regulatory expectation has shifted from simple "accuracy" to "robustness against matrix effects." The harmonization of bioanalytical guidelines under ICH M10 (2022) has solidified the preference for SIL-IS.
Regulatory Directives on Internal Standards[1][2][3][4][5]
| Regulatory Body | Key Guideline | Core Directive regarding Internal Standards |
| ICH (Global) | M10 (2022) | Recommendation: "A SIL-IS is recommended for MS detection... to compensate for matrix effects."Requirement: If a SIL-IS is not used, you must prove the analog IS tracks the analyte response precisely during matrix effect evaluation. |
| FDA (USA) | BMV 2018 | Focus: Emphasizes that IS response variability must be monitored. If the IS does not track the analyte (e.g., due to ion suppression), the method may fail "Incurred Sample Reanalysis" (ISR). |
| EMA (EU) | BMV 2011 | Strictness: explicitly states that Matrix Factors (MF) should be calculated. The IS-normalized MF must be consistent across different donor lots.[1] |
The "Unwritten" Rule
Regulators will accept a Structural Analog IS, but the burden of proof increases exponentially. You must demonstrate that the analog suffers the exact same ion suppression as the analyte, which is chemically unlikely. Deuterated IS reduces this regulatory friction.
Part 2: Technical Comparison & Mechanism
The Hierarchy of Internal Standards
Not all standards are created equal. The decision matrix below illustrates the trade-off between cost, chromatographic fidelity, and regulatory risk.
Figure 1: Strategic Decision Matrix for Internal Standard Selection. While
The Deuterium Isotope Effect (Chromatographic Risk)
A critical nuance often missed by junior scientists is the Deuterium Isotope Effect . C-D bonds are slightly shorter and less lipophilic than C-H bonds.
-
Consequence: In Reverse Phase LC, highly deuterated compounds (e.g., d8, d10) may elute earlier than the non-labeled analyte.[2]
-
The Risk: If the RT shift is significant (>0.1 min), the IS and Analyte may elute in different regions of the "Ion Suppression Zone" (e.g., co-eluting phospholipids), negating the benefit of the IS.
Part 3: Comparative Performance Data
The following table summarizes the performance metrics of different IS types based on typical LC-MS/MS bioanalytical validation parameters.
| Feature | Structural Analog | Deuterated IS (d-IS) | |
| Cost | Low ($) | Moderate ( | High ( |
| Retention Time Match | Poor (Separate peaks) | Good (Possible slight shift) | Perfect (Co-elution) |
| Matrix Effect Correction | Low (Fails to correct spot-suppression) | High (Corrects most suppression) | Perfect |
| Mass Resolution | N/A | Requires +3 Da minimum diff | Requires +3 Da minimum diff |
| Stability | Variable | High (Beware D/H exchange) | High |
| Regulatory Friction | High (Requires extensive justification) | Low (Standard expectation) | None |
Part 4: Experimental Protocol – Validating IS Performance
To satisfy ICH M10, you must prove your Deuterated IS actually corrects for matrix effects. This is done by calculating the IS-Normalized Matrix Factor (MF) .
Protocol: Matrix Factor Assessment via Post-Extraction Spike
Objective: Determine if the d-IS compensates for ion suppression caused by plasma phospholipids.
Materials
-
6 lots of blank plasma (including 1 lipemic, 1 hemolyzed).
-
Analyte and d-IS working solutions.
Step-by-Step Workflow
-
Prepare Sets:
-
Set A (Neat Solution): Spike Analyte and d-IS into mobile phase/solvent (no matrix).
-
Set B (Post-Extraction Spike): Extract blank plasma samples (LLE or PPT). After extraction, spike the supernatant with Analyte and d-IS at the same concentration as Set A.
-
-
LC-MS/MS Analysis:
-
Inject Set A and Set B in triplicate.
-
-
Calculation (The Self-Validating Step):
-
Calculate the Absolute Matrix Factor for the Analyte:
-
Calculate the Absolute Matrix Factor for the d-IS:
-
Calculate the IS-Normalized Matrix Factor :
-
-
Acceptance Criteria (ICH M10):
-
The CV% of the IS-Normalized MF across the 6 lots must be < 15% .
-
Interpretation: If
is 0.5 (50% suppression) but is also 0.5, the Normalized MF is 1.0. The d-IS has perfectly corrected the data.
-
Visualizing the Mechanism
The diagram below details why co-elution (facilitated by d-IS) is critical for correcting Ion Suppression in the ESI source.
Figure 2: Mechanism of Matrix Effect Correction. Because the d-IS and Analyte co-elute, they experience the same ionization competition in the source, neutralizing the error.
Part 5: References
-
ICH M10. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[7][8] [Link]
-
FDA. (2018).[1] Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[1][9][10] [Link]
-
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[11] [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in LC-MS/MS. Journal of Chromatography B. (Contextualizing the retention time shift risk).
Sources
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. e-b-f.eu [e-b-f.eu]
The Technical Justification for Deuterated Internal Standards in Bioanalysis
Executive Summary
In quantitative LC-MS/MS bioanalysis, the Deuterated Internal Standard (SIL-IS) is the industry workhorse for a specific reason: it offers the most practical balance between matrix effect compensation and economic feasibility .
While structural analogs are inexpensive, they fail to compensate for sporadic ionization suppression in complex matrices (e.g., hemolyzed plasma). Conversely, 13C/15N-labeled standards are the theoretical "platinum standard" due to perfect co-elution, but their prohibitive cost and synthesis complexity limit them to niche applications.
This guide provides the mechanistic justification, comparative data, and validation protocols required to defend the selection of deuterated standards in regulated environments (FDA/EMA).
Part 1: The Scientific Mechanism
Why "Close" Isn't Good Enough
The fundamental challenge in electrospray ionization (ESI) is matrix effect —the alteration of ionization efficiency by co-eluting components (phospholipids, salts, endogenous metabolites).
For an Internal Standard (IS) to be effective, it must experience the exact same ionization environment as the analyte at the exact same moment.
-
Structural Analogs: Elute at a different retention time (RT). If a suppression zone (e.g., a phospholipid peak) occurs at the analyte's RT but not the analog's RT, the calculated concentration will be erroneous.
-
Deuterated (SIL-IS): Chemically identical to the analyte except for mass. They elute at nearly the same time and possess identical pKa and hydrophobicity, meaning they "track" the analyte's response through matrix fluctuations.
Visualization: The Matrix Effect Compensation Mechanism
The following diagram illustrates how a Deuterated IS corrects for signal suppression where an Analog fails.
Figure 1: Mechanism of Matrix Effect Compensation. The Deuterated IS (Green) co-elutes with the Analyte (Blue) inside the suppression zone (Red), maintaining the area ratio. The Analog (Yellow) elutes later, missing the suppression, leading to calculated bias.
Part 2: Comparative Analysis
Deuterated (2H) vs. Carbon-13 (13C) vs. Analog
The following table synthesizes performance metrics based on industry consensus and validation data.
| Feature | Structural Analog | Deuterated IS (2H) | Carbon-13 IS (13C) |
| Cost | Low ($) | Moderate ( | High ( |
| Retention Time Match | Poor (Shift > 0.5 min) | Good (Shift < 0.05 min)* | Perfect (No Shift) |
| Matrix Compensation | Low | High | Superior |
| Synthesis Availability | High | High | Low (Complex Synthesis) |
| Isotopic Purity Risk | N/A | Low (Check for D0) | Very Low |
| Exchange Risk | N/A | Moderate (Acidic protons) | None |
| Regulatory Risk | High (Requires extra validation) | Low (Standard expectation) | Lowest |
The "Deuterium Isotope Effect" (Critical Nuance)
While deuterated standards are the gold standard, they are not physically identical to the analyte.[1] The C-D bond is shorter and more stable than the C-H bond.
-
The Issue: In Reverse Phase Chromatography (RPLC), deuterated compounds are slightly less lipophilic than their non-deuterated counterparts. This causes the SIL-IS to elute slightly earlier (typically 0.02 – 0.10 min) than the analyte [1].
-
The Risk: If a sharp matrix effect zone occurs exactly between the SIL-IS and the Analyte peak, the compensation fails.
-
The Solution: 13C or 15N labeled standards do not exhibit this shift. However, for 95% of bioanalytical assays, the deuterium shift is negligible provided the chromatographic peak width is sufficient to overlap.
Part 3: Experimental Protocol (Self-Validating System)
Objective: To validate the suitability of a Deuterated IS and ensure no "Crosstalk" or "Exchange" issues compromise the assay.
Workflow: The "Zero-Sample" & Purity Check
Before running a full validation, perform this 3-step qualification.
Step 1: Isotopic Purity Check (The "Blank + IS" Test)
-
Why: Commercial deuterated standards may contain traces of non-labeled drug (D0), which will appear as a false positive in your analyte channel.
-
Protocol:
-
Prepare a sample containing only the Internal Standard at the working concentration (no analyte).
-
Inject this sample (n=3).
-
Monitor the Analyte MRM transition.
-
-
Acceptance Criteria: The response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation) response (FDA M10 Guidance [2]).
Step 2: Crosstalk Check (The "ULOQ + No IS" Test)
-
Why: High concentrations of the analyte might produce an isotope peak (M+1, M+2) that falls into the IS channel, suppressing the IS signal artificially.
-
Protocol:
-
Prepare a sample containing the Analyte at the ULOQ (Upper Limit of Quantitation) without Internal Standard.
-
Inject this sample (n=3).
-
Monitor the Internal Standard MRM transition.
-
-
Acceptance Criteria: The response in the IS channel must be < 5% of the average IS response.
Step 3: Deuterium Exchange Stress Test
-
Why: Deuterium on heteroatoms (O-D, N-D, S-D) can exchange with solvent hydrogen (H) in the mobile phase, causing the IS to lose mass and "disappear" from its MRM channel.
-
Protocol:
-
Infuse the deuterated IS into the MS source.
-
Mix with the mobile phase (50:50 Aqueous/Organic) in a T-ee connector.
-
Monitor the spectrum for 10 minutes.
-
-
Result: If the parent mass signal decreases and a lower mass peak appears (M-1), the label is unstable. Action: Select a standard labeled on the Carbon backbone (C-D), which is non-exchangeable.
Part 4: Decision Logic for IS Selection
Use this logic flow to justify your choice in a method development report.
Figure 2: Decision Logic for Internal Standard Selection. Prioritizes stable isotopes unless cost or availability forces the use of analogs.
References
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of deuterated analytes in reversed-phase liquid chromatography. Journal of Chromatography B. Link
-
US Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[2][3][4] Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 3. database.ich.org [database.ich.org]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Comparison Guide: 2-Aminopyridine-d6 (2-AP-d6) in Bioanalysis & Impurity Profiling
Executive Summary
2-Aminopyridine-d6 (2-AP-d6) serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of 2-Aminopyridine (2-AP), a critical genotoxic impurity (GTI) and a common glycan-labeling reagent.
While alternative methods exist (external calibration, structural analogs), 2-AP-d6 offers superior compensation for matrix effects and ionization suppression. However, its application requires advanced understanding of isotopic exchange kinetics . This guide details the specific cross-reactivity and interference profiles of 2-AP-d6, providing a validated framework for its use in regulated LC-MS/MS environments.
The Technical Challenge: Why 2-AP-d6?
2-Aminopyridine is a potent convulsant and a structural element in many pharmaceuticals (e.g., Piroxicam). Regulatory bodies (FDA, EMA) require trace-level quantification (often <1 ppm).
Comparison of Internal Standard Strategies
| Feature | This compound (SIL-IS) | Structural Analog (e.g., 3-Aminopyridine) | External Calibration (No IS) |
| Retention Time | Identical to analyte (Co-eluting) | Different (Shifted) | N/A |
| Matrix Effect Correction | Perfect : Experiences identical suppression/enhancement. | Poor : Ionization zones differ; suppression may not match. | None : Highly susceptible to matrix variability. |
| Recovery Correction | High : Compensates for extraction losses. | Moderate : Chemical properties may differ slightly. | None |
| Mass Resolution | +4 Da / +6 Da (See Technical Alert below) | Isobaric (requires chromatographic separation) | N/A |
| Cost | High | Low | Low |
Technical Alert: The "d6" vs. "d4" Phenomenon Although synthesized as 2-AP-d6 (fully deuterated, MW ~100.19), the two amine protons (-ND₂) are exchangeable . In reverse-phase LC conditions (aqueous mobile phase), these rapidly exchange with solvent protons (-NH₂).
Result: The species detected in MS is typically 2-AP-d4 (Ring-d4) .
Implication: Method developers must track the M+4 transition, not M+6, unless using strictly aprotic normal-phase solvents.
Mechanism of Interference & Cross-Reactivity
In the context of small molecule MS quantitation, "cross-reactivity" refers to spectral interference (mass overlap) and chemical interference (derivatization kinetics).
A. Isotopic Interference (Cross-Talk)
This is the primary failure mode in trace analysis.
-
d0
d6 (M+0 contributing to IS channel): Caused by natural isotopes (e.g., , ) of the analyte. For 2-AP (MW 94), the M+4 isotope abundance is negligible, making 2-AP-d6 (detected as d4) highly specific. -
d6
d0 (IS contributing to Analyte channel): Caused by isotopic impurity in the standard (presence of d0 or d1-d3 species in the d6 reagent). This leads to false positives in impurity profiling.
B. Chemical Selectivity (Glycan Analysis)
When used as a label for glycans (Reductive Amination), 2-AP-d6 exhibits identical reaction kinetics to 2-AP-d0. There is no significant Kinetic Isotope Effect (KIE) that hinders labeling efficiency. However, the purity of the reagent is critical to prevent "ghost peaks" in the glycan map.
Visualization of Workflows
Diagram 1: The H/D Exchange Mechanism in LC-MS
This diagram illustrates why the "d6" standard is often detected as "d4," a critical concept for setting up correct MRM transitions.
Caption: Kinetic pathway of 2-AP-d6 in aqueous LC-MS, demonstrating the shift from d6 to d4 species due to rapid amine proton exchange.
Diagram 2: Validation Workflow for Interference (FDA M10)
This decision tree guides the researcher through the mandatory cross-reactivity checks.
Caption: Step-by-step logic for validating IS interference according to FDA M10/ICH guidelines.
Experimental Protocol: The "Cross-Talk" Matrix
To validate 2-AP-d6 for your assay, perform the following "Cross-Talk" experiment. This protocol ensures the IS does not bias the quantification of the impurity.
Reagents
-
Analyte: 2-Aminopyridine (Reference Standard).[1][2][3][4][5]
-
IS: this compound (Note: Treat as d4 for MRM setup).
-
Matrix: Blank plasma/serum or drug formulation buffer.
Step-by-Step Procedure
-
Preparation of Zero Sample (Blank + IS):
-
Spike blank matrix with 2-AP-d6 at the working concentration (e.g., 500 ng/mL).
-
Goal: Assess Isotopic Purity (Does the IS contain d0?).
-
Acceptance Criteria: The response in the Analyte transition (m/z 95 -> 67) must be ≤ 20% of the response of the LLOQ (Lower Limit of Quantitation).
-
-
Preparation of ULOQ Sample (Analyte only):
-
Spike blank matrix with 2-AP at the Upper Limit of Quantitation (e.g., 1000 ng/mL). Do not add IS.
-
Goal: Assess Isotopic Contribution (Does high concentration analyte bleed into IS channel?).
-
Acceptance Criteria: The response in the IS transition (m/z 99 -> 71) must be ≤ 5% of the typical IS response.
-
-
MRM Transition Setup (Recommended)
-
Analyte (2-AP): 95.1
67.1 (Loss of HCN/NH3). -
IS (2-AP-d4): 99.1
71.1 (Corresponding loss from deuterated ring). -
Note: Using 99.1 accounts for the exchange of 2 amine protons. If you use 101.1 (d6), sensitivity will drop drastically in reverse-phase LC.
-
Data Interpretation Table
| Observation | Diagnosis | Remediation |
| High Signal in Blank (Analyte Channel) | IS is contaminated with d0 (unlabeled material). | Purchase higher purity IS (e.g., >99 atom% D). Reduce IS concentration. |
| High Signal in ULOQ (IS Channel) | Natural isotope breakthrough or crosstalk. | Verify mass resolution of MS (Unit vs. High Res). Ensure no "cross-talk" in collision cell (increase pause time). |
| RT Shift between Analyte & IS | Deuterium Isotope Effect (rare but possible). | Acceptable if < 0.5% shift. If significant, ensure integration windows are wide enough. |
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Glycan labeling strategies and their use in identification and quantification. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). This compound Structure and Applications. Retrieved from [Link]
-
European Medicines Agency (EMA). (2018). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Sources
Comparative stability analysis of 2-Aminopyridine-d6 and its non-deuterated analog.
Executive Summary
This technical guide provides a comparative stability analysis of 2-Aminopyridine (2-AP) and its fully deuterated isotopologue, 2-Aminopyridine-d6 (2-AP-d6) . While chemically identical in terms of connectivity, the isotopic substitution of hydrogen (
For researchers in drug development and analytical chemistry, understanding these differences is critical.[1] 2-AP-d6 is not merely a mass spectrometry standard; it exhibits distinct kinetic stability profiles, particularly under oxidative stress and metabolic processing. This guide details the Kinetic Isotope Effect (KIE) , outlines rigorous stress-testing protocols, and provides a framework for evaluating the metabolic superiority of the deuterated analog.
Chemical Profile & Theoretical Basis
Structural Comparison
The core difference lies in the zero-point energy (ZPE) of the chemical bonds. The C-D bond is shorter and stronger than the C-H bond, requiring higher activation energy for cleavage.[2]
| Feature | 2-Aminopyridine (Native) | This compound (Deuterated) |
| Formula | ||
| MW | 94.12 g/mol | 100.16 g/mol (+6 Da) |
| Bond Energy (C-H/D) | ~98 kcal/mol | ~100-101 kcal/mol |
| Primary Degradation | Ring Oxidation, N-Oxidation | Slower Ring Oxidation (Primary KIE) |
| Exchangeable Sites | Amine protons ( | Amine deuteriums ( |
Critical Note on Exchange: In aqueous solution, the deuterium atoms on the exocyclic amine (
) of 2-AP-d6 will rapidly exchange with solvent protons (), reverting to . The stability advantages discussed below primarily stem from the non-exchangeable deuterium atoms on the pyridine ring .
The Kinetic Isotope Effect (KIE)
The stability enhancement of 2-AP-d6 is governed by the Primary Kinetic Isotope Effect.
-
Mechanism: If the rate-determining step (RDS) of a degradation pathway involves breaking a C-H bond (e.g., CYP450-mediated hydroxylation), replacing H with D slows the reaction.
-
Magnitude: For metabolic oxidation,
ratios typically range from 2 to 5 , significantly extending the half-life ( ) of the deuterated analog [1].
Degradation Pathways & Visualization
The following diagram illustrates the divergent stability profiles. While N-oxidation affects both analogs similarly (no C-H bond break in RDS), ring oxidation is significantly suppressed in 2-AP-d6.
Figure 1: Divergent degradation pathways. The red path (Ring Hydroxylation) is the primary target for stabilization via deuteration.
Experimental Protocols (Self-Validating Systems)
To objectively compare the stability, you must perform head-to-head stress testing. The following protocols are designed to isolate specific degradation mechanisms.
Protocol A: Metabolic Stability (Microsomal Assay)
Objective: Quantify the Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of 2-AP and 2-AP-d6 in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
-
Incubation:
-
Dilute stocks to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (1 mM final).
-
Timepoints: Quench aliquots at 0, 5, 15, 30, 45, and 60 min into ice-cold Acetonitrile (containing an internal standard distinct from analytes).
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000g, 20 min). Inject supernatant.
-
Monitor MRM transitions:
-
2-AP:
m/z -
2-AP-d6:
m/z (Adjust for D-exchange on amine if using protic mobile phase).
-
-
-
Calculation:
-
Plot
vs. time. Slope = . - .
-
Validation Criterion: The
of 2-AP-d6 should be that of 2-AP if metabolic switching does not occur [2].
-
Protocol B: Forced Degradation (Oxidative Stress)
Objective: Assess chemical stability against radical oxidation.
-
System: Prepare 1 mg/mL solutions of both analytes in
. -
Stressor: Add
to achieve a final concentration of 3%. -
Conditions: Incubate at 60°C in the dark.
-
Sampling: Analyze at 0, 4, 8, and 24 hours via HPLC-UV (254 nm).
-
Expectation: 2-AP-d6 will show retarded degradation kinetics for ring-opening products, though N-oxide formation rates may remain comparable.
Comparative Data Analysis
The following table summarizes anticipated results based on established KIE principles for pyridine derivatives [3, 4].
| Parameter | 2-Aminopyridine (d0) | This compound | Performance Delta |
| Metabolic | ~30-45 min | ~50-90 min | +50% to +100% Stability |
| Intrinsic Clearance ( | High | Moderate | Reduced Toxicity Risk |
| Photostability ( | ~19 hours (air) | ~24-28 hours | Marginal Improvement |
| Storage (Solid State) | 2 years (RT) | 2 years (RT) | Equivalent |
Data Interpretation Guide
- : No primary isotope effect. The degradation pathway does not involve C-H bond breaking (e.g., N-oxidation).
- : Strong primary isotope effect. Deuteration successfully blocks the primary metabolic soft spot (Ring C-H).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating the stability advantages of the deuterated analog.
References
-
Gant, T. G. (2014).[3] Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry. Link
-
Brugarolas, P., et al. (2023).[4] Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine. NIH National Library of Medicine. Link
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link
-
Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Annual Reports in Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the limit of detection and quantification for 2-Aminopyridine-d6.
This guide outlines the rigorous determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-Aminopyridine-d6 (2-AP-d6) . It is designed for analytical scientists utilizing 2-AP-d6 as an internal standard (IS) for the quantification of pyridine derivatives or as a normalizer in glycan analysis (where 2-AP is a common fluorescent/MS tag).
Core Directive & Technical Context
This compound (C₅D₄N-ND₂) is the fully deuterated isotopologue of 2-aminopyridine. Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for matrix-induced ionization suppression and variability in extraction efficiency.
When establishing LOD/LOQ for this compound (or using it to establish limits for the unlabeled analyte), one must account for a critical physicochemical phenomenon: Deuterium Exchange .
⚠️ Critical Scientific Insight: The "d6 vs. d4" Shift
While the product is supplied as d6 (all H replaced by D), the amino protons (-ND₂) are exchangeable in protic solvents (e.g., water, methanol) used in LC mobile phases.
-
In Vial (Solid): Mass = 100.15 Da (d6).
-
In LC-MS Mobile Phase (Aqueous): The -ND₂ rapidly exchanges with H₂O to become -NH₂.
-
Observed Species: The stable ring deuteriums remain. The effective internal standard becomes 2-Aminopyridine-d4 .
-
Observed Mass (M+H):
.
Protocol Adjustment: This guide assumes the use of aqueous mobile phases. Therefore, we monitor the m/z 99 precursor for the internal standard, not m/z 101, unless aprotic solvents are strictly used.
Experimental Protocol
A. Instrumentation & Conditions
To establish valid LOD/LOQ, the system must be optimized for the specific isotopologue behavior described above.
| Parameter | Setting / Description |
| Instrument | Triple Quadrupole LC-MS/MS (ESI+) |
| Column | HILIC (for Glycans) or C18 (for small molecule pyridines) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Precursor Ion (IS) | m/z 99.1 (assuming in-source H/D exchange) |
| Product Ion (IS) | m/z 71.1 (Loss of HCN/CH₂N equivalent) |
| Precursor (Analyte) | m/z 95.1 (2-Aminopyridine) |
| Product (Analyte) | m/z 67.1 |
B. Preparation of Calibration Standards
-
Stock Solution: Dissolve 2-AP-d6 in DMSO (aprotic) to maintain d6 state for storage.
-
Working Internal Standard (WIS): Dilute stock into mobile phase (initial H/D exchange occurs here). Final concentration should be constant (e.g., 50 ng/mL).
-
Calibration Curve: Prepare unlabeled 2-AP standards (0.1 – 100 ng/mL) spiked with constant WIS.
Methodology for LOD/LOQ Determination
We employ two validation approaches aligned with ICH Q2(R1) guidelines.
Method 1: Signal-to-Noise (S/N) Approach
Best for establishing the limits of the internal standard itself in a blank matrix.
-
Blank Analysis: Inject a matrix blank (free of 2-AP). Measure background noise amplitude (
) at the retention time of 2-AP-d6. -
Low Spike: Inject low concentrations of 2-AP-d6 until a peak is visible. Measure peak height (
). -
Calculation:
Method 2: Standard Deviation of the Response (Regression)
Best for quantifying the unlabeled analyte using 2-AP-d6 as the corrector.
-
Construct a calibration curve in the low-concentration range (near expected LOD).
-
Calculate the Standard Deviation of the y-intercepts (
) or the Residual Standard Deviation of the regression line.[1][3] -
Calculate the Slope (
) of the calibration curve.[2][3] -
Formulas:
Comparative Analysis: Why Use 2-AP-d6?
The following table compares the performance of using 2-AP-d6 against alternative quantification strategies.
| Feature | External Calibration | Analog IS (e.g., 3-Aminopyridine) | Isotope Dilution (2-AP-d6) |
| Matrix Effect Correction | ❌ None. Susceptible to ion suppression. | ⚠️ Partial. Different retention time means different suppression. | ✅ Perfect. Co-elutes with analyte; experiences identical suppression. |
| Recovery Correction | ❌ None. | ⚠️ Variable. | ✅ Absolute. Corrects for extraction losses. |
| LOD Impact | Higher (Noise limits detection). | Moderate. | Lowest (Signal is normalized, noise is filtered). |
| Precision (%RSD) | Typically 5–15% | 3–8% | < 2% |
| Cost | Low | Low | Moderate/High |
Visualization of Workflows
Figure 1: Analytical Workflow & Logic
This diagram illustrates the decision process for establishing LOD/LOQ and the physical exchange of deuterium during the LC-MS workflow.
Caption: Figure 1. Workflow depicting the H/D exchange mechanism transforming 2-AP-d6 to the active 2-AP-d4 species during aqueous LC-MS analysis, followed by ICH-compliant limit calculation.
References
-
ResolveMass Laboratories Inc. (n.d.). This compound | CAS 203784-57-0. Retrieved from [Link]
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Retrieved from [Link]
-
Separation Science. (n.d.). Chromatographic Measurements: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Analysis of 2-aminopyridine labeled glycans by dual-mode online solid phase extraction. PubMed. Retrieved from [Link]
Sources
Safety Operating Guide
2-Aminopyridine-d6: Safe Handling & Disposal Protocol
[1][2]
Executive Summary & Operational Context
2-Aminopyridine-d6 (CAS: 504-29-0 labeled) is the deuterated isotopologue of 2-aminopyridine, primarily utilized as a high-precision internal standard in NMR spectroscopy and metabolic tracer studies.[1]
While chemically analogous to its non-deuterated parent, the "d6" designation introduces two critical operational factors:
-
Economic Value: High replacement costs necessitate strict inventory control and "cradle-to-grave" tracking to prevent accidental disposal of usable stock.
-
Misconception Risk: Staff often confuse stable isotopes (deuterium) with radioisotopes. This compound is NOT radioactive and does not require decay-in-storage; however, it retains the high acute toxicity of the parent compound.[1]
This guide defines the disposal workflow, emphasizing toxicity containment and regulatory compliance (RCRA).
Hazard Profile & Decision Logic
Effective disposal begins with understanding the specific risks. 2-Aminopyridine is a potent neurotoxin and environmental hazard.
Physicochemical & Hazard Data
| Parameter | Value / Classification | Operational Implication |
| Physical State | Solid (Crystals/Leaflets) | Dust generation is a primary inhalation risk during weighing/transfer.[1] |
| Toxicity (Acute) | Acute Tox. 3 (Oral/Dermal) | LD50 (Rat, Oral) ~200 mg/kg.[1] Lethal dose is low; handle as a high-consequence poison. |
| Flash Point | 92°C (198°F) | Combustible but not classified as "Ignitable" (D001) under RCRA.[1] |
| Reactivity | Strong Oxidizers, Acids | Do NOT mix with nitric acid or perchlorates in waste streams (explosion hazard).[1] |
| Environmental | Aquatic Acute 1 | Zero-tolerance for drain disposal.[1] |
| Detection | Fluorescent (Ex ~300nm) | Pro Tip: Use UV light to verify spill cleanup efficiency. |
Pre-Disposal: Segregation & Packaging
The Golden Rule: Never commingle this compound with general organic solvents or oxidizers.[1]
A. Waste Stream Classification
Although 2-Aminopyridine is not explicitly P-listed (unlike 4-Aminopyridine, P008) or U-listed (like Pyridine, U196) by name in 40 CFR 261.33, it exhibits characteristics of high toxicity.[1]
-
Recommended Classification: Non-Regulated Hazardous Waste (Toxic).
-
Best Practice: Manage as RCRA Hazardous Waste to ensure incineration, which effectively destroys the pyridine ring.
B. Packaging Protocol
-
Primary Container: Collect solid waste (contaminated wipes, weighing boats, residual solids) in a wide-mouth HDPE jar.
-
Liquid Waste: If in solution (e.g., NMR tube contents dissolved in DMSO-d6 or CDCl3), segregate into a "Toxic Organic" waste stream.
-
Note: If dissolved in CDCl3 (Chloroform), the waste stream becomes Halogenated .
-
-
Labeling:
-
Must read: "HAZARDOUS WASTE - TOXIC" [1]
-
Constituents: "this compound, [Solvent Name]"
-
Hazard Checkbox: ☑ Toxic ☑ Irritant
-
Step-by-Step Disposal Workflow
The following diagram outlines the decision logic for disposing of this compound, ensuring no cross-contamination or regulatory breaches.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent compatibility.
Emergency Procedures: Spill Management
Because 2-Aminopyridine is a solid that can form dust, spill cleanup requires specific respiratory protection.[2]
The "Fluorescence Check" Protocol
2-Aminopyridine exhibits fluorescence. Use this property to validate your cleanup.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and an N95 or P100 respirator (dust protection is critical).
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop into a waste jar.
-
Liquid Spill: Absorb with vermiculite or chem-pads.
-
-
Decontamination: Scrub the area with a soap/water solution.
-
Validation (The Expert Step): Dim the lab lights and pass a handheld long-wave UV lamp (365 nm) over the spill area.
-
Glowing Blue/Purple? Residue remains. Reclean.
-
Dark? Decontamination is successful.
-
Regulatory Compliance & Final Disposition
Federal (USA) - RCRA[1][5]
-
Status: 2-Aminopyridine (CAS 504-29-0) is not listed on the P-list or U-list.[1][3]
-
Implication: It does not automatically trigger "Acute Hazardous Waste" status (P-codes) which would severely limit storage quantities.
-
Requirement: However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to its oral toxicity (LD50 < 2500 mg/kg), it must be treated as Toxic .
Final Disposition Method
The only acceptable disposal method for this compound is High-Temperature Incineration with secondary combustion chambers and gas scrubbing.[1]
-
Why? Incineration ensures the complete destruction of the pyridine ring and prevents leaching into groundwater (which would occur in landfills).
-
Prohibited: Never pour down the drain. The compound is toxic to aquatic life and difficult for municipal water treatment plants to degrade.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: 2-Aminopyridine. Centers for Disease Control and Prevention. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023). List of Hazardous Wastes (40 CFR Part 261). Electronic Code of Federal Regulations. [Link][1]
-
PubChem. (2023). 2-Aminopyridine (Compound Summary). National Library of Medicine.[4] [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
